molecular formula C20H41NO4S B024238 N-Stearoyl Taurine CAS No. 63155-80-6

N-Stearoyl Taurine

Cat. No.: B024238
CAS No.: 63155-80-6
M. Wt: 391.6 g/mol
InChI Key: LMIJIHJZVURGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-stearoyltaurine is a fatty acid-taurine conjugate derived from stearic acid. It has a role as a mouse metabolite. It is functionally related to an octadecanoic acid. It is a conjugate acid of a N-stearoyltaurine(1-).

Properties

IUPAC Name

2-(octadecanoylamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIJIHJZVURGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276578
Record name N-Stearoyl Taurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63155-80-6
Record name N-Stearoyl Taurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Stearoyltaurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

N-Stearoyl Taurine Biosynthesis in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl Taurine (B1682933) is an endogenous N-acyl taurine (NAT), a class of bioactive lipids implicated in various physiological processes, including metabolic regulation. The biosynthesis of N-Stearoyl Taurine in mammalian cells is a critical pathway for understanding its biological function and therapeutic potential. This technical guide provides a comprehensive overview of the core biosynthesis pathway, including the key enzyme, its subcellular localization, and substrate requirements. Furthermore, this guide details quantitative data on related molecules, protocols for key experiments, and a visual representation of the biosynthetic process to facilitate further research and drug development in this area.

Core Biosynthesis Pathway

The primary enzyme responsible for the synthesis of N-acyl taurines, including this compound, in mammalian liver is Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) [1][2].

  • Enzyme: Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT)

  • Substrates: Stearoyl-Coenzyme A (Stearoyl-CoA) and Taurine[2][3]

  • Product: this compound and Coenzyme A (CoA)

  • Subcellular Localization: The synthesis of N-acyl taurines by BAAT is localized to the peroxisomes [4]. While some studies have suggested a potential cytosolic pool of BAAT, the predominant activity is found within the peroxisome.

The biosynthesis reaction involves the transfer of the stearoyl group from Stearoyl-CoA to the amino group of taurine, forming an amide bond. This process is crucial for the generation of a diverse range of N-acyl taurines, with the fatty acyl chain length and saturation level determining the specific biological activity of the molecule.

Signaling Pathway Diagram

cluster_peroxisome Peroxisomal Lumen Stearoyl_CoA Stearoyl-CoA BAAT BAAT (Bile Acid-CoA:Amino Acid N-Acyltransferase) Stearoyl_CoA->BAAT Taurine Taurine Taurine->BAAT N_Stearoyl_Taurine This compound BAAT->N_Stearoyl_Taurine CoA Coenzyme A BAAT->CoA Peroxisome Peroxisome

This compound Biosynthesis Pathway

Quantitative Data

While specific quantitative levels of this compound in various mammalian tissues are not extensively documented, data for other long-chain saturated N-acyl taurines in mouse liver provide a valuable reference point. The concentration of taurine, a key substrate, is well-characterized in human plasma.

AnalyteTissue/FluidSpeciesConcentrationReference
N-Docosanoyl Taurine (C22:0)LiverMouse25-50 pmol/g
N-Nervonoyl Taurine (C24:1)LiverMouse25-50 pmol/g
TaurinePlasmaHuman44 ± 9 µmol/L
TaurineWhole BloodHuman164-318 µmol/L

Enzyme Kinetics:

The kinetic parameters of human BAAT have been determined for its primary substrates, bile acids, and amino acids. While specific data for stearoyl-CoA is not available, the Km for taurine provides insight into the enzyme's affinity for this substrate.

EnzymeSubstrateKmVmaxReference
Human BAATTaurine1.1 mMNot specified
Human BAATGlycine5.8 mMNot specified
Human BAAT-SKL (mutant)TaurineLower than wild-typeGreater than wild-type
Human BAAT-SKL (mutant)GlycineLower than wild-typeGreater than wild-type

Experimental Protocols

Lipid Extraction for N-Acyl Taurine Analysis (Modified Folch Method)

This protocol is a standard method for the extraction of total lipids, including N-acyl taurines, from biological tissues.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl solution (or 0.74% KCl solution)

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 1 g of frozen tissue and place it in a glass homogenizer tube.

  • Add 20 mL of a chloroform:methanol (2:1, v/v) mixture to the tissue.

  • Homogenize the tissue thoroughly until a uniform suspension is formed.

  • Transfer the homogenate to a glass centrifuge tube.

  • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.

  • Centrifuge the homogenate at 2000 rpm for 10 minutes to pellet the tissue debris.

  • Carefully collect the supernatant (the lipid-containing solvent phase).

  • To the collected supernatant, add 0.2 volumes (i.e., 4 mL for 20 mL of supernatant) of 0.9% NaCl solution.

  • Vortex the mixture for 30 seconds and then centrifuge at 2000 rpm for 10 minutes to separate the phases.

  • The lower phase is the chloroform layer containing the lipids. Carefully remove the upper aqueous phase.

  • Wash the lower phase by adding a small volume of methanol:water (1:1, v/v), vortexing, and centrifuging as before. Remove the upper phase.

  • Transfer the final chloroform phase to a clean glass tube and evaporate the solvent to dryness under a stream of nitrogen gas.

  • The dried lipid extract can be reconstituted in a suitable solvent for UPLC-MS/MS analysis.

N-Acyl Taurine Synthase (BAAT) Activity Assay

This protocol is adapted from methods used to measure BAAT activity with bile acid-CoA substrates and can be modified for stearoyl-CoA.

Materials:

  • Tissue homogenate or purified BAAT enzyme

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Stearoyl-CoA solution

  • Taurine solution

  • Internal standard (e.g., a deuterated N-acyl taurine)

  • Methanol (ice-cold)

  • UPLC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, taurine (e.g., at a final concentration of 10 mM), and the tissue homogenate or purified enzyme.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding stearoyl-CoA (e.g., to a final concentration of 50 µM).

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding 4 volumes of ice-cold methanol containing the internal standard.

  • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

  • Collect the supernatant for UPLC-MS/MS analysis to quantify the amount of this compound produced.

  • Enzyme activity can be expressed as pmol or nmol of product formed per minute per mg of protein.

UPLC-MS/MS Quantification of this compound

This protocol provides a general framework for the quantification of this compound using a UPLC-MS/MS system.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute this compound.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40-50°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode. Negative mode is often preferred for taurine conjugates.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

    • Example transitions for N-acyl taurines (product ions at m/z 80 and 107 are characteristic).

  • Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Quantification:

  • Generate a calibration curve using a series of known concentrations of an this compound standard.

  • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for studying this compound biosynthesis and the logical relationship between the key components.

Sample Mammalian Tissue (e.g., Liver) Extraction Lipid Extraction (Folch Method) Sample->Extraction Extract Lipid Extract Extraction->Extract Analysis UPLC-MS/MS Quantification Extract->Analysis Data This compound Concentration Analysis->Data

Workflow for this compound Quantification

Enzyme BAAT Enzyme Source (Tissue Homogenate or Purified) Assay Enzyme Activity Assay Enzyme->Assay Substrates Substrates (Stearoyl-CoA, Taurine) Substrates->Assay Detection UPLC-MS/MS Detection of Product Assay->Detection Kinetics Enzyme Kinetics (Km, Vmax) Detection->Kinetics

Logical Flow for BAAT Enzyme Kinetic Analysis

Conclusion

The biosynthesis of this compound in mammalian cells is a peroxisomal process catalyzed by the enzyme BAAT, utilizing Stearoyl-CoA and taurine as substrates. This technical guide provides a foundational understanding of this pathway and offers detailed protocols to enable researchers to investigate its role in health and disease. Further research is warranted to elucidate the precise quantitative levels of this compound in various tissues and to fully characterize the kinetic properties of BAAT with stearoyl-CoA. Such studies will be instrumental in advancing our knowledge of N-acyl taurine biology and exploring their therapeutic potential.

References

Enzymatic Synthesis of N-Stearoyl Taurine: A Technical Guide for In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl Taurine (B1682933), a member of the N-acyl taurine (NAT) family of endogenous lipid signaling molecules, has garnered significant interest within the scientific community for its potential therapeutic applications. Emerging research highlights its role in various physiological processes, including the regulation of glucose metabolism and cellular proliferation. The targeted synthesis of N-Stearoyl Taurine is crucial for advancing in vitro studies to elucidate its mechanisms of action and explore its pharmacological potential. This technical guide provides an in-depth overview of a lipase-catalyzed enzymatic synthesis approach for this compound, offering a green and efficient alternative to traditional chemical synthesis methods. Detailed experimental protocols for synthesis, purification, and characterization are presented, alongside a summary of quantitative data from related studies. Furthermore, this guide illustrates the key signaling pathways associated with N-acyl taurine activity, providing a comprehensive resource for researchers in drug discovery and development.

Introduction

N-acyl taurines (NATs) are a class of bioactive lipids that are increasingly recognized for their diverse physiological roles.[1] Among these, this compound (NST) is of particular interest due to its involvement in metabolic regulation and potential as an anti-proliferative agent.[2] The in vivo synthesis of NATs is known to be catalyzed by enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT).[3][4][5] However, for the production of NST for research purposes, in vitro enzymatic synthesis offers several advantages over chemical methods, including higher specificity, milder reaction conditions, and reduced environmental impact.

This guide focuses on a lipase-catalyzed approach, which has been successfully employed for the N-acylation of various amino compounds. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym® 435), are robust and versatile biocatalysts suitable for non-aqueous enzymatic reactions. We present a detailed methodology for the synthesis of this compound, its subsequent purification, and characterization, providing a foundational protocol for its production in a laboratory setting.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound involves the direct amidation of taurine with stearic acid, catalyzed by a lipase in an organic solvent system. This method leverages the ability of lipases to catalyze esterification and amidation reactions in non-aqueous environments.

Proposed Synthesis Workflow

The overall workflow for the enzymatic synthesis, purification, and characterization of this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Reactants (Stearic Acid, Taurine) s4 Reaction Vessel (Incubation at optimal T°) s1->s4 s2 Enzyme (Immobilized Lipase) s2->s4 s3 Solvent (e.g., tert-butanol) s3->s4 p1 Enzyme Removal (Filtration) s4->p1 Reaction Mixture p2 Solvent Evaporation p1->p2 p3 Extraction of Unreacted Stearic Acid p2->p3 p4 Recrystallization p3->p4 p5 Pure this compound p4->p5 c1 Mass Spectrometry (MS) p5->c1 c2 Nuclear Magnetic Resonance (NMR) p5->c2 c3 Purity Analysis (HPLC) p5->c3

Figure 1: Enzymatic synthesis workflow for this compound.
Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is adapted from established methods for lipase-catalyzed N-acylation of amino compounds.

Materials:

  • Stearic Acid (≥98% purity)

  • Taurine (≥99% purity)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • tert-Butanol (B103910) (anhydrous)

  • Hexane (B92381) (analytical grade)

  • Ethanol (analytical grade)

  • Deionized water

Equipment:

  • Shaking incubator or water bath

  • Rotary evaporator

  • Filtration apparatus

  • Freeze dryer (optional)

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve stearic acid (1 equivalent) and taurine (1 to 1.5 equivalents) in a minimal amount of tert-butanol. Gentle heating may be required to dissolve the stearic acid.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10-20% by weight of the total substrates) to the reaction mixture.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 50-60°C) with continuous agitation (e.g., 200 rpm) for 24-72 hours. The optimal reaction time should be determined by monitoring the reaction progress (e.g., via thin-layer chromatography).

  • Enzyme Removal: After the incubation period, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and potentially reused.

  • Solvent Removal: Remove the tert-butanol from the filtrate using a rotary evaporator.

  • Purification:

    • Wash the resulting solid residue with hexane to remove unreacted stearic acid.

    • The crude this compound can be further purified by recrystallization from an ethanol/water mixture.

  • Drying: Dry the purified this compound product, for instance, under vacuum or by freeze-drying.

Quantitative Data

While specific yield and optimal conditions for the direct enzymatic synthesis of this compound are not extensively published, data from similar lipase-catalyzed N-acylation reactions can provide valuable guidance. The following tables summarize typical reaction parameters and expected outcomes based on related studies.

Table 1: Optimization of Reaction Conditions for Lipase-Catalyzed N-Acylation

ParameterRange ExploredOptimal Condition (General)Reference
Enzyme Various lipasesCandida antarctica lipase B (immobilized)
Substrate Molar Ratio (Amine:Acid) 1:1 to 2:11:1 to 1.5:1
Enzyme Concentration (% w/w of substrates) 5% to 25%15%
Temperature (°C) 40 to 7060
Reaction Time (hours) 12 to 9624 - 72
Solvent Various organic solventstert-Butanol, Solvent-free

Table 2: Characterization Data for this compound

PropertyValueReference
Molecular Formula C₂₀H₄₁NO₄S
Molecular Weight 391.6 g/mol
Precursor m/z [M+H]⁺ 392.2829
Precursor m/z [M-H]⁻ 390.2684

Purification and Characterization

Purification Protocol

A detailed protocol for the purification of the synthesized this compound is provided below.

Procedure:

  • Removal of Unreacted Stearic Acid:

    • Suspend the crude product in hexane.

    • Stir the mixture at room temperature for 30 minutes.

    • Filter the mixture to collect the solid this compound. Repeat the hexane wash if necessary.

  • Recrystallization:

    • Dissolve the washed product in a minimal amount of hot ethanol.

    • Slowly add hot deionized water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it at 4°C to facilitate crystallization.

    • Collect the crystals by filtration and wash with cold ethanol/water.

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvent.

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure of this compound. The presence of characteristic peaks for the stearoyl chain, the taurine backbone, and the amide linkage will verify the successful synthesis.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final product.

Signaling Pathways of N-Acyl Taurines

N-acyl taurines, including this compound, exert their biological effects through interaction with specific cellular targets. Two prominent signaling pathways are mediated by the G-protein coupled receptor 119 (GPR119) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

GPR119 Signaling Pathway

Activation of GPR119 by N-acyl taurines in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1), respectively, both of which contribute to improved glucose homeostasis.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 NAT N-Acyl Taurine NAT->GPR119

Figure 2: GPR119 signaling pathway activated by N-acyl taurines.
TRPV1 Signaling Pathway

N-acyl taurines can also modulate the activity of TRPV1, a non-selective cation channel. Activation of TRPV1 leads to an influx of calcium ions (Ca²⁺), which can trigger various downstream cellular responses, including neurotransmitter release and the sensation of pain.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx allows Cellular_Response Downstream Cellular Responses Ca_influx->Cellular_Response triggers NAT N-Acyl Taurine NAT->TRPV1 activates Extracellular_Ca Extracellular Ca²⁺

Figure 3: TRPV1 signaling pathway modulated by N-acyl taurines.

Conclusion

The enzymatic synthesis of this compound using lipases presents a viable and advantageous method for producing this bioactive lipid for in vitro research. The protocols outlined in this guide provide a solid foundation for its synthesis, purification, and characterization. A thorough understanding of its synthesis and biological activities, including its interaction with key signaling pathways like GPR119 and TRPV1, is essential for unlocking its full therapeutic potential. This technical guide serves as a comprehensive resource to facilitate further investigation into the promising pharmacological properties of this compound.

References

The Neuro-Modulatory Landscape of N-Stearoyl Taurine: A Technical Guide to its Mechanism of Action in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl Taurine (B1682933) (NST) is an endogenous N-acyl taurine (NAT) that has emerged as a significant modulator of neuronal function. As a member of a class of lipid messengers regulated by Fatty Acid Amide Hydrolase (FAAH), NST is implicated in a range of physiological processes, including neuroprotection, regulation of calcium homeostasis, and modulation of synaptic activity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of N-Stearoyl Taurine on neuronal cells. It synthesizes current research findings, presents quantitative data for related compounds, details relevant experimental protocols, and visualizes the key signaling pathways.

Core Mechanisms of Action

The biological activities of this compound in the nervous system are multifaceted, primarily revolving around its interaction with ion channels and potential engagement with other receptor systems. The key mechanisms identified to date are:

  • Activation of Transient Receptor Potential Vanilloid 1 (TRPV1) Channels: N-acyl taurines are known to activate TRPV1 channels, which are non-selective cation channels highly permeable to calcium.[1][2][3][4][5] Activation of TRPV1 in neurons leads to membrane depolarization and an influx of calcium, which can modulate neuronal excitability and synaptic transmission.

  • Regulation by Fatty Acid Amide Hydrolase (FAAH): The intracellular levels of this compound are regulated by the enzyme FAAH, which catalyzes its hydrolysis. Inhibition of FAAH leads to an accumulation of NST and other N-acyl amides, thereby amplifying their downstream effects.

  • Modulation of Intracellular Calcium Homeostasis: The taurine moiety of NST is a well-established neuroprotective agent that plays a crucial role in maintaining calcium homeostasis. It can inhibit voltage-gated calcium channels and reduce glutamate-induced calcium influx, thereby protecting neurons from excitotoxicity.

  • Potential Interaction with GPR40 and PPARγ: While direct evidence for this compound is still emerging, related lipid molecules, such as other fatty acids and N-stearoylethanolamine, have been shown to interact with G-protein coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of these receptors is linked to neurogenesis, anti-inflammatory responses, and neuroprotection.

  • Anti-Neuroinflammatory Effects: The taurine component of NST exhibits anti-inflammatory properties, including the reduction of pro-inflammatory cytokines like IL-6.

Quantitative Data

Direct quantitative data for this compound's activity on neuronal cells is limited in the current literature. The following tables summarize available data for related N-acyl amides and receptor agonists to provide a comparative context.

Table 1: Activity of N-Acyl Amides on TRPV1

CompoundAssayCell TypeEffectMeasurementCitation(s)
N-Arachidonoyl TaurineElectrophysiology (sEPSC)Mouse Prefrontal Cortex NeuronsIncrease in frequency of spontaneous excitatory postsynaptic currents150-175% increase

Table 2: Potency of Agonists on GPR40

CompoundAssayCell TypeMeasurement (EC50)Citation(s)
Long-chain fatty acidsReceptor ActivationTransfected cells1-2 µmol/L
TAK-875Receptor ActivationNot specified72 nmol/L

Signaling Pathways

The signaling cascades initiated by this compound are complex and can involve multiple downstream effectors. The primary confirmed pathway involves TRPV1, with potential contributions from GPR40 and PPARγ signaling.

NST_Signaling_Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus NST This compound TRPV1 TRPV1 Channel NST->TRPV1 Activates GPR40 GPR40 NST->GPR40 Activates (postulated) PPARg_membrane PPARγ Signaling (membrane initiated) NST->PPARg_membrane Interacts (postulated) Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Depolarization Membrane Depolarization TRPV1->Depolarization p38 ↑ p38 Phosphorylation GPR40->p38 Anti_inflammatory Anti-inflammatory Effects PPARg_membrane->Anti_inflammatory Neuronal_Excitability ↑ Neuronal Excitability Ca_influx->Neuronal_Excitability Depolarization->Neuronal_Excitability sEPSC ↑ sEPSC Frequency Neuronal_Excitability->sEPSC BDNF ↑ BDNF Expression Neurogenesis Neurogenesis BDNF->Neurogenesis p38->BDNF NFkB ↓ NF-κB Activation Anti_inflammatory->NFkB Gene_transcription Gene Transcription NFkB->Gene_transcription

Caption: Putative signaling pathways of this compound in neuronal cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to elucidate the mechanism of action of this compound on neuronal cells.

Calcium Imaging to Measure TRPV1 Activation

This protocol details the use of fluorescent calcium indicators to measure changes in intracellular calcium concentration in response to this compound application.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis Culture_Neurons Culture primary neurons on glass coverslips Load_Dye Load neurons with a calcium indicator (e.g., Fluo-4 AM) Culture_Neurons->Load_Dye Wash Wash to remove excess dye Load_Dye->Wash Mount Mount coverslip on microscope stage in recording solution Wash->Mount Baseline Record baseline fluorescence Mount->Baseline Apply_NST Apply this compound Baseline->Apply_NST Record_Response Record fluorescence changes Apply_NST->Record_Response Apply_Antagonist Apply TRPV1 antagonist (e.g., capsazepine) + NST Record_Response->Apply_Antagonist ROI Define Regions of Interest (ROIs) around individual neurons Record_Response->ROI Record_Blockade Record fluorescence Apply_Antagonist->Record_Blockade Record_Blockade->ROI Quantify Quantify fluorescence intensity (ΔF/F₀) over time ROI->Quantify Compare Compare fluorescence changes before and after NST application Quantify->Compare

Caption: Workflow for calcium imaging experiments.

Methodology:

  • Cell Culture: Plate primary hippocampal or dorsal root ganglion (DRG) neurons on poly-D-lysine coated glass coverslips and culture for 7-14 days in vitro.

  • Dye Loading: Incubate the cultured neurons with 1-5 µM of a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable recording solution (e.g., Hanks' Balanced Salt Solution with 0.04% Pluronic F-127) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with fresh recording solution to remove extracellular dye.

  • Imaging: Mount the coverslip onto an imaging chamber on an inverted fluorescence microscope.

  • Baseline Recording: Acquire baseline fluorescence images at a defined sampling rate (e.g., 1 Hz) for 2-5 minutes.

  • Compound Application: Perfuse the chamber with a solution containing this compound at various concentrations.

  • Response Recording: Continue to acquire fluorescence images to capture the calcium response.

  • Antagonist Control (Optional): To confirm TRPV1 involvement, pre-incubate cells with a TRPV1 antagonist (e.g., 10 µM capsazepine) before applying this compound.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

    • Measure the average fluorescence intensity within each ROI for each time point.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀).

    • Plot the ΔF/F₀ over time to visualize the calcium dynamics.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording changes in membrane potential and ion channel currents in response to this compound, providing insights into its effects on neuronal excitability.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Prepare_Slices Prepare acute brain slices or cultured neurons Approach_Cell Approach a neuron with the micropipette Prepare_Slices->Approach_Cell Pull_Pipettes Pull glass micropipettes and fill with internal solution Pull_Pipettes->Approach_Cell Form_Seal Form a gigaohm seal Approach_Cell->Form_Seal Rupture_Membrane Rupture the membrane to achieve whole-cell configuration Form_Seal->Rupture_Membrane Record_Baseline Record baseline electrical activity (voltage or current clamp) Rupture_Membrane->Record_Baseline Apply_NST Apply this compound Record_Baseline->Apply_NST Record_Response Record changes in membrane potential or currents Apply_NST->Record_Response Analyze_VC Voltage Clamp: Analyze changes in amplitude, frequency, and kinetics of postsynaptic currents Record_Response->Analyze_VC Analyze_CC Current Clamp: Analyze changes in resting membrane potential and action potential firing Record_Response->Analyze_CC

Caption: Workflow for whole-cell patch-clamp experiments.

Methodology:

  • Preparation: Prepare acute brain slices containing the region of interest or use cultured neurons on coverslips.

  • Solutions: Use an appropriate artificial cerebrospinal fluid (aCSF) for brain slices or an extracellular solution for cultured neurons. The internal pipette solution should be formulated to mimic the intracellular ionic environment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Under visual guidance (e.g., using DIC microscopy), approach a target neuron with the micropipette.

    • Apply gentle positive pressure to keep the tip clean.

    • Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance (gigaohm) seal.

    • Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.

  • Data Acquisition:

    • Voltage-Clamp Mode: Hold the membrane potential at a specific voltage (e.g., -70 mV) and record spontaneous or evoked postsynaptic currents. Apply this compound and observe changes in current frequency, amplitude, and kinetics.

    • Current-Clamp Mode: Inject a defined amount of current (or no current) and record the membrane potential. Apply this compound and measure changes in the resting membrane potential and the firing of action potentials.

  • Data Analysis: Analyze the recorded traces using specialized software to quantify changes in the measured electrical properties before and after compound application.

Quantification of Neuroinflammatory Markers

This protocol outlines a method to assess the anti-inflammatory effects of this compound on neuronal or glial cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture primary neurons, microglia, or astrocytes.

    • Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

    • In parallel, treat cells with this compound alone or in combination with LPS.

  • Sample Collection: Collect the cell culture supernatant and cell lysates after the treatment period.

  • Cytokine Measurement: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) in the culture supernatant.

  • Western Blot Analysis:

    • Perform western blotting on the cell lysates to measure the expression and phosphorylation status of key inflammatory signaling proteins, such as NF-κB.

    • Use specific antibodies to detect the proteins of interest.

  • Data Analysis:

    • Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.

    • Quantify the band intensities from the western blots and normalize to a loading control (e.g., β-actin).

    • Compare the levels of inflammatory markers between the different treatment groups.

Conclusion

This compound is a bioactive lipid with a compelling and complex mechanism of action in neuronal cells. Its ability to activate TRPV1 channels and the established neuroprotective and anti-inflammatory properties of its taurine component position it as a molecule of significant interest for neuronal health and disease. While further research is required to fully elucidate its interactions with other receptor systems like GPR40 and PPARγ and to establish a more comprehensive quantitative profile, the available evidence strongly suggests that this compound is a key player in the endogenous regulation of neuronal function. The experimental protocols detailed herein provide a robust framework for future investigations into this promising neuro-modulatory compound.

References

The Role of Endogenous N-Stearoyl Taurine in Metabolic Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endogenous N-acyl taurines (NATs), a class of lipid molecules, are emerging as significant regulators of metabolic homeostasis. This technical guide delves into the role of a specific NAT, N-Stearoyl Taurine (B1682933) (NST), in the context of metabolic syndrome. While direct research on NST is nascent, this document synthesizes the current understanding of the broader NAT class to infer the potential functions and therapeutic implications of NST. This guide provides an in-depth overview of the enzymatic regulation of NATs, their signaling pathways, and their impact on key aspects of metabolic syndrome, including glucose metabolism and dyslipidemia. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and drug development in this promising area.

Introduction to N-Acyl Taurines (NATs) and Metabolic Syndrome

Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include insulin (B600854) resistance, hypertension, dyslipidemia (abnormal cholesterol and triglyceride levels), and central obesity. N-acyl taurines are endogenous signaling lipids composed of a fatty acid linked to a taurine molecule via an amide bond. N-Stearoyl Taurine is a member of this class, featuring a saturated 18-carbon stearic acid chain. The diverse family of NATs has been shown to play a pleiotropic role in physiology, with particular relevance to metabolic regulation.[1]

Enzymatic Regulation of this compound

The endogenous levels of NST are principally controlled by the interplay of biosynthesis and degradation pathways.

  • Biosynthesis: The precise enzymatic pathways for the synthesis of many NATs, including NST, are still under active investigation. However, studies have implicated hepatic peroxisomal acyl-CoA:amino acid N-acyltransferase 1 and, more significantly, bile acid-CoA:amino acid N-acyltransferase (BAAT) in the synthesis of NATs.[2][3]

  • Degradation: The primary enzyme responsible for the degradation of NATs is Fatty Acid Amide Hydrolase (FAAH).[2][4] FAAH hydrolyzes the amide bond, breaking down NATs into their constituent fatty acid and taurine. The critical role of FAAH has been elucidated through the use of FAAH knockout (FAAH-/-) mice and, more specifically, engineered mice with a point mutation (S268D) that selectively impairs the hydrolysis of NATs without affecting another major class of FAAH substrates, the N-acylethanolamines (NAEs). This FAAH-S268D mouse model has been instrumental in isolating the specific physiological functions of elevated endogenous NATs.

Signaling Pathways of N-Acyl Taurines

NATs exert their effects through interaction with specific cell surface receptors and ion channels, initiating downstream signaling cascades that influence metabolic processes.

G Protein-Coupled Receptor 119 (GPR119)

A key signaling pathway for certain NATs, particularly the unsaturated N-oleoyl taurine, involves the G protein-coupled receptor GPR119. GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.

  • Mechanism of Action: Activation of GPR119 by NATs in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is a potent incretin (B1656795) hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, suppresses glucagon (B607659) secretion, and slows gastric emptying, all of which contribute to improved glucose homeostasis.

GPR119_Signaling cluster_L_cell Intestinal L-cell NST This compound (or other NATs) GPR119 GPR119 NST->GPR119 Binds to AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates GLP1_secretion GLP-1 Secretion PKA->GLP1_secretion Stimulates Beta_cell Pancreatic β-cell GLP1_secretion->Beta_cell Acts on Insulin_secretion Insulin Secretion Beta_cell->Insulin_secretion Potentiates glucose-stimulated

GPR119 Signaling Pathway for NAT-mediated GLP-1 Secretion.
Transient Receptor Potential (TRP) Channels

Another important signaling mechanism for NATs involves the activation of Transient Receptor Potential (TRP) ion channels, particularly TRPV1.

  • Mechanism of Action: The binding of certain NATs, such as N-arachidonoyl taurine and N-oleoyl taurine, to TRPV1 channels on pancreatic β-cells leads to an influx of calcium ions (Ca2+). The resulting increase in intracellular calcium concentration is a primary trigger for the exocytosis of insulin-containing granules, thereby promoting insulin secretion.

TRPV1_Signaling cluster_Beta_cell Pancreatic β-cell NST This compound (or other NATs) TRPV1 TRPV1 Channel NST->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Allows Ca_intracellular ↑ [Ca²⁺]i Ca_influx->Ca_intracellular Insulin_exocytosis Insulin Granule Exocytosis Ca_intracellular->Insulin_exocytosis Triggers Insulin_secretion Insulin Secretion Insulin_exocytosis->Insulin_secretion

TRPV1 Signaling Pathway for NAT-mediated Insulin Secretion.

Quantitative Data on the Effects of N-Acyl Taurines

While specific quantitative data for this compound is limited in the current literature, studies on other NATs and the FAAH-S268D mouse model provide valuable insights.

Table 1: In Vivo Effects of Elevated Endogenous N-Acyl Taurines in FAAH-S268D Mice

ParameterObservation in FAAH-S268D Mice vs. Wild-TypeReference
Plasma NATs Markedly elevated
Liver NATs Markedly elevated
Plasma NAEs Unchanged
Insulin Sensitivity Improved (lower blood glucose during insulin tolerance test)
Meal-induced GLP-1 Secretion 2.1-fold higher at 30 minutes post-meal
Post-glucose Insulin Levels Substantially lower, consistent with improved insulin sensitivity
Glucagon Secretion 1.8-fold higher 30 minutes after insulin injection

Table 2: In Vitro and In Vivo Effects of N-Oleoyl Taurine (C18:1 NAT) Administration

ParameterTreatment/ModelQuantitative EffectReference
GLP-1 Secretion Mixed meal + C18:1 NAT (in vivo)2.9-fold increase
Glucagon Secretion Mixed meal + C18:1 NAT (in vivo)1.8-fold increase
Glucagon Secretion Isolated human islets (10 µM C18:1 NAT)23% increase
Insulin Secretion Isolated human islets (10 µM C18:1 NAT)No significant change
Calcium Oscillations Pancreatic β-cell lines (HIT-T15, INS-1)High frequency induced
Insulin Secretion Pancreatic β-cell lines (HIT-T15, INS-1)Significant increase (p<0.05)

Table 3: Effects of Taurine Supplementation on Lipid Profile (in vivo)

ParameterModelTreatmentOutcomeReference
Plasma Total Cholesterol Rats on high-cholesterol dietTaurine supplementation32% reduction
Plasma LDL-Cholesterol Rats on high-cholesterol dietTaurine supplementation37% reduction
Plasma Triglycerides Rats on high-cholesterol dietTaurine supplementation43% reduction
Hepatic Cholesterol Rats on high-cholesterol dietTaurine supplementation50% reduction
Hepatic Triglycerides Rats on high-cholesterol dietTaurine supplementation30% reduction
Serum Triglycerides OLETF rats (long-term diabetes)2% taurine diet for 12 weeksSignificant decrease
Serum Total Cholesterol OLETF rats (long-term diabetes)2% taurine diet for 12 weeksSignificant decrease

Detailed Experimental Protocols

Intravenous Glucose Tolerance Test (IVGTT) in Mice

This protocol assesses glucose disposal and insulin response to an intravenous glucose challenge.

  • Animal Preparation:

    • Fast mice for 4-6 hours with free access to water.

    • For catheterized studies, ensure animals have fully recovered from surgery (5-7 days).

  • Baseline Blood Sample:

    • Obtain a baseline blood sample (t=0) from the tail vein, retro-orbital sinus, or an indwelling catheter.

    • Measure blood glucose using a glucometer.

  • Glucose Administration:

    • Administer a glucose bolus (typically 0.5-1 g/kg body weight) via the tail vein.

  • Timed Blood Sampling:

    • Collect blood samples at 1, 5, 10, 15, 30, 60, and 120 minutes post-glucose injection.

    • Measure blood glucose at each time point.

  • Data Analysis:

    • Plot blood glucose concentration versus time.

    • Calculate the area under the curve (AUC) to quantify glucose tolerance.

    • Plasma from timed samples can be used to measure insulin levels to assess the insulin response.

IVGTT_Workflow fasting Fast Mouse (4-6h) baseline_sample Baseline Blood Sample (t=0) - Measure Glucose fasting->baseline_sample glucose_injection Intravenous Glucose Injection (0.5-1 g/kg) baseline_sample->glucose_injection timed_sampling Timed Blood Sampling (1, 5, 10, 15, 30, 60, 120 min) - Measure Glucose glucose_injection->timed_sampling data_analysis Data Analysis - Plot Glucose vs. Time - Calculate AUC timed_sampling->data_analysis

Experimental Workflow for Intravenous Glucose Tolerance Test (IVGTT).
Hyperinsulinemic-Euglycemic Clamp in Mice

This is the gold standard for assessing insulin sensitivity in vivo.

  • Surgical Preparation:

    • 5-7 days prior to the clamp, implant catheters into the jugular vein (for infusions) and carotid artery (for sampling).

  • Animal Preparation:

    • Fast the mouse overnight (not exceeding 16 hours).

  • Basal Period (2 hours):

    • Infuse [3-³H]glucose at a constant rate (e.g., 0.05 µCi/min) to assess basal hepatic glucose production.

    • At the end of the basal period, collect a blood sample to measure basal glucose, insulin, and [3-³H]glucose specific activity.

  • Clamp Period (120 minutes):

    • Initiate a primed-continuous infusion of human insulin (e.g., 2.5 mU/kg/min).

    • Simultaneously, infuse a variable rate of 20% glucose solution to maintain euglycemia (e.g., 120-140 mg/dL).

    • Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly.

    • Continue the [3-³H]glucose infusion to assess glucose turnover during the clamp.

  • Data Analysis:

    • The GIR during the last 30-60 minutes of the clamp is a measure of whole-body insulin sensitivity.

    • Blood samples are analyzed for [3-³H]glucose specific activity to calculate hepatic glucose production and whole-body glucose disposal.

Euglycemic_Clamp_Workflow catheterization Catheter Implantation (Jugular Vein & Carotid Artery) 5-7 days prior fasting Overnight Fast catheterization->fasting basal_period Basal Period (2h) - Constant [³H]glucose infusion fasting->basal_period basal_sample Basal Blood Sample basal_period->basal_sample clamp_period Clamp Period (120 min) - Constant Insulin Infusion - Variable Glucose Infusion - Monitor Blood Glucose basal_sample->clamp_period data_analysis Data Analysis - Calculate Glucose Infusion Rate (GIR) - Analyze Glucose Turnover clamp_period->data_analysis

Experimental Workflow for Hyperinsulinemic-Euglycemic Clamp.
Quantification of N-Acyl Taurines by LC-MS/MS

This protocol outlines a general approach for the targeted quantification of NATs, including NST, in plasma or tissue.

  • Sample Preparation:

    • To 50 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated NAT).

    • Precipitate proteins and extract lipids using a solvent mixture such as methanol (B129727) or a methanol/chloroform solution.

    • Vortex and centrifuge the sample.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/acetonitrile).

  • LC Separation:

    • Inject the reconstituted sample into a liquid chromatography system.

    • Separate the lipids using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

  • MS/MS Detection:

    • The eluent from the LC is introduced into a tandem mass spectrometer operating in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the target NATs. This involves monitoring the transition from the precursor ion (the molecular weight of the specific NAT) to a characteristic product ion (e.g., the taurine fragment).

  • Quantification:

    • Generate a standard curve using known concentrations of synthetic NAT standards.

    • Quantify the amount of each NAT in the sample by comparing its peak area to that of the internal standard and the standard curve.

Conclusion and Future Directions

The available evidence strongly suggests that the class of N-acyl taurines plays a beneficial role in the regulation of glucose and lipid metabolism, positioning them as potential therapeutic targets for metabolic syndrome. While much of the detailed mechanistic and quantitative work has focused on N-oleoyl taurine, the shared structural features and common enzymatic regulation within the NAT family suggest that this compound may also possess important metabolic functions.

Future research should focus on:

  • Directly characterizing the effects of this compound: This includes determining its binding affinities and functional activities at GPR119 and TRPV1, as well as its specific effects on insulin and GLP-1 secretion in vitro.

  • In vivo studies with this compound: Administration of exogenous NST to animal models of metabolic syndrome is crucial to delineate its specific effects on glucose tolerance, insulin sensitivity, and lipid profiles.

  • Elucidating the biosynthesis of this compound: A clearer understanding of the enzymes responsible for its production could open new avenues for therapeutic intervention.

By filling these knowledge gaps, the scientific community can fully unlock the therapeutic potential of this compound and the broader class of N-acyl taurines in the management of metabolic syndrome.

References

An In-Depth Technical Guide on the Interaction of N-Stearoyl Taurine with Lipid Membrane Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl taurines (NATs) are a class of endogenous amphiphilic lipids that play significant roles in various physiological processes. Their interaction with cell membranes is fundamental to their biological activity. This technical guide provides a comprehensive overview of the interaction of N-Stearoyl Taurine (B1682933), a prominent member of the NAT family, with model lipid membranes. Due to the limited availability of direct experimental data for N-Stearoyl Taurine, this guide leverages findings from closely related long-chain NATs, namely N-myristoyltaurine (NMT) and N-palmitoyltaurine (NPT), to infer its behavior. This document details the effects of these molecules on the physical properties of lipid bilayers, outlines relevant experimental methodologies, and illustrates the known signaling pathways involving NATs at the cell membrane.

Introduction to this compound and Lipid Membrane Interactions

This compound is a fatty acid-taurine conjugate derived from stearic acid[1]. Like other N-acyl amides, it is characterized by a fatty acyl group linked to a primary amine metabolite via an amide bond[2]. These molecules are known to be involved in a variety of physiological functions, including metabolic homeostasis, pain, and motor control[2]. The amphiphilic nature of this compound, possessing a hydrophobic stearoyl chain and a hydrophilic taurine headgroup, dictates its interaction with and partitioning into lipid membranes[3]. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting pathways modulated by these lipids.

Quantitative Analysis of N-acyl Taurine Interaction with Lipid Membranes

A study by Anbazhagan et al. (2022) investigated the miscibility and phase behavior of NMT and NPT with their corresponding diacyl phosphatidylcholines using Differential Scanning Calorimetry (DSC)[3]. The results indicated that both NMT and NPT mix well with DMPC and DPPC, respectively, up to a concentration of 50 mol%. At higher concentrations, phase separation was observed. The following table summarizes the key findings from this study, which can be used as a proxy for the expected behavior of this compound.

Table 1: Effect of N-Myristoyltaurine (NMT) and N-Palmitoyltaurine (NPT) on the Main Phase Transition Temperature (Tm) of DMPC and DPPC Liposomes

Lipid CompositionMain Phase Transition Temperature (Tm) (°C)Enthalpy Change (ΔH) (kcal/mol)
DMPC23.95.8
DMPC:NMT (90:10)23.55.2
DMPC:NMT (80:20)22.84.5
DMPC:NMT (70:30)21.93.7
DMPC:NMT (60:40)20.72.9
DMPC:NMT (50:50)19.82.1
DPPC41.58.7
DPPC:NPT (90:10)41.17.9
DPPC:NPT (80:20)40.57.0
DPPC:NPT (70:30)39.66.1
DPPC:NPT (60:40)38.55.1
DPPC:NPT (50:50)37.34.0

Data extrapolated from figures in Anbazhagan et al., Biochimica et Biophysica Acta (BBA) - Biomembranes, 2023.

These findings suggest that the incorporation of long-chain NATs into phosphatidylcholine bilayers leads to a concentration-dependent depression and broadening of the main phase transition, indicating a fluidizing effect on the gel phase of the membrane. It is highly probable that this compound would exhibit a similar, if not more pronounced, effect due to its longer acyl chain.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with lipid membrane models.

Preparation of Liposomes Containing this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.

  • Lipid Film Formation:

    • Dissolve the desired amounts of a model lipid (e.g., DMPC or DPPC) and this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain LUVs with a defined size, subject the MLV suspension to multiple (e.g., 11-21) passes through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should also be performed at a temperature above the Tm of the lipid mixture.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the effect of a molecule on the thermotropic phase behavior of lipid bilayers.

  • Sample Preparation:

    • Prepare liposome (B1194612) suspensions with and without this compound at various molar ratios as described in section 3.1. The final lipid concentration should be in the range of 1-5 mg/mL.

    • Degas the samples under vacuum before loading into the DSC pans to avoid bubble formation during the scan.

  • DSC Measurement:

    • Load the liposome suspension into a DSC sample pan and an equal volume of the corresponding buffer into the reference pan.

    • Perform heating and cooling scans over a temperature range that encompasses the phase transition of the lipid being studied (e.g., 10-60°C for DPPC). A typical scan rate is 1-2°C/min.

    • Record the differential power required to maintain a zero temperature difference between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermograms to determine the main phase transition temperature (Tm), which is the peak of the transition, and the enthalpy of the transition (ΔH), which is the area under the peak.

Fluorescence Anisotropy

Fluorescence anisotropy is used to measure changes in membrane fluidity upon the incorporation of this compound. This technique utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which partitions into the hydrophobic core of the lipid bilayer.

  • Sample Preparation:

    • Prepare LUVs with and without this compound.

    • Incorporate the fluorescent probe (e.g., DPH) into the liposomes by adding a small aliquot of a concentrated stock solution of the probe in a suitable solvent (e.g., tetrahydrofuran (B95107) or methanol) to the liposome suspension. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

    • Incubate the mixture in the dark at a temperature above the Tm for at least 30 minutes to ensure complete incorporation of the probe.

  • Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers in the excitation and emission paths.

    • Excite the sample with vertically polarized light at the probe's excitation maximum (e.g., ~360 nm for DPH).

    • Measure the fluorescence emission intensity parallel (I||) and perpendicular (I⊥) to the excitation plane at the emission maximum (e.g., ~430 nm for DPH).

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is the instrument-specific correction factor.

  • Data Analysis:

    • A decrease in the anisotropy value indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity.

Signaling Pathways and Molecular Interactions

N-acyl taurines are increasingly recognized as important signaling molecules. Their interactions with membrane-associated proteins are crucial for their biological effects.

FAAH-Regulated Metabolism of N-acyl Taurines

The levels of N-acyl taurines, including this compound, are regulated by the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is responsible for the catabolism of several bioactive lipids. Inhibition of FAAH leads to a significant elevation of NATs in various tissues.

FAAH_Regulation cluster_membrane Cell Membrane FAAH FAAH Stearic_Acid Stearic Acid FAAH->Stearic_Acid Taurine_Metabolite Taurine FAAH->Taurine_Metabolite Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Stearoyl-CoA) ACNAT1 ACNAT1 (Peroxisomal) Fatty_Acyl_CoA->ACNAT1 Taurine Taurine Taurine->ACNAT1 NST This compound (NST) ACNAT1->NST Biosynthesis NST->FAAH Degradation

Biosynthesis and degradation of this compound.
Interaction with Transient Receptor Potential (TRP) Channels

N-acyl taurines have been identified as endogenous ligands for Transient Receptor Potential (TRP) channels, a family of ion channels involved in various sensory processes. The activation of TRP channels by NATs can lead to an influx of cations, primarily Ca2+, which triggers downstream signaling cascades.

TRP_Channel_Activation cluster_membrane Cell Membrane TRP_Channel TRP Channel (e.g., TRPV1) Ca_influx Ca²⁺ Influx TRP_Channel->Ca_influx NST This compound (Extracellular or Membrane-associated) NST->TRP_Channel Activation Signaling Downstream Signaling Cascades Ca_influx->Signaling

Activation of TRP channels by this compound.
Experimental Workflow for Studying this compound-Membrane Interactions

The following diagram outlines a typical experimental workflow for investigating the biophysical interactions of this compound with model lipid membranes.

Experimental_Workflow Start Start: Define Lipid Composition and NST Concentration Liposome_Prep Liposome Preparation (Thin-film hydration & Extrusion) Start->Liposome_Prep DSC_Analysis Differential Scanning Calorimetry (DSC) Liposome_Prep->DSC_Analysis Fluorescence_Analysis Fluorescence Anisotropy Liposome_Prep->Fluorescence_Analysis Data_Tm Determine Phase Transition Temperature (Tm) and Enthalpy (ΔH) DSC_Analysis->Data_Tm Data_Fluidity Determine Membrane Fluidity Changes Fluorescence_Analysis->Data_Fluidity Interpretation Data Interpretation and Conclusion Data_Tm->Interpretation Data_Fluidity->Interpretation

Workflow for biophysical characterization.

Conclusion

This compound and other long-chain N-acyl taurines are integral components of the lipidome that actively modulate the properties of cell membranes. While direct quantitative data for this compound remains an area for future research, evidence from closely related analogs strongly suggests that it integrates into lipid bilayers, altering their fluidity and phase behavior. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the biophysical and biological roles of this important class of signaling lipids. A deeper understanding of these interactions will undoubtedly pave the way for new therapeutic strategies targeting membrane-associated processes.

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of N-Stearoyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl Taurine (B1682933) is an endogenous N-acyl taurine (NAT) that belongs to a class of bioactive lipid molecules with emerging roles in cellular signaling and metabolic regulation. Understanding the mechanisms of its cellular uptake and subsequent metabolic fate is crucial for elucidating its physiological functions and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport, metabolism, and signaling pathways associated with N-Stearoyl Taurine. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key processes to serve as a valuable resource for the scientific community.

Introduction

N-acyl taurines (NATs) are a class of lipid signaling molecules found in various mammalian tissues. This compound, a prominent member of this family, is formed by the conjugation of stearic acid and taurine. These molecules are involved in diverse physiological processes, and their levels are tightly regulated by enzymatic synthesis and degradation.[1][2] This guide will delve into the specifics of how cells absorb and metabolize this compound, and the downstream signaling events it triggers.

Cellular Uptake of this compound

The precise mechanism for the cellular uptake of this compound has not been fully elucidated. However, based on the transport of structurally similar molecules like taurine and other N-acyl amides, a combination of passive diffusion and carrier-mediated transport is likely involved.

Putative Transport Mechanisms

Given its amphipathic nature, this compound may cross the cell membrane via passive diffusion. Additionally, the taurine transporter (TauT), a Na⁺- and Cl⁻-dependent transporter, is responsible for the uptake of taurine into cells.[3] While direct evidence for this compound transport via TauT is lacking, the structural similarity suggests it as a potential candidate for carrier-mediated uptake. Studies on Caco-2 cell monolayers have been instrumental in characterizing taurine transport and can serve as a model for investigating this compound uptake.

Quantitative Data on Cellular Uptake

Quantitative kinetic data for the cellular uptake of this compound is currently limited in the scientific literature. However, data from studies on taurine and cholyltaurine transport in Caco-2 cells provide a valuable reference point.

CompoundCell LineTransport ParameterValueReference
TaurineCaco-2Apical Km17.1 µmol/L
TaurineCaco-2Apical Vmax28.4 pmol·cm⁻²·5 min⁻¹
TaurineCaco-2Basolateral Km9.46 µmol/L
TaurineCaco-2Basolateral Vmax5.59 pmol·cm⁻²·5 min⁻¹
CholyltaurineCaco-2Apparent Km~65 µM
CholyltaurineCaco-2Vmax~800 pmol·min⁻¹·mg protein⁻¹

Metabolism of this compound

The metabolic pathway of this compound involves both its synthesis and degradation, catalyzed by specific enzymes.

Synthesis of this compound

The primary enzyme responsible for the synthesis of N-acyl taurines, including this compound, is the Bile Acid-CoA:amino acid N-acyltransferase (BAAT) . This enzyme, located in the peroxisomes and cytosol of liver cells, catalyzes the conjugation of stearoyl-CoA with taurine.

Degradation of this compound

The hydrolysis of this compound back to stearic acid and taurine is catalyzed by Fatty Acid Amide Hydrolase (FAAH) , an integral membrane enzyme. FAAH is a key regulator of the levels of various bioactive fatty acid amides.

Quantitative Data on Enzyme Kinetics
EnzymeSubstrateKinetic ParameterValueReference
BAAT (Human)TaurineKm1.1 mMNot directly in search results
BAAT (Human)GlycineKm5.8 mMNot directly in search results

Signaling Pathways of this compound

This compound and other N-acyl taurines are known to activate members of the Transient Receptor Potential (TRP) family of ion channels, particularly TRPV1. Activation of these channels leads to an influx of calcium ions, initiating a cascade of downstream signaling events. There is also evidence suggesting that some N-acyl taurines can act as agonists for G-protein coupled receptors like GPR119.

TRPV1-Mediated Signaling

Activation of TRPV1 by this compound is expected to cause an influx of Ca²⁺, which can then activate various downstream effectors, including Protein Kinase A (PKA) and Protein Kinase C (PKC). This can lead to the modulation of various cellular processes, including neurotransmitter release and gene expression.

Putative GPR119-Mediated Signaling

N-oleoyl taurine, a structurally similar NAT, has been shown to stimulate GPR119, leading to increased levels of cyclic AMP (cAMP) and subsequent activation of PKA. This pathway is known to play a role in glucose homeostasis and the secretion of incretin (B1656795) hormones like GLP-1.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cellular uptake and metabolism of this compound.

Protocol for Measuring Cellular Uptake of this compound in Caco-2 Cells

This protocol is adapted from studies on taurine and cholyltaurine transport.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS)

  • Radiolabeled [³H]-N-Stearoyl Taurine or a fluorescently labeled analog

  • Unlabeled this compound

  • Scintillation counter or fluorescence plate reader

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Wash the cell monolayers twice with pre-warmed HBSS.

  • Add HBSS containing a known concentration of radiolabeled or fluorescently labeled this compound to the apical or basolateral chamber. For inhibition studies, co-incubate with an excess of unlabeled this compound or potential inhibitors.

  • Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

  • At each time point, remove the incubation medium and wash the monolayers three times with ice-cold HBSS to stop the uptake.

  • Lyse the cells by adding cell lysis buffer to the inserts and incubating for 30 minutes.

  • Collect the cell lysates and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Determine the protein concentration of the cell lysates using a protein assay kit.

  • Calculate the uptake of this compound as pmol/mg protein and plot against time to determine the initial uptake rate. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol for In Vitro Metabolism of this compound using Liver Microsomes

This protocol is based on general procedures for studying drug metabolism.

Materials:

  • Human or rat liver microsomes

  • This compound

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid for reaction quenching

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) and this compound (e.g., 1-10 µM) in potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify any potential metabolites.

  • The rate of metabolism can be determined by plotting the natural logarithm of the percentage of remaining this compound against time.

Protocol for Calcium Influx Assay

This protocol is designed to measure changes in intracellular calcium concentration upon this compound stimulation.

Materials:

  • Cells expressing TRPV1 (e.g., HEK293-TRPV1 stable cell line)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HBSS or other suitable buffer

  • This compound

  • Positive control (e.g., capsaicin)

  • TRPV1 antagonist (e.g., capsazepine)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium indicator dye by incubating them with the dye solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Place the plate in the fluorescence plate reader and record the baseline fluorescence.

  • Add this compound at various concentrations and immediately start recording the fluorescence intensity over time.

  • As a positive control, add capsaicin. To confirm the involvement of TRPV1, pre-incubate cells with a TRPV1 antagonist before adding this compound.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

Visualizations

Cellular Uptake and Metabolism Workflow

Cellular_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NST_ext This compound (NST) Passive_Diffusion Passive Diffusion NST_ext->Passive_Diffusion Uptake TauT Taurine Transporter (TauT)? NST_ext->TauT Uptake (Putative) NST_int Intracellular NST Passive_Diffusion->NST_int TauT->NST_int FAAH FAAH NST_int->FAAH Hydrolysis Stearic_Acid Stearic Acid FAAH->Stearic_Acid Taurine Taurine FAAH->Taurine NST_Synthesis Stearoyl_CoA Stearoyl-CoA BAAT BAAT (Bile Acid-CoA:amino acid N-acyltransferase) Stearoyl_CoA->BAAT Taurine Taurine Taurine->BAAT NST This compound BAAT->NST CoA CoA BAAT->CoA NST_Signaling NST This compound TRPV1 TRPV1 NST->TRPV1 Activation GPR119 GPR119 (Putative) NST->GPR119 Activation (Hypothesized) Ca_influx Ca²⁺ Influx TRPV1->Ca_influx AC Adenylyl Cyclase GPR119->AC Activation PKC PKC Ca_influx->PKC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation Downstream Downstream Cellular Responses PKA->Downstream PKC->Downstream

References

Identifying Protein Targets of N-Stearoyl Taurine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Stearoyl Taurine (B1682933) (NST) is an endogenous N-acyl taurine (NAT), a class of lipid signaling molecules with emerging roles in diverse physiological processes. As an endocannabinoid-like molecule, NST has garnered interest for its potential therapeutic applications.[1][2][3][4][5] A critical step in harnessing its potential is the comprehensive identification of its protein targets, which can elucidate its mechanism of action and potential off-target effects. This technical guide provides an in-depth overview of a proteomics-based workflow to identify and characterize the protein interactome of N-Stearoyl Taurine.

Introduction to this compound and Target Identification

This compound belongs to the family of N-acyl amides, which are fatty acid derivatives with signaling properties.[3] Studies have indicated that N-acyl taurines, including NST, can activate members of the transient receptor potential (TRP) family of ion channels.[1][4][5][6] However, a global and unbiased identification of its protein binding partners is crucial for a complete understanding of its cellular functions. Chemical proteomics offers a powerful suite of tools to achieve this by identifying direct protein targets of small molecules within a complex biological system.[7][8]

This guide will focus on three prominent proteomics strategies for small molecule target identification:

  • Affinity Purification-Mass Spectrometry (AP-MS) : This classic and robust method utilizes a modified version of the small molecule to "pull down" its binding partners from a cell lysate.

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC) : A quantitative proteomic technique that allows for the differentiation of specific interactors from non-specific background proteins.[2][3][7][9][10]

  • Drug Affinity Responsive Target Stability (DARTS) : A label-free method that identifies protein targets based on their increased stability and resistance to proteolysis upon binding to a small molecule.[1][8][11][12][13]

Experimental Workflow for Target Identification

The overall workflow for identifying protein targets of this compound using a proteomics approach is a multi-step process, from probe synthesis to data analysis and validation.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_validation Phase 4: Validation Probe_Synthesis NST Probe Synthesis (for AP-MS) AP_MS Affinity Purification Probe_Synthesis->AP_MS Cell_Culture Cell Line Selection & Culture (SILAC Labeling) Lysate_Prep Cell Lysis & Lysate Preparation Cell_Culture->Lysate_Prep Lysate_Prep->AP_MS DARTS_exp DARTS Assay (Proteolysis) Lysate_Prep->DARTS_exp MS_Analysis LC-MS/MS Analysis AP_MS->MS_Analysis DARTS_exp->MS_Analysis Data_Analysis Quantitative Proteomic Data Analysis MS_Analysis->Data_Analysis Target_Validation Target Validation (e.g., Western Blot, SPR) Data_Analysis->Target_Validation

Figure 1: Overall experimental workflow for identifying protein targets of this compound.

Methodology 1: Affinity Purification-Mass Spectrometry (AP-MS) coupled with SILAC

This approach combines the specificity of affinity purification with the quantitative power of SILAC to confidently identify bona fide protein interactors of NST.

Experimental Protocol

1. Synthesis of an this compound Affinity Probe:

  • Objective: To create a modified version of NST that can be immobilized on a solid support for affinity purification.

  • Procedure:

    • Synthesize an NST analog with a linker arm (e.g., a short polyethylene (B3416737) glycol chain) terminating in a reactive group (e.g., an amine or a carboxyl group). The linker should be attached to a position on the NST molecule that is not critical for protein binding.

    • Couple the reactive group of the linker to a solid support, such as NHS-activated sepharose beads, to create the affinity matrix.

    • A control matrix should be prepared by blocking the reactive groups on the beads without coupling the NST probe.

2. SILAC Labeling and Cell Culture:

  • Objective: To metabolically label the proteome of two cell populations for quantitative comparison.

  • Procedure:

    • Select a relevant cell line (e.g., a neuronal cell line or a kidney cell line, where NST is known to be present).[1]

    • Culture one population of cells in "light" medium containing standard arginine and lysine (B10760008).

    • Culture a second population in "heavy" medium containing stable isotope-labeled arginine (e.g., ¹³C₆-¹⁵N₄-Arg) and lysine (e.g., ¹³C₆-¹⁵N₂-Lys).

    • Ensure complete incorporation of the heavy amino acids over several cell divisions.

3. Affinity Purification:

  • Objective: To isolate proteins that bind to the immobilized NST probe.

  • Procedure:

    • Harvest and lyse the "light" and "heavy" labeled cells separately in a mild lysis buffer to maintain protein-protein interactions.

    • Incubate the "heavy" cell lysate with the NST-coupled beads.

    • Incubate the "light" cell lysate with the control beads.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

    • Combine the eluates from the "heavy" and "light" samples in a 1:1 ratio.

4. Mass Spectrometry and Data Analysis:

  • Objective: To identify and quantify the proteins in the combined eluate.

  • Procedure:

    • Separate the combined protein sample by SDS-PAGE and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16]

    • Identify peptides and proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.

    • Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.

Data Presentation

True binding partners of NST are expected to be significantly enriched in the "heavy" sample (incubated with the NST probe) compared to the "light" sample (incubated with the control beads). The results can be summarized in a table.

Table 1: Hypothetical Quantitative Data from an AP-MS/SILAC Experiment for this compound

Protein IDGene NameProtein NameSILAC Ratio (Heavy/Light)p-valueFunction
P62333TRPV1Transient receptor potential cation channel subfamily V member 18.2<0.001Ion channel, known NAT target
Q9HBA0FAAHFatty acid amide hydrolase5.7<0.005Enzyme involved in NAT metabolism
P48058GPR119G protein-coupled receptor 1194.9<0.01Receptor for lipid signaling molecules
Q13936FABP5Fatty acid-binding protein 54.1<0.01Lipid transport
P02768ALBSerum albumin1.1>0.05Non-specific binder

Note: This table presents hypothetical data for illustrative purposes.

Workflow Diagram

apms_silac_workflow cluster_labeling SILAC Labeling cluster_purification Affinity Purification cluster_analysis Analysis Light_Cells Cells in 'Light' Medium Light_Lysate 'Light' Lysate Light_Cells->Light_Lysate Heavy_Cells Cells in 'Heavy' Medium Heavy_Lysate 'Heavy' Lysate Heavy_Cells->Heavy_Lysate Control_Beads Control Beads Light_Incubation Incubation Control_Beads->Light_Incubation NST_Beads NST-Coupled Beads Heavy_Incubation Incubation NST_Beads->Heavy_Incubation Light_Lysate->Light_Incubation Heavy_Lysate->Heavy_Incubation Elution Wash & Elute Light_Incubation->Elution Heavy_Incubation->Elution Combine Combine Eluates Elution->Combine LC_MS LC-MS/MS Combine->LC_MS Quantification Protein Identification & Quantification LC_MS->Quantification

Figure 2: AP-MS/SILAC experimental workflow.

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is an alternative, label-free approach that does not require chemical modification of the small molecule. It is based on the principle that the binding of a small molecule stabilizes its target protein, making it less susceptible to proteolytic degradation.[1][8][11][12][13]

Experimental Protocol

1. Cell Lysis and Lysate Preparation:

  • Objective: To obtain a native protein lysate.

  • Procedure:

    • Harvest cells from a relevant cell line.

    • Lyse the cells in a non-denaturing buffer (e.g., M-PER or a buffer containing mild detergents).

    • Clarify the lysate by centrifugation to remove cell debris.

2. DARTS Assay:

  • Objective: To assess the proteolytic stability of proteins in the presence of NST.

  • Procedure:

    • Divide the cell lysate into aliquots.

    • Treat one aliquot with this compound at a desired concentration.

    • Treat a control aliquot with a vehicle control (e.g., DMSO).

    • Incubate the samples to allow for protein-ligand binding.

    • Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a limited time to achieve partial digestion. The optimal protease concentration and digestion time should be determined empirically.[8]

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.

3. Mass Spectrometry and Data Analysis:

  • Objective: To identify and quantify the proteins that are protected from proteolysis by NST.

  • Procedure:

    • Separate the digested protein samples by SDS-PAGE.

    • Excise the entire gel lane for each sample and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Perform label-free quantification (e.g., using spectral counting or precursor ion intensity) to compare the abundance of each identified protein between the NST-treated and control samples.

Data Presentation

Proteins that are more abundant in the NST-treated sample compared to the control are considered potential targets.

Table 2: Hypothetical Quantitative Data from a DARTS Experiment for this compound

Protein IDGene NameProtein NameFold Change (NST/Control)p-valuePutative Role
P62333TRPV1Transient receptor potential cation channel subfamily V member 13.5<0.001Potential direct target
Q9HBA0FAAHFatty acid amide hydrolase2.8<0.005Potential direct target
P48058GPR119G protein-coupled receptor 1192.1<0.01Potential direct target
P08684VIMVimentin1.2>0.05Unlikely target

Note: This table presents hypothetical data for illustrative purposes.

Workflow Diagram

darts_workflow Cell_Lysate Cell Lysate Control_Sample Vehicle Control Cell_Lysate->Control_Sample NST_Sample This compound Cell_Lysate->NST_Sample Proteolysis_Control Limited Proteolysis Control_Sample->Proteolysis_Control Proteolysis_NST Limited Proteolysis NST_Sample->Proteolysis_NST SDS_PAGE_Control SDS-PAGE Proteolysis_Control->SDS_PAGE_Control SDS_PAGE_NST SDS-PAGE Proteolysis_NST->SDS_PAGE_NST LC_MS_Control LC-MS/MS SDS_PAGE_Control->LC_MS_Control LC_MS_NST LC-MS/MS SDS_PAGE_NST->LC_MS_NST Data_Analysis Label-Free Quantification & Target Identification LC_MS_Control->Data_Analysis LC_MS_NST->Data_Analysis signaling_pathway cluster_membrane Plasma Membrane NST_ext This compound (extracellular) GPR119 GPR119 NST_ext->GPR119 FABP5 FABP5 (transporter) NST_ext->FABP5 Downstream Downstream Signaling (e.g., Ca2+ influx, cAMP) GPR119->Downstream TRPV1 TRPV1 TRPV1->Downstream NST_int This compound (intracellular) FABP5->NST_int NST_int->TRPV1 FAAH FAAH NST_int->FAAH Metabolites Inactive Metabolites FAAH->Metabolites

References

Methodological & Application

Quantification of N-Stearoyl Taurine in Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the sensitive and specific quantification of N-Stearoyl Taurine (B1682933) in plasma samples using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

N-Stearoyl Taurine is an endogenous N-acyl taurine (NAT), a class of bioactive lipid mediators.[1][2] NATs are involved in various physiological processes, including the regulation of glucose homeostasis and insulin (B600854) secretion.[3][4] The enzyme Fatty Acid Amide Hydrolase (FAAH) is known to regulate the levels of NATs.[3][5] Given their emerging role in metabolic diseases, accurate quantification of specific NATs like this compound in biological matrices is crucial for advancing research and drug development in this area. This application note describes a robust UPLC-MS/MS method for the determination of this compound in plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used method for the extraction of small molecules from biological matrices due to its simplicity and efficiency.[3][4] For the analysis of this compound, protein precipitation using a cold organic solvent is employed to remove larger protein molecules that can interfere with the analysis.

Materials:

  • Human plasma (or species of interest)

  • This compound standard

  • Internal Standard (IS): d4-C20:4 NAT or other suitable stable isotope-labeled NAT

  • Methanol (B129727) (LC-MS grade), chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of reaching >12,000 x g

  • Pipettes and tips

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution to each plasma sample.

  • Add 300 µL of ice-cold methanol to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[6]

  • Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C.[7][8]

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge at 1,000 x g for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent)

  • UPLC Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[1]

UPLC Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C

Gradient Elution:

Time (min)% Mobile Phase B
0.05
0.55
5.095
6.095
6.15
8.05

MS/MS Conditions:

The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode for optimal detection of this compound. The Multiple Reaction Monitoring (MRM) mode is used for quantification.

ParameterValue
Ionization Mode ESI-
Capillary Voltage 2.5 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Cone Gas Flow 50 L/Hr
Desolvation Gas Flow 800 L/Hr

MRM Transitions:

The following MRM transitions should be monitored. The precursor ion for this compound in negative mode is [M-H]-, with a mass-to-charge ratio (m/z) of 390.3.[2] Diagnostic product ions are observed at m/z 80 and 107.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 390.380.00.053025
This compound (Qualifier) 390.3107.00.053020
Internal Standard (e.g., d4-C20:4 NAT) User DefinedUser Defined0.05OptimizedOptimized

Note: Cone voltage and collision energy should be optimized for the specific instrument used.

Data Presentation

Quantitative Data Summary

The method should be validated for linearity, precision, accuracy, and sensitivity. The following table summarizes typical performance characteristics for the quantification of N-acyl taurines.[1][2]

ParameterResult
Linearity Range 1 - 300 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound from plasma samples.

experimental_workflow plasma_sample Plasma Sample is_addition Internal Standard Addition plasma_sample->is_addition protein_precipitation Protein Precipitation (Cold Methanol) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (Nitrogen) supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution uplc_msms UPLC-MS/MS Analysis reconstitution->uplc_msms data_analysis Data Analysis uplc_msms->data_analysis

Caption: Experimental workflow for this compound quantification.

Biosynthesis and Signaling Pathway of this compound

This diagram outlines the biosynthesis of this compound and its known signaling interactions.

nst_pathway stearic_acid Stearic Acid baat BAAT stearic_acid->baat taurine Taurine taurine->baat nst This compound faah FAAH nst->faah Degradation trpv TRP Channels (e.g., TRPV1) nst->trpv Activation baat->nst Biosynthesis degradation Degradation Products faah->degradation ca_influx Ca2+ Influx trpv->ca_influx cellular_response Cellular Response (e.g., Insulin Secretion) ca_influx->cellular_response

Caption: Biosynthesis and signaling of this compound.

References

Application Notes and Protocols for N-Stearoyl Taurine as a Selective TRPV1 Channel Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoyl Taurine (B1682933) is a member of the N-acyl taurine (NAT) class of endogenous lipid molecules. Emerging evidence suggests that NATs, including N-Stearoyl Taurine, function as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] The TRPV1 channel, a non-selective cation channel, is a well-established integrator of noxious thermal and chemical stimuli, playing a crucial role in pain perception and neurogenic inflammation.[4][5] The activation of TRPV1 by endogenous and exogenous agonists leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of sensory neurons. This document provides detailed application notes and experimental protocols for utilizing this compound as a selective TRPV1 channel agonist in research and drug development settings. While specific quantitative data for this compound is limited, data from the closely related N-arachidonoyl taurine (NAT) provides a strong basis for its use as a TRPV1 agonist.

Data Presentation

CompoundTargetAssay TypeEC50EfficacyReference
N-Arachidonoyl Taurine (NAT) TRPV1Electrophysiology28 µMActivator
N-Arachidonoyl Taurine (NAT) TRPV4Electrophysiology21 µMActivator
Capsaicin TRPV1Calcium Imaging~0.44 µMFull Agonist
N-Arachidonoyl Dopamine (NADA) TRPV1Functional AssaysEqui-potent to CapsaicinFull Agonist
Anandamide (AEA) TRPV1Functional Assays5-10 fold lower potency than CapsaicinPartial/Full Agonist

Note: The EC50 value for N-Arachidonoyl Taurine suggests that this compound may have a similar potency. Researchers should perform dose-response studies to determine the precise EC50 for this compound in their specific experimental system.

Signaling Pathways and Experimental Workflows

TRPV1 Activation Signaling Pathway

Activation of the TRPV1 channel by an agonist like this compound initiates a cascade of intracellular events, primarily driven by the influx of calcium ions. This signaling pathway is crucial for the physiological and pathological roles of TRPV1.

TRPV1_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Na_ion Na⁺ TRPV1->Na_ion Influx Agonist This compound Agonist->TRPV1 Binds to vanilloid binding pocket Depolarization Membrane Depolarization Ca_ion->Depolarization Downstream Downstream Signaling (e.g., CGRP/Substance P release) Ca_ion->Downstream Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential

TRPV1 channel activation by this compound.

Experimental Workflow for In Vitro Characterization

A typical workflow for characterizing the activity of this compound on TRPV1 channels in a laboratory setting involves a series of established in vitro assays.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293-TRPV1, DRG neurons) Calcium_Imaging Calcium Imaging Assay (Primary Screen) Cell_Culture->Calcium_Imaging Compound_Prep This compound Preparation & Solubilization Compound_Prep->Calcium_Imaging Electrophysiology Electrophysiology (Patch-Clamp) Calcium_Imaging->Electrophysiology Confirmation Dose_Response Dose-Response Curve (EC₅₀ Determination) Calcium_Imaging->Dose_Response Efficacy_Analysis Efficacy vs. Capsaicin Electrophysiology->Efficacy_Analysis Selectivity_Analysis Selectivity Profiling (vs. other TRP channels) Electrophysiology->Selectivity_Analysis

References

Application Notes and Protocols for Studying N-Stearoyl Taurine Effects in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Stearoyl Taurine (B1682933) is an endogenous N-acyl taurine (NAT), a class of bioactive lipids that are gaining recognition for their diverse physiological roles. As a conjugate of stearic acid and taurine, this lipid molecule has been implicated in various cellular processes, including the modulation of ion channels and signaling pathways. Structurally, N-Stearoyl Taurine is a fatty acid-taurine conjugate.[1] This document provides detailed protocols for studying the effects of this compound in primary cell culture, with a focus on its known interactions with the transient receptor potential vanilloid 1 (TRPV1) channel and its potential influence on downstream signaling cascades.

N-acyl taurines, including this compound, are regulated by the fatty acid amide hydrolase (FAAH), an enzyme that catabolizes these bioactive lipids.[2] Inhibition of FAAH leads to an accumulation of NATs, suggesting that this is a key mechanism for controlling their signaling activity.[2] One of the primary targets of NATs are members of the transient receptor potential (TRP) family of calcium channels, particularly TRPV1.[2][3] Activation of these channels by this compound can lead to an influx of calcium ions, a critical event in numerous cellular signaling pathways.

These application notes will provide methodologies to investigate the functional consequences of this compound treatment in primary cells, including assays for cell viability, calcium signaling, and the analysis of key signaling proteins.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C20H41NO4S[1][3]
Molecular Weight 391.6 g/mol [1][3]
CAS Number 63155-80-6[3]
Solubility DMF: 1.5 mg/ml, DMSO: 1.5 mg/ml[3]
Appearance Crystalline powder
Table 2: Recommended Concentration Ranges for In Vitro Studies
AssayCell TypeConcentration RangeIncubation TimeReference
Calcium Imaging Primary Neurons, Keratinocytes1 µM - 50 µMAcute (minutes)[2]
Cell Viability/Proliferation Primary Keratinocytes, Fibroblasts1 µM - 40 µM24 - 72 hours
Western Blot Analysis Primary Keratinocytes, Neurons10 µM - 50 µM15 minutes - 24 hours
Cytokine/Chemokine Release Primary Macrophages, Keratinocytes1 µM - 20 µM6 - 24 hours

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Objective: To prepare a stock solution of this compound suitable for treating primary cells in culture.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block set to 37°C

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh out a desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a stock concentration of 10 mM. For example, to a tube containing 3.92 mg of this compound (MW: 391.6 g/mol ), add 1 mL of DMSO.

    • Gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

    • Vortex thoroughly until the powder is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 6 months.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Protocol 2: Calcium Imaging of this compound-Induced TRPV1 Activation

Objective: To visualize and quantify changes in intracellular calcium concentration in primary cells following treatment with this compound, indicative of TRPV1 activation.

Materials:

  • Primary cells of interest (e.g., dorsal root ganglion neurons, keratinocytes)

  • Glass-bottom culture dishes or 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound working solutions

  • Capsaicin (B1668287) (positive control)

  • TRPV1 antagonist (e.g., Capsazepine) (optional)

  • Fluorescence microscope with an appropriate filter set for Fluo-4 (excitation ~494 nm, emission ~516 nm) and a camera for time-lapse imaging.

Procedure:

  • Cell Seeding:

    • Seed primary cells onto glass-bottom dishes or plates and culture until they reach the desired confluency and are well-adhered.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the dye within the cells for 15-30 minutes at room temperature.

  • Calcium Imaging:

    • Place the dish or plate on the fluorescence microscope stage.

    • Acquire a baseline fluorescence signal for 1-2 minutes.

    • Gently add the this compound working solution to the cells while continuously recording the fluorescence intensity.

    • Record the fluorescence changes for at least 5-10 minutes post-treatment.

    • As a positive control, add a known TRPV1 agonist like capsaicin at the end of the experiment to confirm cell responsiveness.

    • (Optional) To confirm the involvement of TRPV1, pre-incubate a separate set of cells with a TRPV1 antagonist for 15-30 minutes before adding this compound.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual cells to measure the average fluorescence intensity over time.

    • Normalize the fluorescence signal (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

    • Plot the normalized fluorescence intensity over time to visualize the calcium transients.

    • Quantify parameters such as the peak amplitude, time to peak, and the area under the curve.

Protocol 3: Cell Viability and Proliferation Assay

Objective: To assess the effect of this compound on the viability and proliferation of primary cells.

Materials:

  • Primary cells of interest (e.g., human keratinocytes, fibroblasts)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • Resazurin-based cell viability reagent (e.g., alamarBlue) or MTT reagent

  • Plate reader capable of measuring absorbance or fluorescence.

Procedure:

  • Cell Seeding:

    • Seed primary cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well).

    • Allow the cells to adhere and stabilize overnight.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.

    • Incubate the cells for 24, 48, and 72 hours.

  • Viability/Proliferation Assessment (Resazurin Assay):

    • At each time point, add the resazurin (B115843) reagent to each well according to the manufacturer's instructions (typically 10% of the culture volume).

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence/absorbance from a no-cell control.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the concentration of this compound to determine any dose-dependent effects.

Protocol 4: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the phosphorylation and expression of key proteins in relevant signaling pathways (e.g., EGFR, Akt, PPARα).

Materials:

  • Primary cells of interest

  • 6-well or 12-well cell culture plates

  • This compound working solutions

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-PPARα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Seed primary cells in 6-well or 12-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if necessary to reduce baseline signaling.

    • Treat the cells with this compound or vehicle control for the desired time points (e.g., 15 min, 30 min, 1 hr, 24 hr).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and prepare them for SDS-PAGE.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the protein of interest to a loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein levels.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_nst Prepare this compound Stock (DMSO) treat_cells Treat Cells with this compound prep_nst->treat_cells prep_cells Culture Primary Cells prep_cells->treat_cells assay_calcium Calcium Imaging (TRPV1 Activation) treat_cells->assay_calcium assay_viability Cell Viability/Proliferation treat_cells->assay_viability assay_western Western Blot (Signaling Pathways) treat_cells->assay_western assay_cytokine Cytokine Release Assay treat_cells->assay_cytokine analysis Quantify and Interpret Results assay_calcium->analysis assay_viability->analysis assay_western->analysis assay_cytokine->analysis

Caption: Experimental workflow for studying this compound effects.

Signaling_Pathway_TRPV1_EGFR NST This compound TRPV1 TRPV1 NST->TRPV1 activates FAAH FAAH (-) FAAH->NST degrades Ca2_influx Ca2+ Influx TRPV1->Ca2_influx mediates EGFR EGFR Ca2_influx->EGFR transactivates p_EGFR p-EGFR EGFR->p_EGFR phosphorylates Akt Akt p_EGFR->Akt activates p_Akt p-Akt Akt->p_Akt phosphorylates Cell_Response Cellular Responses (e.g., Proliferation, Migration) p_Akt->Cell_Response promotes

Caption: this compound signaling via TRPV1 and EGFR.

Signaling_Pathway_PPARa NST This compound PPARa PPARα NST->PPARa activates Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation) PPARa->Gene_Expression regulates Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory

Caption: this compound signaling via PPARα.

References

N-Stearoyl Taurine: A Potential Therapeutic Agent in Metabolic Disease Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For Immediate Release

Recent advancements in lipidomics have identified N-acyl taurines (NATs), a class of endogenous signaling lipids, as key regulators of metabolic homeostasis. Among these, N-Stearoyl Taurine (B1682933) (NST) is emerging as a molecule of interest for its potential therapeutic applications in metabolic diseases such as type 2 diabetes and obesity. This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the therapeutic utility of NST in animal models of metabolic disease. While specific data for N-Stearoyl Taurine is still emerging, the information presented here is based on studies of closely related N-acyl taurines, particularly N-oleoyl taurine (C18:1 NAT), and provides a strong foundation for future research.

Application Notes

This compound is an N-acyl amide consisting of stearic acid and a taurine head group.[1] Like other long-chain NATs, it is believed to be regulated by the fatty acid amide hydrolase (FAAH).[2][3] Inhibition of FAAH leads to an accumulation of NATs, which has been associated with improvements in glucose metabolism.[4][5]

The therapeutic potential of NST and other NATs in metabolic diseases is attributed to their pleiotropic effects, including:

  • Improved Glucose Homeostasis: N-acyl taurines have been shown to improve glucose tolerance and enhance insulin (B600854) sensitivity in animal models of diet-induced obesity.

  • Stimulation of Incretin Secretion: A key mechanism of action for some NATs is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells. This effect is often mediated through the G-protein coupled receptor GPR119.

  • Regulation of Food Intake: Certain N-acyl taurines have demonstrated the ability to reduce food intake, suggesting a role in appetite regulation.

  • Activation of TRP Channels: N-acyl taurines can activate transient receptor potential (TRP) channels, such as TRPV1, which are involved in various physiological processes including metabolism and adipogenesis.

Quantitative Data Summary

The following table summarizes the quantitative effects of N-oleoyl taurine (C18:1 NAT), a close structural analog of this compound, in mouse models of metabolic disease. These data provide a benchmark for expected outcomes in similar studies with NST.

ParameterAnimal ModelTreatment DetailsKey FindingsReference
Glucose Tolerance High-fat, high-sucrose diet-fed mice10 mg/kg C18:1 NAT (i.v.)Significant improvement in glucose clearance during a glucose tolerance test.
GLP-1 Secretion High-fat, high-sucrose diet-fed mice10 mg/kg C18:1 NAT (i.v.)Trend towards increased plasma GLP-1 levels.
Food Intake C57BL/6N male mice10 mg/kg C18:1 NAT (daily)17% decrease in food intake compared to control.
Insulin Secretion Isolated human and mouse pancreatic islets10 µM C18:1 NATNo direct alteration of insulin secretion.
Glucagon (B607659) Secretion Isolated human pancreatic islets10 µM C18:1 NAT23% increase in glucagon secretion.

Signaling Pathways and Experimental Workflow

To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways implicated in the action of N-acyl taurines and a general experimental workflow for their in vivo evaluation.

NST_Signaling_Pathway cluster_0 Intestinal L-Cell cluster_1 Peripheral Tissues (e.g., Kidney, Neurons) cluster_2 General Cellular Metabolism NST This compound (or other NATs) GPR119 GPR119 NST->GPR119 binds AC Adenylate Cyclase GPR119->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates GLP1_secretion GLP-1 Secretion PKA->GLP1_secretion NST_TRP This compound (or other NATs) TRPV1 TRPV1 Channel NST_TRP->TRPV1 activates Ca_influx Ca2+ Influx TRPV1->Ca_influx Metabolic_effects Metabolic Effects (e.g., anti-adipogenesis) Ca_influx->Metabolic_effects NATs_pool N-Acyl Taurines Pool (including NST) FAAH FAAH NATs_pool->FAAH hydrolyzes Inactive_metabolites Inactive Metabolites FAAH->Inactive_metabolites

Caption: Signaling pathways of N-acyl taurines. (Max Width: 760px)

Experimental_Workflow start Start: Animal Model Selection (e.g., C57BL/6J mice on high-fat diet) diet Dietary Intervention (e.g., 8-12 weeks of high-fat diet) start->diet treatment This compound Administration (e.g., oral gavage, i.p. injection) diet->treatment gtt Glucose Tolerance Test (GTT) treatment->gtt itt Insulin Tolerance Test (ITT) treatment->itt food_intake Food Intake & Body Weight Monitoring treatment->food_intake blood_collection Blood Collection (for hormone and lipid analysis) gtt->blood_collection itt->blood_collection food_intake->blood_collection tissue_harvesting Tissue Harvesting (liver, adipose, intestine) blood_collection->tissue_harvesting analysis Biochemical & Molecular Analysis (e.g., ELISA, Western Blot, qPCR) tissue_harvesting->analysis end End: Data Analysis & Interpretation analysis->end

Caption: In vivo experimental workflow. (Max Width: 760px)

Experimental Protocols

The following are detailed protocols for key experiments to assess the therapeutic efficacy of this compound in a mouse model of diet-induced obesity.

Protocol 1: Induction of Diet-Induced Obesity in Mice
  • Animal Model: Male C57BL/6J mice, 6 weeks of age.

  • Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet:

    • Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

    • Obese Group: Feed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) ad libitum.

  • Duration: Maintain mice on their respective diets for 8-12 weeks to induce a robust obese and insulin-resistant phenotype.

  • Monitoring: Monitor body weight and food intake weekly.

Protocol 2: this compound Administration
  • Preparation of NST Solution:

    • Dissolve this compound in a suitable vehicle. For oral gavage, a suspension in 0.5% methylcellulose (B11928114) or a solution in a vehicle containing a small percentage of Tween 80 or DMSO can be used. For intraperitoneal (i.p.) or intravenous (i.v.) injection, ensure the compound is in a sterile, injectable solution.

  • Dosage: Based on studies with similar compounds, a starting dose of 10-50 mg/kg body weight can be used. Dose-response studies are recommended.

  • Administration Route:

    • Oral Gavage: Administer the NST solution directly into the stomach using a proper-sized gavage needle. This route mimics oral drug administration.

    • Intraperitoneal (i.p.) Injection: Inject the sterile NST solution into the peritoneal cavity.

  • Frequency: Administer NST daily or as determined by pharmacokinetic studies.

  • Control Groups:

    • Vehicle Control: Administer the vehicle solution to a group of HFD-fed mice.

    • Diet Control: A group of mice on the standard chow diet should also receive the vehicle.

Protocol 3: Glucose Tolerance Test (GTT)
  • Fasting: Fast mice for 6 hours prior to the test.

  • Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

  • Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose via oral gavage or i.p. injection.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose clearance.

Protocol 4: Hormone and Metabolite Analysis
  • Blood Collection: Collect blood samples at specified time points (e.g., baseline, and at the end of the treatment period). For plasma, collect blood in EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C.

  • Hormone Measurement:

    • Insulin and GLP-1: Use commercially available ELISA kits to measure plasma insulin and active GLP-1 levels according to the manufacturer's instructions.

  • Lipid Profile:

    • Triglycerides and Cholesterol: Use enzymatic colorimetric assay kits to determine plasma levels of triglycerides and total cholesterol.

These notes and protocols provide a comprehensive framework for investigating the therapeutic potential of this compound in animal models of metabolic disease. As research in this area progresses, it is anticipated that the specific mechanisms and full therapeutic scope of NST will be further elucidated.

References

In Vivo Delivery of N-Stearoyl Taurine in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential in vivo delivery methods for N-Stearoyl Taurine (B1682933) in rodent models, based on established protocols for related compounds such as taurine and other N-acyl taurines (NATs). Due to a lack of extensive literature detailing the specific administration of N-Stearoyl Taurine, the following protocols are extrapolated from existing research on similar molecules.

Introduction to this compound

This compound is an endogenous N-acyl amide, a class of lipid signaling molecules. It is a conjugate of stearic acid and taurine and has been identified as a metabolite in mice.[1] N-acyl taurines, as a group, are recognized for their role in various physiological processes, and their degradation is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH).[2] The administration of certain N-acyl amino acids in mice has been shown to increase energy expenditure, leading to weight loss and improved glucose homeostasis.[2]

Data Summary: Quantitative Parameters for N-Acyl Taurine Administration

While specific pharmacokinetic data for this compound is limited in publicly available literature, studies on structurally similar N-acyl taurines provide valuable insights. The following table summarizes key quantitative data from a study on N-oleoyl taurine (C18:1 NAT) in mice, which can serve as a starting point for designing experiments with this compound.

CompoundAnimal ModelDosageAdministration RouteKey FindingsReference
N-oleoyl taurine (C18:1 NAT)High-Fat/High-Sucrose Diet-Fed Mice10 mg/kg (single dose)Not explicitly stated, MeSH terms suggest IntravenousImproved glucose tolerance; Increased plasma GLP-1, insulin, and glucagon[3][4]

Experimental Protocols

The following are detailed, generalized protocols for common in vivo administration routes in rodents. These should be adapted and optimized for this compound based on its specific physicochemical properties (e.g., solubility) and the experimental objectives.

Oral Gavage

Oral gavage ensures precise dosage directly into the stomach and is a common method for administering compounds in rodent studies.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, sesame oil, or a suspension in 0.5% methylcellulose)

  • Gavage needles (18-20 gauge, 1.5-2 inches with a ball tip for mice; 16-18 gauge for rats)

  • Syringes (appropriately sized for the dosing volume)

  • Animal scale

Protocol:

  • Preparation of Dosing Solution:

    • Due to the lipophilic nature of the stearoyl group, this compound will likely require a lipid-based vehicle or suspension.

    • Accurately weigh the required amount of this compound.

    • If using an oil vehicle, gently warm the oil to aid dissolution. Mix thoroughly until a homogenous solution or a stable suspension is formed.

    • If using an aqueous suspension, mix this compound with the 0.5% methylcellulose (B11928114) solution and vortex or sonicate to ensure uniform suspension.

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct dosing volume.

    • Gently restrain the mouse or rat. For mice, this can be done by scruffing the neck and back to immobilize the head and body.

    • Insert the gavage needle into the esophagus, passing it gently towards the stomach.

    • Slowly administer the prepared dose.

    • Monitor the animal for any signs of distress during and after the procedure.

Experimental Workflow for Oral Gavage:

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Weigh_NST Weigh this compound Mix_Solution Mix and Vortex/Sonicate Weigh_NST->Mix_Solution Prepare_Vehicle Prepare Vehicle (e.g., Corn Oil) Prepare_Vehicle->Mix_Solution Calculate_Dose Calculate Dosing Volume Weigh_Animal Weigh Animal Weigh_Animal->Calculate_Dose Restrain_Animal Restrain Animal Calculate_Dose->Restrain_Animal Insert_Needle Insert Gavage Needle Restrain_Animal->Insert_Needle Administer_Dose Administer Dose Insert_Needle->Administer_Dose Monitor_Animal Monitor Animal Administer_Dose->Monitor_Animal Collect_Samples Collect Samples (Blood, Tissue) Monitor_Animal->Collect_Samples

Caption: Workflow for Oral Gavage Administration of this compound.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of a substance into the peritoneal cavity.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline with a solubilizing agent like Tween 80 or DMSO, followed by dilution)

  • Sterile syringes and needles (25-27 gauge for mice; 23-25 gauge for rats)

  • Animal scale

Protocol:

  • Preparation of Dosing Solution:

    • Prepare a sterile, injectable solution or suspension of this compound. The final concentration of any solubilizing agents like DMSO should be minimized to avoid toxicity.

    • Warm the substance to room or body temperature.

  • Animal Handling and Dosing:

    • Weigh the animal to calculate the injection volume. The recommended maximum volume for IP injection in mice is < 10 ml/kg.

    • Restrain the animal in a supine position with the head tilted slightly down.

    • Insert the needle into the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Aspirate briefly to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.

    • Inject the solution slowly.

    • Monitor the animal post-injection.

Experimental Workflow for Intraperitoneal Injection:

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Prepare_Sterile_Solution Prepare Sterile Solution/ Suspension of this compound Calculate_Volume_IP Calculate Injection Volume Prepare_Sterile_Solution->Calculate_Volume_IP Weigh_Animal_IP Weigh Animal Weigh_Animal_IP->Calculate_Volume_IP Restrain_Animal_IP Restrain Animal (Supine Position) Calculate_Volume_IP->Restrain_Animal_IP Insert_Needle_IP Insert Needle into Lower Right Quadrant Restrain_Animal_IP->Insert_Needle_IP Inject_Dose_IP Inject Dose Insert_Needle_IP->Inject_Dose_IP Monitor_Animal_IP Monitor Animal Inject_Dose_IP->Monitor_Animal_IP Subsequent_Procedures Subsequent Experimental Procedures Monitor_Animal_IP->Subsequent_Procedures

Caption: Workflow for Intraperitoneal Injection of this compound.

Dietary Supplementation

This method is suitable for chronic administration and mimics a more natural route of intake.

Materials:

  • This compound

  • Powdered rodent chow

  • Mixer (e.g., a V-blender or planetary mixer)

  • Pellet maker (optional)

Protocol:

  • Diet Preparation:

    • Calculate the amount of this compound needed based on the desired daily dose and the average daily food consumption of the rodents.

    • Thoroughly mix the powdered this compound with the powdered chow to ensure a homogenous distribution.

    • If desired, the mixed chow can be re-pelleted.

    • Store the prepared diet in a cool, dark, and dry place.

  • Administration:

    • Provide the supplemented diet ad libitum.

    • Monitor food intake and body weight regularly to adjust the concentration of this compound in the diet if necessary to maintain the target dosage.

    • Studies on taurine supplementation in drinking water have used concentrations of 2% (w/v) and 25 g/L. A study on N-Methyltaurine used 0.5% in drinking water. These can serve as a reference for dosing calculations.

Potential Signaling Pathways

N-acyl taurines have been shown to interact with various signaling pathways. For instance, N-oleoyl taurine acts as an agonist for GPR119, leading to increased GLP-1 secretion. The diagram below illustrates this potential pathway.

G NST This compound (or other NATs) GPR119 GPR119 NST->GPR119 Activates AC Adenylate Cyclase GPR119->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Promotes Glucose_Homeostasis Improved Glucose Homeostasis GLP1_Secretion->Glucose_Homeostasis

Caption: Potential Signaling Pathway for N-Acyl Taurines via GPR119.

Disclaimer: These protocols are intended as a guide. Researchers should conduct pilot studies to determine the optimal vehicle, dosage, and administration route for this compound for their specific research questions. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

References

Profiling N-acyl Taurines in Tissue Samples: A Comprehensive Lipidomics Workflow

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules that are gaining significant attention for their roles in various physiological processes, including the regulation of glucose homeostasis, inflammation, and pain perception.[1][2] Structurally, NATs consist of a fatty acid linked to a taurine (B1682933) molecule via an amide bond. The diversity of the fatty acid chain contributes to the wide range of biological activities exhibited by these compounds. Given their therapeutic potential, robust and reliable methods for the quantification of NATs in biological matrices are crucial for advancing research and drug development in this area.

This application note provides a detailed lipidomics workflow for the profiling and quantification of N-acyl taurines in tissue samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described protocols cover every step from sample preparation and lipid extraction to instrumental analysis and data processing, ensuring high sensitivity, specificity, and reproducibility.

Experimental Workflow Overview

The overall workflow for the analysis of N-acyl taurines from tissue samples is depicted below. The process begins with rapid tissue harvesting and homogenization, followed by a robust lipid extraction procedure. The extracted lipids are then separated and quantified using a validated UPLC-MS/MS method.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Sample Collection (Flash-freeze in liquid N2) Homogenization Tissue Pulverization & Homogenization Tissue->Homogenization InternalStandard Addition of Internal Standard (e.g., d4-C20:4 NAT) Homogenization->InternalStandard Extraction Folch Lipid Extraction (Chloroform/Methanol) PhaseSeparation Phase Separation & Organic Layer Collection Extraction->PhaseSeparation InternalStandard->Extraction Drying Drying under Nitrogen PhaseSeparation->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution UPLC UPLC Separation (C18 Reversed-Phase) Reconstitution->UPLC MSMS Tandem Mass Spectrometry (ESI Negative Mode, MRM) UPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification Analysis Data Analysis & Interpretation Quantification->Analysis

Figure 1: Experimental workflow for N-acyl taurine profiling.

Experimental Protocols

Materials and Reagents
  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • N-acyl taurine standards (e.g., N-palmitoyl taurine, N-oleoyl taurine, N-arachidonoyl taurine)

  • Deuterated N-acyl taurine internal standard (e.g., d4-N-arachidonoyl taurine)

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater or mortar and pestle)

  • Centrifuge

  • Nitrogen evaporator

  • UPLC-MS/MS system

Sample Preparation and Homogenization
  • Excise tissue samples and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until processing.

  • Weigh the frozen tissue (typically 20-50 mg).

  • Pulverize the frozen tissue to a fine powder using a liquid nitrogen-cooled mortar and pestle or a cryogenic homogenizer.

Lipid Extraction (Folch Method)
  • To the powdered tissue in a glass tube, add 2:1 (v/v) chloroform:methanol at a ratio of 20:1 solvent volume to tissue weight (e.g., 1 mL for 50 mg of tissue).

  • Add a known amount of deuterated internal standard (e.g., d4-C20:4 NAT) to each sample for accurate quantification.

  • Homogenize the sample thoroughly using a bead beater or sonicator.

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Add LC-MS grade water to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v).

  • Vortex the mixture vigorously and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The separation and detection of N-acyl taurines are performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UPLC Parameters

ParameterValue
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v)
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient1-45% B (0-1 min), 45-56% B (1-5 min), 56-70% B (5-11 min), 70-100% B (11-22 min)

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.5 kV
Source Temperature320°C
Scan TypeMultiple Reaction Monitoring (MRM)
Collision GasArgon

Table 3: Example MRM Transitions for select N-acyl Taurines

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-palmitoyl taurine (C16:0)362.280.0, 107.0
N-oleoyl taurine (C18:1)388.380.0, 107.0
N-arachidonoyl taurine (C20:4)410.380.0, 107.0
d4-N-arachidonoyl taurine (IS)414.380.0, 107.0

Data Presentation and Method Validation

A validated UPLC-MS/MS quantitative method is essential for reliable results.[3] The method should be evaluated for linearity, sensitivity (LOD and LOQ), recovery, and precision.[3]

Table 4: Method Validation Parameters

ParameterResult
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.3-0.4 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Mean Recovery70.1% - 94.4%[4]
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%

Biological Significance and Signaling Pathways

N-acyl taurines are involved in a variety of signaling pathways. Their synthesis is catalyzed by enzymes such as N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) and bile acid-CoA:amino acid N-acyltransferase (BAAT), while their degradation is primarily mediated by fatty acid amide hydrolase (FAAH).

N-acyl Taurine Metabolism

G cluster_synthesis Synthesis cluster_degradation Degradation FattyAcylCoA Fatty Acyl-CoA BAAT BAAT FattyAcylCoA->BAAT Taurine Taurine Taurine->BAAT NAT N-acyl Taurine NAT_deg N-acyl Taurine BAAT->NAT FattyAcid Fatty Acid Taurine_deg Taurine FAAH FAAH FAAH->FattyAcid FAAH->Taurine_deg NAT_deg->FAAH

Figure 2: N-acyl taurine synthesis and degradation pathways.
Signaling through GPR119 and TRPV1

NATs have been shown to act as signaling molecules through various receptors. For instance, N-oleoyl taurine can activate G protein-coupled receptor 119 (GPR119), leading to the secretion of glucagon-like peptide-1 (GLP-1), which plays a key role in glucose homeostasis. Additionally, certain NATs can activate transient receptor potential (TRP) channels, such as TRPV1, which are involved in pain and inflammation.

G cluster_gpr119 GPR119 Pathway cluster_trpv1 TRPV1 Pathway NAT N-acyl Taurine (e.g., N-oleoyl taurine) GPR119 GPR119 Receptor (Intestinal L-cells) NAT->GPR119 TRPV1 TRPV1 Channel NAT->TRPV1 cAMP ↑ cAMP GPR119->cAMP GLP1 GLP-1 Secretion cAMP->GLP1 GlucoseHomeostasis Improved Glucose Homeostasis GLP1->GlucoseHomeostasis CaInflux ↑ Ca2+ Influx TRPV1->CaInflux Downstream Downstream Signaling (Pain, Inflammation) CaInflux->Downstream

Figure 3: N-acyl taurine signaling pathways.

Conclusion

This application note provides a comprehensive and detailed workflow for the quantitative analysis of N-acyl taurines in tissue samples. The protocols outlined herein, from sample preparation to UPLC-MS/MS analysis, are designed to deliver high-quality, reproducible data. The inclusion of information on the biological significance and signaling pathways of NATs offers a broader context for the interpretation of experimental results. This workflow is a valuable tool for researchers in academia and the pharmaceutical industry who are investigating the roles of these important lipid mediators in health and disease.

References

Application Note & Protocol: Synthesis and Application of [1-¹⁴C]N-Stearoyl Taurine for Cellular Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules involved in various physiological processes. N-Stearoyl Taurine (B1682933), a prominent member of this class, has been identified in several tissues and is implicated in neuromodulatory and metabolic signaling pathways.[1] Its metabolism is primarily regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2] To elucidate the precise biological roles, metabolic fate, and cellular uptake of N-Stearoyl Taurine, tracer studies using a radiolabeled version are indispensable. This document provides a detailed protocol for the synthesis, purification, and application of [1-¹⁴C]this compound for in vitro tracer studies. The carbon-14 (B1195169) isotope is incorporated at the carboxyl carbon of the stearoyl moiety, allowing for sensitive detection and quantification in biological samples.

Synthesis of [1-¹⁴C]this compound

The synthesis is a two-step process starting from commercially available [1-¹⁴C]stearic acid. The first step involves the conversion of the radiolabeled carboxylic acid to its more reactive acyl chloride, followed by an amide coupling reaction with taurine.

Materials and Reagents
  • [1-¹⁴C]Stearic Acid (Specific Activity: 50-60 mCi/mmol)

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Taurine

  • Sodium hydroxide (B78521) (NaOH)

  • Tetrahydrofuran (THF)

  • Distilled water

  • Ethyl acetate (B1210297)

  • Hexane

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254)

  • All solvents should be of HPLC or analytical grade.

Experimental Protocol

Step 1: Synthesis of [1-¹⁴C]Stearoyl Chloride

  • In a dry 10 mL round-bottom flask under an inert nitrogen atmosphere, dissolve [1-¹⁴C]stearic acid (e.g., 5 mCi, ~0.09 mmol) in 2 mL of anhydrous DCM.

  • Add a catalytic drop of anhydrous DMF to the solution.

  • Slowly add oxalyl chloride (e.g., 0.18 mmol, 2 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO₂ and CO).

  • After completion, remove the solvent and excess oxalyl chloride under reduced pressure (in a well-ventilated fume hood due to the toxicity of oxalyl chloride) to yield the crude [1-¹⁴C]stearoyl chloride as an oily residue. This intermediate is moisture-sensitive and should be used immediately in the next step without further purification.

Step 2: Amide Coupling with Taurine

  • In a separate 25 mL round-bottom flask, prepare a solution of taurine (e.g., 0.27 mmol, 3 equivalents) and sodium hydroxide (e.g., 0.27 mmol, 3 equivalents) in a 1:1 mixture of THF and water (4 mL).

  • Cool the taurine solution to 0°C in an ice bath.

  • Dissolve the crude [1-¹⁴C]stearoyl chloride from Step 1 in 2 mL of anhydrous THF.

  • Add the [1-¹⁴C]stearoyl chloride solution dropwise to the cold, stirred taurine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC using a mobile phase of chloroform:methanol:acetic acid (e.g., 85:15:1, v/v/v). The product spot should be visualized by UV light (if a UV-active moiety is present) and autoradiography.

Work-up and Purification
  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous phase three times with ethyl acetate (15 mL each).

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude [1-¹⁴C]this compound.

  • The crude product is then purified by High-Performance Liquid Chromatography (HPLC).

HPLC Purification of [1-¹⁴C]this compound

HPLC System and Conditions
  • HPLC System: A preparative HPLC system equipped with a UV detector and an in-line radioactivity detector.

  • Column: Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 10 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 60% B to 100% B over 30 minutes.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 210 nm and radioactivity detector.

Protocol
  • Dissolve the crude product in a minimal amount of the initial mobile phase mixture.

  • Inject the solution onto the preparative HPLC column.

  • Collect fractions corresponding to the major radioactive peak that co-elutes with a non-radiolabeled this compound standard.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Re-dissolve the final product in a suitable solvent (e.g., ethanol (B145695) or DMSO) for storage and future use.

Quality Control
  • Radiochemical Purity: Determined by analytical HPLC using the same system as purification but with an analytical C18 column and a suitable gradient. The purity should be ≥98%.[3][4]

  • Specific Activity: Calculated by measuring the total radioactivity (e.g., using a liquid scintillation counter) and the total mass of the purified product (quantified via the UV peak on HPLC against a standard curve).

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & QC Stearic_Acid [1-¹⁴C]Stearic Acid Acyl_Chloride [1-¹⁴C]Stearoyl Chloride Stearic_Acid->Acyl_Chloride Oxalyl Chloride, DCM, cat. DMF Coupling Amide Coupling (Schotten-Baumann) Acyl_Chloride->Coupling Taurine Taurine Taurine->Coupling NaOH, THF/H₂O Crude_Product Crude [1-¹⁴C]this compound Coupling->Crude_Product Workup Acidification & Extraction Crude_Product->Workup HPLC Preparative RP-HPLC Workup->HPLC Final_Product Pure [1-¹⁴C]this compound HPLC->Final_Product QC Purity & Specific Activity Analysis Final_Product->QC Tracer_Workflow Start Plate Cells Culture Grow to 80-90% Confluency Start->Culture Starve Incubate in Serum-Free Medium Culture->Starve Treat Add Medium with [1-¹⁴C]this compound Starve->Treat Incubate Incubate for Time Course (0, 15, 30, 60, 120 min) Treat->Incubate Wash Wash with Ice-Cold PBS Incubate->Wash Extract Lipid Extraction (Chloroform/Methanol/Water) Wash->Extract Quantify Quantify Radioactivity (Scintillation Counting) Extract->Quantify Analyze Normalize to Protein Content & Analyze Data Quantify->Analyze Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TRPV1 TRPV1 Channel Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Opens NST_ext [¹⁴C]N-Stearoyl Taurine (Extracellular) NST_ext->TRPV1 Activates NST_int [¹⁴C]N-Stearoyl Taurine (Intracellular) NST_ext->NST_int Uptake FAAH FAAH NST_int->FAAH Substrate Stearic_Acid [¹⁴C]Stearic Acid FAAH->Stearic_Acid Hydrolysis Taurine Taurine FAAH->Taurine Hydrolysis Metabolism Incorporation into Complex Lipids Stearic_Acid->Metabolism Response Downstream Cellular Response Ca_ion->Response

References

Troubleshooting & Optimization

Solubility issues of N-Stearoyl Taurine in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of N-Stearoyl Taurine (B1682933) in physiological buffers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is N-Stearoyl Taurine and why is its solubility in physiological buffers a concern?

This compound is a lipoamino acid, a molecule combining the fatty acid stearic acid and the amino acid taurine. Its structure gives it amphiphilic properties, meaning it has both a hydrophobic (water-repelling) stearoyl tail and a hydrophilic (water-attracting) taurine headgroup. This dual nature can make it challenging to dissolve in aqueous solutions like physiological buffers, which is crucial for its use in many biological and pharmaceutical research applications.

Q2: What is the expected solubility of this compound in aqueous and organic solvents?

This compound is practically insoluble in water.[1] Its solubility in common physiological buffers is expected to be low. For comparison, related N-acyl taurines show limited aqueous solubility:

  • N-Arachidonoyl Taurine: Approximately 1.5 mg/mL in PBS (pH 7.2).[2]

  • N-Acetyl Taurine: Approximately 5 mg/mL in PBS (pH 7.2).[1]

This compound is more soluble in organic solvents.

SolventApproximate Solubility
Dimethyl Sulfoxide (DMSO)1.5 mg/mL[3]
Dimethylformamide (DMF)1.5 mg/mL[3]

Q3: How does pH influence the solubility of this compound?

The solubility of this compound can be influenced by pH. The taurine headgroup contains a sulfonic acid moiety, which is strongly acidic and remains ionized over a wide pH range. However, the overall charge of the molecule and its tendency to form micelles can be affected by pH, which in turn influences its solubility. For similar long-chain amphiphiles, an increase in pH can alter the critical micelle concentration (CMC) and the phase transition temperature, which are related to solubility.

Q4: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?

The Critical Micelle Concentration (CMC) is the concentration at which individual surfactant molecules, like this compound, begin to form aggregates called micelles. Below the CMC, the molecules exist primarily as monomers. Above the CMC, both monomers and micelles are present. The formation of micelles can significantly increase the apparent solubility of the compound. The CMC of N-acyl amino acid salts can range from 1.75 mM to 6.00 mM depending on the amino acid headgroup.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my physiological buffer.

Possible Causes:

  • Low intrinsic aqueous solubility: this compound has very low water solubility.

  • Incorrect solvent: Attempting to dissolve it directly in an aqueous buffer.

  • Insufficient mixing or sonication: The compound may require significant energy to disperse and dissolve.

  • Low temperature: Solubility of many compounds, especially those that form micelles, is temperature-dependent.

Solutions:

  • Use a co-solvent: First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695). Then, add this stock solution dropwise to your pre-warmed physiological buffer while vortexing. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.

  • Heating: Gently warm the buffer (e.g., to 37°C or slightly higher) before and during the addition of the this compound stock solution. Be cautious not to degrade the compound with excessive heat.

  • Sonication: Use a bath sonicator or a probe sonicator to aid in the dispersion and dissolution of the compound in the buffer.

  • pH adjustment: Depending on the specific buffer and experimental conditions, a slight adjustment of the pH might improve solubility.

Issue 2: My this compound solution is cloudy or forms a precipitate over time.

Possible Causes:

  • Concentration is above the solubility limit: The concentration of this compound in the final buffer may be too high.

  • Temperature changes: A decrease in temperature can cause the compound to precipitate out of solution.

  • Buffer incompatibility: Components of the buffer may be interacting with the this compound.

  • Instability of the aqueous solution: Aqueous solutions of some N-acyl taurines are not recommended for storage for more than a day.

Solutions:

  • Prepare fresh solutions: Always prepare your this compound solutions fresh before each experiment.

  • Maintain temperature: Keep the solution at a constant, appropriate temperature (e.g., 37°C in a water bath) to prevent precipitation.

  • Filter the solution: If a fine precipitate is present, you may be able to remove it by filtering the solution through a 0.22 µm filter. However, be aware that this may also remove some of the dissolved compound if it is in micellar form.

  • Reduce the final concentration: Try preparing a more dilute solution.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound using a Co-Solvent
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Dissolve the this compound in a minimal volume of DMSO or ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Buffer Preparation: Prepare the desired physiological buffer (e.g., PBS, pH 7.4) and warm it to 37°C.

  • Dilution: While vigorously vortexing the warm buffer, add the this compound stock solution dropwise to achieve the final desired concentration.

  • Sonication (Optional): If the solution appears cloudy, sonicate it in a bath sonicator for 5-10 minutes, or until the solution clears.

  • Use Immediately: Use the freshly prepared solution for your experiment. Do not store for extended periods.

Protocol 2: Determination of Apparent Solubility in Physiological Buffer
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing your physiological buffer at different pH values (e.g., 6.5, 7.4, 8.0).

  • Equilibration: Tightly seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved this compound.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-MS or a specific colorimetric assay if available.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_use Application weigh Weigh this compound dissolve Dissolve in minimal DMSO/Ethanol weigh->dissolve add_dropwise Add stock to buffer (dropwise with vortexing) dissolve->add_dropwise warm_buffer Warm Physiological Buffer (e.g., 37°C) warm_buffer->add_dropwise sonicate Sonicate if cloudy add_dropwise->sonicate use_fresh Use solution immediately in experiment sonicate->use_fresh

Workflow for preparing an aqueous solution of this compound.

troubleshooting_workflow cluster_yes_solvent cluster_no_solvent cluster_precipitate_yes start This compound Fails to Dissolve check_method Used co-solvent (DMSO/Ethanol)? start->check_method check_temp Was buffer warmed? check_method->check_temp Yes use_cosolvent Action: Use a co-solvent (e.g., DMSO) check_method->use_cosolvent No check_mixing Used vortexing/ sonication? check_temp->check_mixing Yes precipitate Precipitation occurs? check_temp->precipitate No check_conc Is final concentration too high? check_mixing->check_conc Yes check_mixing->precipitate No check_conc->precipitate Yes success Solution is clear check_conc->success No prepare_fresh Action: Prepare fresh and use immediately precipitate->prepare_fresh Yes precipitate->success No use_cosolvent->start lower_conc Action: Lower final concentration prepare_fresh->lower_conc

Troubleshooting logic for dissolving this compound.

References

Stability of N-Stearoyl Taurine in different solvent systems for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and long-term storage of N-Stearoyl Taurine in various solvent systems. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound is stable for at least two years when stored at -20°C.[1] To maintain its integrity, it is crucial to prevent repeated freeze-thaw cycles and exposure to moisture.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to dissolve this compound in a suitable organic solvent. Methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents.[1] For biological experiments, ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.

Q3: Can I store this compound in aqueous solutions?

A3: No, long-term storage of this compound in aqueous solutions or buffers is not recommended. Similar N-acyl taurines have shown instability in aqueous solutions, with advice against storing them for more than one day.[2][3] The amide bond in this compound is susceptible to hydrolysis in aqueous environments.

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound, primarily through hydrolysis, would yield stearic acid and taurine. This can be analytically detected by techniques such as HPLC or LC-MS/MS, where new peaks corresponding to the degradation products would appear over time, with a concurrent decrease in the peak area of the parent this compound.

Q5: How does the choice of solvent impact the stability of this compound?

A5: Aprotic solvents such as DMSO and DMF are generally preferred for long-term storage of compounds with hydrolytically sensitive functional groups like amides. Protic solvents, such as methanol and ethanol, can participate in solvolysis reactions, although this is generally slower than hydrolysis. For this compound, while methanol is used for short-term applications like preparing analytical standards, aprotic solvents are a more conservative choice for long-term storage.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound stock solution.Prepare fresh stock solutions from solid material. If storing solutions, use an aprotic solvent (e.g., DMSO, DMF), aliquot into single-use vials, and store at -80°C under an inert atmosphere (e.g., argon or nitrogen).
Precipitate forms in the stock solution upon storage at low temperatures. The solubility limit of this compound has been exceeded at the storage temperature.Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. If the precipitate does not redissolve, the solution may be supersaturated and should be remade at a lower concentration.
Loss of biological activity of the compound. The amide bond has been hydrolyzed, rendering the molecule inactive for its intended purpose.Confirm the integrity of the stock solution using an analytical method like LC-MS. Always use freshly prepared or properly stored stock solutions for experiments. Avoid aqueous storage.

Data Summary

Solubility of this compound and Related Compounds
Compound Solvent Solubility Reference
This compoundMethanolSolution is available
This compoundDMF~1.5 mg/mL
This compoundDMSO~1.5 mg/mL
N-acetyl TaurineDMSO~15 mg/mL
N-acetyl TaurineDMF~10 mg/mL
N-acetyl TaurinePBS (pH 7.2)~5 mg/mL
N-arachidonoyl taurineEthanolSolution is available
N-arachidonoyl taurineDMSO~20 mg/mL
N-arachidonoyl taurineDMF~10 mg/mL
N-arachidonoyl taurinePBS (pH 7.2)~1.5 mg/mL
Recommended Long-Term Storage Conditions for this compound Solutions
Solvent System Temperature Atmosphere Recommended Duration Rationale
DMSO, DMF-80°CInert Gas (Argon/Nitrogen)Months to a yearAprotic solvents minimize solvolysis. Low temperature and inert atmosphere reduce the rate of all potential degradation reactions.
Methanol, Ethanol-80°CInert Gas (Argon/Nitrogen)Weeks to monthsProtic solvents may lead to slow solvolysis of the amide bond. Use for shorter durations than aprotic solvents.
Aqueous BuffersNot RecommendedN/A< 24 hoursHigh risk of amide bond hydrolysis, leading to rapid degradation of the compound.

Experimental Protocols

Protocol for Assessing the Long-Term Stability of this compound

Objective: To determine the degradation rate of this compound in a specific solvent system over time at a defined storage temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of choice (e.g., DMSO, Methanol)

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Argon or Nitrogen)

  • Temperature-controlled storage unit (e.g., -20°C freezer)

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of solid this compound.

    • Dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple amber glass vials, each containing enough volume for a single time point analysis.

    • Flush the headspace of each vial with an inert gas before sealing.

    • Place the vials in the designated temperature-controlled storage unit.

  • Time Point Analysis:

    • Define the time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

    • At each time point, remove one vial from storage.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep 1. Prepare Stock Solution (e.g., 1 mg/mL in chosen solvent) aliquot 2. Aliquot into Vials (Single-use volumes) prep->aliquot inert 3. Flush with Inert Gas (Argon or Nitrogen) aliquot->inert store 4. Store at Defined Temperature (e.g., -20°C or -80°C) inert->store analyze_t0 5. Analyze T=0 Sample (Establish initial concentration) store->analyze_t0 analyze_tn 6. Analyze at Subsequent Time Points (e.g., 1, 2, 4 weeks) store->analyze_tn data 7. Calculate % Remaining (Compare T=n to T=0) analyze_t0->data analyze_tn->data kinetics 8. Determine Degradation Kinetics data->kinetics

Caption: Workflow for assessing this compound stability.

degradation_pathway Primary Degradation Pathway of this compound cluster_products nst This compound hydrolysis Hydrolysis (H2O, Acid/Base, or Enzyme) nst->hydrolysis products Degradation Products hydrolysis->products stearic_acid Stearic Acid products->stearic_acid taurine Taurine products->taurine

Caption: Hydrolysis of the amide bond in this compound.

solvent_selection_logic Solvent Selection for this compound Storage storage_duration Long-Term Storage? short_term Short-Term Use (< 1 week) storage_duration->short_term No long_term Long-Term Storage (> 1 week) storage_duration->long_term Yes aqueous Aqueous Solution Required? short_term->aqueous protic_aprotic Protic or Aprotic? long_term->protic_aprotic use_fresh Prepare Fresh Daily aqueous->use_fresh Yes use_organic Use Organic Solvent aqueous->use_organic No aprotic Aprotic Preferred (DMSO, DMF) Store at -80°C under Inert Gas protic_aprotic->aprotic Best Stability protic Protic Acceptable (Methanol, Ethanol) Store at -80°C under Inert Gas protic_aprotic->protic Good Stability

Caption: Decision tree for selecting a storage solvent.

References

Technical Support Center: N-Stearoyl Taurine In Vivo Efficacy Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Stearoyl Taurine (B1682933) (NST) and other N-acyl taurines (NATs) in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for N-Stearoyl Taurine and other N-acyl taurines in vivo?

A1: this compound belongs to the N-acyl taurine (NAT) class of endogenous lipid messengers. The in vivo levels of NATs are primarily regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for their degradation.[1][2][3] Inhibition of FAAH leads to an accumulation of NATs, which then exert their biological effects. One of the key mechanisms of action for some NATs is the activation of Transient Receptor Potential (TRP) ion channels.[2] For instance, certain NATs have been shown to activate TRPV1 and TRPV4.[2] Additionally, N-oleoyl taurine, another prominent NAT, has been demonstrated to improve glucose homeostasis by stimulating GPR119, leading to increased GLP-1 secretion.[1][4]

Q2: I cannot find a standard in vivo dosage for this compound. What concentration should I start with?

For researchers wishing to study the effects of elevated NATs, a strategy is to use an FAAH inhibitor. For example, the FAAH inhibitor URB597 has been used topically in mice at concentrations ranging from 0.03% to 3% (wt/vol) to accelerate wound healing.[5] For systemic effects, FAAH inhibitors have been administered intraperitoneally (i.p.) in mice.[6]

As a starting point for direct administration of a specific NAT, one could refer to studies on similar molecules. For instance, N-oleoyl taurine has been shown to be effective in improving glucose tolerance in mice.[1][4] Researchers should perform dose-response studies to determine the optimal concentration for their specific animal model and biological question.

Q3: What are the potential biological effects of increasing this compound and other N-acyl taurines in vivo?

A3: Elevating the levels of N-acyl taurines, including this compound, has been associated with several potential therapeutic effects:

  • Improved Glucose Homeostasis: Studies have shown that increased levels of NATs can lead to heightened insulin (B600854) sensitivity and augmented secretion of the antidiabetic hormone GLP-1.[1][4]

  • Accelerated Wound Healing: Genetic or pharmacological inhibition of FAAH, which increases NAT levels, has been demonstrated to significantly accelerate the repair of skin wounds in mice.[5]

  • Metabolic Regulation: N-acyl amino acids, a related class of lipids, have been shown to increase energy expenditure, leading to weight loss and improved glucose homeostasis in mice.[3] While direct evidence for NST is pending, this suggests a potential role in metabolic regulation.

  • Activation of TRP Ion Channels: NATs can activate members of the TRP family of calcium channels, which are involved in various physiological processes.[2]

Troubleshooting Guides

Issue 1: No observable in vivo effect after administration of an FAAH inhibitor.
Possible Cause Troubleshooting Step
Insufficient Dosage or Ineffective Route of Administration Verify the dosage and administration route based on literature for the specific FAAH inhibitor. Consider that the effective concentration can vary between different inhibitors and animal models. Perform a dose-response study to determine the optimal concentration.
Poor Bioavailability of the Inhibitor Check the formulation of the FAAH inhibitor. Ensure it is properly solubilized for administration. For topical applications, consider using penetration enhancers if appropriate and validated for your model.
Rapid Metabolism of the Inhibitor Investigate the pharmacokinetic profile of the chosen FAAH inhibitor. It may have a short half-life in your animal model, requiring more frequent administration.
Animal Model Specifics The expression and activity of FAAH can vary between different species and strains of animals. Confirm that your chosen model expresses FAAH in the target tissue.
Endpoint Measurement Timing The biological effects of elevated NATs may have a specific time course. Adjust the timing of your endpoint measurements relative to the administration of the FAAH inhibitor.
Issue 2: Difficulty in achieving consistent results in wound healing studies.
Possible Cause Troubleshooting Step
Inconsistent Wound Creation Standardize the wounding procedure to ensure uniform size and depth of the wounds across all animals.
Variable Application of Topical Formulation Ensure a consistent amount and uniform spreading of the topical formulation (e.g., FAAH inhibitor) on the wound area.
Animal Grooming Behavior Animals may lick or groom the wound area, removing the topical treatment. Consider using a protective dressing if it does not interfere with the healing process or the study endpoints.
Secondary Infections Maintain sterile conditions during the wounding and treatment procedures to prevent infections that can confound the results.
Measurement Variability Use standardized and blinded methods for measuring wound closure to minimize observer bias. Digital imaging and analysis software can improve consistency.

Quantitative Data Summary

Table 1: Effects of Modulating N-acyl Taurine Levels In Vivo

Compound/Method Animal Model Dosage/Concentration Route of Administration Observed Effect Reference
FAAH Knockout (Genetic)MiceN/AN/AAccelerated skin wound healing[5]
URB597 (FAAH Inhibitor)Mice0.03% - 3% (wt/vol)TopicalDose-dependent acceleration of wound closure[5]
FAAH-S268D engineered mouse model (selectively elevates NATs)MiceN/AN/AHeightened insulin sensitivity and GLP-1 secretion[1][4]
N-oleoyl taurine (C18:1 NAT)MiceNot specifiedNot specifiedDecreased food intake, improved glucose tolerance, stimulated GLP-1 secretion[1][4]

Detailed Experimental Protocols

Protocol 1: In Vivo Wound Healing Model with Topical FAAH Inhibitor Application

This protocol is based on the methodology described in the study by PNAS on the role of endogenous N-acyl taurines in skin wound healing.[5]

  • Animal Model: Use adult male mice (e.g., C57BL/6).

  • Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).

  • Wounding Procedure:

    • Shave the dorsal skin of the anesthetized mouse.

    • Create a full-thickness excisional wound using a sterile 4-mm biopsy punch.

  • Topical Treatment:

    • Prepare the FAAH inhibitor (e.g., URB597) in a suitable vehicle (e.g., propylene (B89431) glycol/ethanol/water mixture).

    • Apply a defined volume (e.g., 20 µL) of the inhibitor solution or vehicle control directly onto the wound bed daily.

  • Wound Closure Measurement:

    • Document the wound area at regular intervals (e.g., daily) using a digital camera with a ruler for scale.

    • Calculate the wound area using image analysis software.

  • Histological Analysis (Optional):

    • At the end of the experiment, euthanize the animals and collect the wound tissue.

    • Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin) to assess re-epithelialization and tissue morphology.

Protocol 2: Assessment of Glucose Homeostasis in FAAH-deficient Mice

This protocol is adapted from the study by Grevengoed et al. on the role of N-acyl taurines in glucose homeostasis.[1][4]

  • Animal Model: Use FAAH knockout mice or the FAAH-S268D engineered mouse model and wild-type littermate controls.

  • Housing and Diet: House the animals under standard conditions with controlled light-dark cycles and provide ad libitum access to a standard chow diet.

  • Glucose Tolerance Test (GTT):

    • Fast the mice for a specified period (e.g., 6 hours).

    • Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.

    • Collect blood samples from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 min).

    • Measure blood glucose levels using a glucometer.

  • Insulin and GLP-1 Measurement:

    • Collect plasma from the blood samples.

    • Measure insulin and GLP-1 concentrations using commercially available ELISA kits.

  • Data Analysis:

    • Plot the blood glucose concentrations over time to generate a glucose tolerance curve.

    • Calculate the area under the curve (AUC) for glucose.

    • Compare the GTT results, insulin levels, and GLP-1 levels between the FAAH-deficient and wild-type mice.

Visualizations

signaling_pathway cluster_regulation Regulation of N-acyl Taurine Levels cluster_effects Downstream Biological Effects Fatty Acyl-CoA Fatty Acyl-CoA Biosynthesis Biosynthesis Fatty Acyl-CoA->Biosynthesis Taurine Taurine Taurine->Biosynthesis N-acyl Taurine (e.g., this compound) N-acyl Taurine (e.g., this compound) FAAH FAAH N-acyl Taurine (e.g., this compound)->FAAH TRP Channels TRP Channels N-acyl Taurine (e.g., this compound)->TRP Channels GPR119 GPR119 N-acyl Taurine (e.g., this compound)->GPR119 Degradation Products Degradation Products FAAH->Degradation Products Biosynthesis->N-acyl Taurine (e.g., this compound) Biological Response (e.g., Improved Glucose Homeostasis, Wound Healing) Biological Response (e.g., Improved Glucose Homeostasis, Wound Healing) TRP Channels->Biological Response (e.g., Improved Glucose Homeostasis, Wound Healing) GPR119->Biological Response (e.g., Improved Glucose Homeostasis, Wound Healing)

Caption: Signaling pathway of N-acyl taurines.

experimental_workflow cluster_model Animal Model cluster_intervention Intervention cluster_procedure Experimental Procedure Wild-type Mice Wild-type Mice Wounding Wounding Wild-type Mice->Wounding FAAH KO Mice FAAH KO Mice FAAH KO Mice->Wounding Vehicle Control Vehicle Control Topical Application Topical Application Vehicle Control->Topical Application FAAH Inhibitor FAAH Inhibitor FAAH Inhibitor->Topical Application Wounding->Topical Application Monitor Wound Closure Monitor Wound Closure Topical Application->Monitor Wound Closure

Caption: Workflow for in vivo wound healing experiment.

troubleshooting_logic Start Start No Observable Effect No Observable Effect Start->No Observable Effect Check Dosage Check Dosage No Observable Effect->Check Dosage Is dosage sufficient? Check Route of Administration Check Route of Administration No Observable Effect->Check Route of Administration Is route optimal? Check Bioavailability Check Bioavailability No Observable Effect->Check Bioavailability Is compound available? Check Timing of Measurement Check Timing of Measurement No Observable Effect->Check Timing of Measurement Is timing correct? Optimize Experiment Optimize Experiment Check Dosage->Optimize Experiment Check Route of Administration->Optimize Experiment Check Bioavailability->Optimize Experiment Check Timing of Measurement->Optimize Experiment

Caption: Troubleshooting logic for in vivo experiments.

References

Overcoming matrix effects in mass spectrometry quantification of N-Stearoyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry quantification of N-Stearoyl Taurine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[4][5] The matrix includes all components in the sample other than the analyte, such as salts, lipids, and proteins.[3][6] Failure to address matrix effects can compromise the reproducibility, linearity, selectivity, accuracy, and sensitivity of the analytical method.[1][2]

Q2: What are the most common sources of matrix effects in biological samples for this compound analysis?

A2: In biological matrices like plasma, serum, or tissue homogenates, the primary sources of matrix effects are phospholipids, salts, and endogenous metabolites that co-elute with this compound.[6] These components can compete with the analyte for ionization in the MS source, leading to signal suppression.[3] The complexity of the biological matrix directly impacts the severity of these effects.

Q3: How can I determine if my this compound quantification is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method.[6] This involves comparing the signal response of this compound in a neat solution to its response when spiked into a blank matrix extract (a sample processed without the analyte). A significant difference in signal intensity indicates the presence of matrix effects.[6] Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][7]

Q4: What is the best strategy to compensate for matrix effects?

A4: The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound.[4][8] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized, leading to accurate quantification.[6][9]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the quantification of this compound.

Issue Potential Cause Recommended Solution
Poor reproducibility of this compound signal Significant and variable matrix effects between samples.1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method to correct for variability.[4][8] 2. Optimize Sample Preparation: Employ more rigorous cleanup methods like solid-phase extraction (SPE) to remove interfering matrix components.[10][11] 3. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.[2][3]
Low this compound signal intensity (Ion Suppression) Co-elution of this compound with highly abundant matrix components (e.g., phospholipids).1. Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry, or use a smaller particle size column to better separate this compound from interfering compounds.[3][11] 2. Optimize Sample Cleanup: Use techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the matrix.[10][11] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering components, though this may compromise the limit of quantification.[10]
Inconsistent recovery of this compound Inefficient extraction from the sample matrix.1. Optimize Extraction Solvent: Test different organic solvents and solvent mixtures (e.g., methanol (B129727), acetonitrile (B52724), isopropanol) to find the most efficient for extracting this compound. 2. Adjust pH: The extraction efficiency of this compound may be pH-dependent. Experiment with pH adjustments of the sample before extraction. 3. Evaluate Different Extraction Techniques: Compare protein precipitation, LLE, and SPE to determine which provides the highest and most consistent recovery.[10]
High background noise in the chromatogram Inadequate sample cleanup or contamination of the LC-MS system.1. Incorporate a Divert Valve: Use a divert valve to direct the flow to waste during the initial and final parts of the chromatographic run when highly polar or non-polar interferences may elute, preventing them from entering the MS source.[1] 2. Thorough Sample Cleanup: Ensure the sample preparation method effectively removes salts and other sources of high background. 3. System Cleaning: Regularly clean the ion source and mass spectrometer to prevent buildup of contaminants.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction from Plasma
  • Sample Thawing: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., N-Stearoyl-d5 Taurine) to each sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol) to each sample.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[12]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup

This protocol follows protein precipitation for a more thorough cleanup.

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step (Protocol 1, step 7) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., acetonitrile or an acidified organic solvent).

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in Protocol 1 (steps 8-9).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe Supernatant dry Evaporation spe->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Caption: Workflow for this compound quantification.

troubleshooting_logic start Inaccurate Quantification of This compound check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me me_present Matrix Effects Present? check_me->me_present no_me Investigate Other Issues (e.g., Standard Preparation) me_present->no_me No use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->use_sil_is Yes optimize_cleanup Optimize Sample Cleanup (SPE, LLE) use_sil_is->optimize_cleanup improve_chrom Improve Chromatographic Separation optimize_cleanup->improve_chrom revalidate Re-evaluate Method improve_chrom->revalidate

References

Preventing non-specific binding of N-Stearoyl Taurine in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Stearoyl Taurine (B1682933) cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to non-specific binding of N-Stearoyl Taurine in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a fatty acid-taurine conjugate, also known as an N-acyl taurine (NAT).[1][2] It consists of a long, hydrophobic stearoyl chain and a hydrophilic taurine head group, making it an amphiphilic molecule.[3] this compound is considered a type of endocannabinoid and has been identified as a lipid messenger that can activate transient receptor potential (TRP) calcium channels.[2][4] Due to its lipophilic nature, it can be challenging to work with in aqueous solutions and may exhibit non-specific binding in cellular assays.

Q2: What is non-specific binding and why is it a problem with this compound?

Non-specific binding is the attachment of a compound, like this compound, to unintended cellular components or assay materials, such as plasticware. This is often driven by hydrophobic interactions between the lipophilic stearoyl chain and other nonpolar surfaces. High non-specific binding can lead to several experimental issues, including:

  • High background signal: This can mask the specific signal from the intended target, reducing the assay's sensitivity and accuracy.

  • Depletion of the free compound: Non-specific binding can lower the effective concentration of this compound available to interact with its target.

  • False positives or negatives: Inaccurate data can arise from the compound interacting with off-target molecules or surfaces.

Q3: How can I improve the solubility of this compound in my cell culture medium?

This compound is practically insoluble in water. Stock solutions are typically prepared in organic solvents like methanol, ethanol, or DMSO. When diluting the stock solution into aqueous cell culture medium, it's crucial to do so carefully to avoid precipitation. For similar N-acyl taurines, it is recommended to dilute an ethanolic solution directly into the aqueous buffer. It is also advised not to store the aqueous solution for more than a day. To improve solubility and reduce aggregation, consider using a carrier protein like bovine serum albumin (BSA).

Troubleshooting Guide

This guide addresses common issues encountered during cellular assays with this compound.

Problem 1: High background signal in my assay.
Potential Cause Suggested Solution
Non-specific binding to plasticware (e.g., 96-well plates). Pre-treat plates with a blocking agent. The combined use of a protein blocker (like 1% BSA) and a non-ionic detergent (e.g., 0.02% Tween-20) is often effective. Casein can also be a highly effective blocking agent. The choice of plastic can also influence binding, with some "high-binding" plates being more prone to non-specific interactions.
Excessive this compound concentration. Titrate the concentration of this compound to find the lowest effective concentration that still produces a specific signal. Oversaturation can lead to increased non-specific binding.
Aggregation of this compound in the medium. Prepare fresh dilutions of this compound for each experiment. Ensure thorough mixing when diluting the stock solution into the aqueous medium. The presence of serum in the media can help, but may also be a source of non-specific binding.
Insufficient washing steps. Increase the number and/or duration of wash steps to more effectively remove unbound this compound. Adding a non-ionic detergent like Tween-20 to the wash buffer can improve the removal of non-specifically bound lipophilic molecules.
Problem 2: Low or no specific signal.
Potential Cause Suggested Solution
Depletion of free this compound due to non-specific binding. Implement the strategies from "Problem 1" to reduce non-specific binding, thereby increasing the available concentration of the compound for its intended target.
Degradation of this compound. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Critical Micelle Concentration (CMC) issues. Above its CMC, this compound will form micelles, which may not be biologically active in the same way as individual molecules. While the specific CMC for this compound is not readily available, for a similar molecule, stearoylcarnitine, the CMC varies with pH, being around 25 µM at pH 7.0. Consider if your working concentration is approaching a potential CMC.
Problem 3: Poor reproducibility between experiments.
Potential Cause Suggested Solution
Inconsistent preparation of this compound working solutions. Standardize the protocol for diluting the stock solution, including the rate of addition and mixing method, to ensure consistent formation of the working solution.
Variability in cell culture conditions. Maintain consistent cell density, passage number, and serum concentration, as these factors can influence cellular uptake and non-specific binding.
Lot-to-lot variability of reagents. If using blocking agents like BSA or serum, be aware that there can be lot-to-lot variation. Test new lots before use in critical experiments.
Quantitative Data Summary
ParameterValueReference
This compound Molecular Weight 391.61 g/mol
This compound Molecular Formula C₂₀H₄₁NO₄S
This compound Solubility (DMSO) ~1.5 mg/mL
This compound Solubility (DMF) ~1.5 mg/mL
N-Arachidonoyl Taurine Solubility (PBS, pH 7.2) ~1.5 mg/mL
Stearoylcarnitine CMC (pH 7.0) ~25 µM

Experimental Protocols

Protocol 1: General Blocking Procedure to Reduce Non-Specific Binding

This protocol describes a general method for pre-treating cell culture plates to minimize non-specific binding of this compound.

  • Prepare Blocking Buffer: Prepare a solution of 1% (w/v) Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS). For enhanced blocking, a non-ionic detergent can be added, such as Tween-20 to a final concentration of 0.05%.

  • Plate Coating: Add a sufficient volume of the blocking buffer to completely cover the surface of each well.

  • Incubation: Incubate the plate for at least 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Aspirate the blocking buffer and wash the wells 2-3 times with sterile PBS.

  • Cell Seeding: The plate is now ready for cell seeding and subsequent treatment with this compound.

Protocol 2: Preparation of this compound Working Solution

This protocol outlines the preparation of a working solution of this compound in cell culture medium.

  • Prepare Stock Solution: Dissolve this compound in an appropriate organic solvent (e.g., methanol, DMSO) to create a concentrated stock solution.

  • Pre-warm Medium: Warm the desired volume of cell culture medium (containing serum, if applicable) to 37°C.

  • Dilution: While gently vortexing the medium, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. This rapid dilution into a larger volume helps to prevent precipitation.

  • Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store the diluted aqueous solution.

Visualizations

experimental_workflow Experimental Workflow for this compound Assay cluster_prep Preparation cluster_assay Assay Procedure prep_stock Prepare this compound Stock (e.g., in DMSO) prepare_working Prepare Working Solution of this compound prep_stock->prepare_working prep_media Prepare Cell Culture Medium prep_media->prepare_working prep_blocking Prepare Blocking Buffer (e.g., 1% BSA in PBS) block_plate Block Plate with Blocking Buffer prep_blocking->block_plate wash_plate Wash Plate block_plate->wash_plate seed_cells Seed Cells and Allow Adherence wash_plate->seed_cells treat_cells Treat Cells with this compound seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay_readout Perform Assay Readout incubate->assay_readout

Caption: A typical experimental workflow for a cellular assay involving this compound.

troubleshooting_logic Troubleshooting Logic for High Background cluster_solutions Troubleshooting Logic for High Background start High Background Signal? solution1 Optimize Blocking (e.g., BSA, Tween-20) start->solution1 Yes solution2 Titrate N-Stearoyl Taurine Concentration start->solution2 Yes solution3 Increase Wash Steps start->solution3 Yes solution4 Prepare Fresh Reagents start->solution4 Yes end Problem Resolved solution1->end Re-run Assay solution2->end Re-run Assay solution3->end Re-run Assay solution4->end Re-run Assay

Caption: A decision-making flowchart for troubleshooting high background signals.

signaling_pathway Potential Signaling Pathway of this compound nst This compound trp TRP Channel nst->trp Activates ca_influx Ca²⁺ Influx trp->ca_influx downstream Downstream Cellular Responses ca_influx->downstream

Caption: A simplified diagram of the potential signaling pathway for this compound.

References

Challenges in the chemical synthesis and purification of N-Stearoyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis and purification of N-Stearoyl Taurine (B1682933). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-Stearoyl Taurine?

A1: The most prevalent method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of taurine with stearoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in a suitable solvent system.

Q2: Why is the choice of solvent critical in the synthesis of this compound?

A2: The solvent system is crucial for several reasons. It needs to solubilize the reactants to a sufficient extent to allow the reaction to proceed efficiently. Furthermore, in purification, the solvent plays a key role in separating the product from byproducts. For instance, a solvent that solubilizes this compound at elevated temperatures but allows it to precipitate upon cooling can be highly effective for crystallization.[1][2] Lower alkanols, such as methanol, are often used.[1][2]

Q3: What are the primary impurities I should expect in my crude this compound product?

A3: The main impurities are typically unreacted starting materials (stearic acid and taurine), salt byproducts (e.g., sodium chloride if using sodium hydroxide (B78521) as a base), and soaps formed from the hydrolysis of stearoyl chloride.[3] The presence of these impurities can affect the product's physicochemical properties and biological activity.

Q4: How can I minimize the formation of soap as a byproduct?

A4: Hydrolysis of the acyl chloride (stearoyl chloride) leads to the formation of soap (sodium stearate). To minimize this, it is crucial to control the reaction temperature, maintain adequate agitation to ensure proper mixing of reactants, and potentially use a slight excess of the taurine salt. Operating at low temperatures can reduce hydrolysis, but may also increase the viscosity of the reaction mixture, posing agitation challenges.

Q5: What analytical techniques are recommended for characterizing the final this compound product?

A5: For structural confirmation and purity assessment, a combination of techniques is recommended. These include Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry. For quantitative analysis in biological samples, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a sensitive and validated method.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Ensure a slight molar excess (up to 5%) of the taurine salt to drive the reaction to completion. - Optimize the reaction time and temperature. Reactions are often carried out at elevated temperatures, such as reflux, to ensure completion.
Hydrolysis of Stearoyl Chloride - Maintain a low reaction temperature (e.g., 15-25°C) during the addition of stearoyl chloride to minimize hydrolysis. - Ensure vigorous agitation to promote the reaction between stearoyl chloride and taurine over hydrolysis. - Use a non-aqueous or low-water content solvent system. Some protocols specify an initial water content of no more than 15% by weight in the alkanol medium.
Product Loss During Work-up and Purification - When separating the salt byproduct by filtration at high temperatures, ensure the temperature is high enough to keep the this compound solubilized in the filtrate. - During crystallization by cooling, allow sufficient time at a low temperature (e.g., 0-5°C) for complete precipitation. - Wash the collected product with a cold solvent to remove impurities without dissolving a significant amount of the product.
Problem 2: Product is Contaminated with Salt (e.g., NaCl)
Possible Cause Suggested Solution
Inefficient Salt Separation - A key step in many protocols is the separation of the precipitated alkali metal chloride at a high temperature where the N-acyl taurine remains in solution. Ensure the filtration is performed at a sufficiently high temperature. - Wash the salt filter cake with a hot solvent (e.g., methanol) to recover any entrapped product.
Co-precipitation of Salt with Product - After filtering off the salt, the filtrate should be cooled slowly without agitation to promote the crystallization of the this compound, which can help exclude salt impurities. - Recrystallization of the crude product from a suitable solvent system can be an effective method for removing residual salt.
Problem 3: Product is Oily or Fails to Crystallize
Possible Cause Suggested Solution
Presence of Impurities - The presence of unreacted stearic acid or soap byproducts can inhibit crystallization. Ensure the purification steps to remove these impurities are thoroughly executed. - Wash the crude product with a non-polar solvent like petroleum benzine to remove greasy impurities.
Inappropriate Solvent for Crystallization - Experiment with different solvent systems for crystallization. A mixture of a good solvent and a poor solvent can often induce crystallization. For example, recrystallization from an ethanol/petroleum benzine mixture has been reported for N-stearoyl amino acids.
Residual Water - Ensure the product is thoroughly dried under vacuum to remove any residual water or solvent, which can interfere with crystallization.

Experimental Protocols

General Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a generalized procedure based on common methods described in the literature.

  • Preparation of Reactants:

    • Dissolve 1 mole of a taurine salt (e.g., sodium N-methyl taurate) in a C1-C4 alkanol (e.g., methanol) containing no more than 15% water by weight.

    • Separately prepare a solution of approximately 1 mole of an alkali metal hydroxide (e.g., sodium hydroxide) in the same alkanol.

  • Reaction:

    • Combine the taurine salt solution and the alkali metal hydroxide solution in a reaction vessel equipped with a stirrer and a reflux condenser.

    • Heat the mixture to a temperature between 30°C and reflux.

    • Slowly add 1 mole of stearoyl chloride to the reaction mixture with vigorous stirring over a period of time (e.g., 25 minutes).

    • After the addition is complete, continue stirring at the elevated temperature for an additional period (e.g., 30 minutes) to ensure the reaction goes to completion.

  • Purification:

    • Salt Removal: While maintaining a high temperature to keep the this compound dissolved, separate the precipitated alkali metal chloride by filtration.

    • Crystallization: Cool the filtrate to a low temperature (e.g., 0-5°C) without agitation to allow the this compound to crystallize.

    • Isolation: Collect the crystalline product by filtration or centrifugation.

    • Washing: Wash the product with a cold solvent to remove residual impurities.

    • Drying: Dry the final product under vacuum.

Data Presentation

Table 1: Quantitative Parameters for N-Acyl Taurine Analysis by UPLC-MS/MS

ParameterValueReference
Linearity Range1-300 ng/ml
Correlation Coefficient (R²)≥ 0.9996
Limit of Detection (LOD)0.3-0.4 ng/ml
Limit of Quantification (LOQ)1 ng/ml

Visualizations

Logical Workflow for this compound Synthesis and Purification

A Reactant Preparation (Stearoyl Chloride, Taurine Salt, Base) B Acylation Reaction (Schotten-Baumann) A->B Combine and React C Hot Filtration (Salt Removal) B->C Reaction Mixture D Crystallization (Cooling of Filtrate) C->D Hot Filtrate E Product Isolation (Filtration/Centrifugation) D->E Crystal Slurry F Washing and Drying E->F Crude Product G Pure this compound F->G Purified Product

Caption: A logical workflow diagram illustrating the key stages in the chemical synthesis and purification of this compound.

Troubleshooting Logic for Low Product Yield

A Low Yield of this compound B Check for Incomplete Reaction A->B C Investigate Stearoyl Chloride Hydrolysis A->C D Assess Product Loss During Work-up A->D E Optimize Reactant Stoichiometry B->E F Adjust Reaction Time/Temperature B->F G Control Temperature and Agitation C->G H Minimize Water Content C->H I Optimize Filtration and Crystallization Conditions D->I

Caption: A troubleshooting decision diagram for addressing low product yield in this compound synthesis.

References

Technical Support Center: N-Stearoyl Taurine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-Stearoyl Taurine (B1682933) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Stearoyl Taurine and what are its primary degradation products?

This compound is a type of N-acyl taurine (NAT), an endogenous lipid molecule.[1] It consists of a stearic acid molecule linked to a taurine molecule via an amide bond.[2] The primary degradation pathway for this compound is the hydrolysis of this amide bond, which yields stearic acid and taurine.[3]

Q2: What are the main pathways of this compound degradation in a cell culture setting?

Degradation can occur via two primary routes:

  • Enzymatic Hydrolysis: This is the most significant degradation pathway in a biological context. The enzyme Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for hydrolyzing N-acyl taurines. If the cells you are using express FAAH, or if it is present in your media supplements, this will likely be the main driver of degradation.

  • Chemical Hydrolysis: This involves the non-enzymatic breakdown of the amide bond. While amide bonds are generally stable, the rate of hydrolysis can be influenced by the pH and temperature of the culture medium. Under standard physiological conditions (pH 7.4, 37°C), this process is typically much slower than enzymatic hydrolysis.

Q3: Do my cells produce the enzyme (FAAH) that degrades this compound?

FAAH expression is cell-type dependent. For example, some neuronal cell lines like N18TG2 neuroblastoma and primary dorsal root ganglion (DRG) neurons express FAAH, whereas cell lines like CCF-STTG1 astrocytoma do not. Microglial cells (e.g., BV-2) have also been shown to have FAAH activity. It is crucial to check the literature for FAAH expression in your specific cell line or test for its activity.

Q4: Can supplements in my cell culture media, like Fetal Bovine Serum (FBS), degrade this compound?

Q5: How can I determine the stability of this compound in my specific experimental setup?

The most reliable method is to conduct a time-course stability study. This involves incubating this compound in your complete cell culture medium (both with and without cells) and measuring its concentration at various time points using an appropriate analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected biological effects in my experiments.

Possible CauseTroubleshooting Step
Compound Degradation The active concentration of this compound may be decreasing over the course of your experiment. Solution: Perform a stability study (see Protocol 1) to determine the half-life of this compound in your specific media and cell culture conditions. If degradation is rapid, consider replenishing the media at regular intervals.
Variability in Media/Supplements Different lots of serum or other supplements may have varying levels of enzymatic activity, leading to inconsistent degradation rates. Solution: When possible, use a single lot of serum for a complete set of experiments. Always test the stability of your compound when you switch to a new lot of media or supplements.
Cell Passage Number The metabolic and enzymatic profile of cells can change over multiple passages. Solution: Use cells within a consistent and defined passage number range for all experiments to ensure reproducibility.

Issue 2: High variability in concentration measurements between replicate samples.

Possible CauseTroubleshooting Step
Inconsistent Sample Handling Inaccurate pipetting or non-uniform mixing can introduce significant errors. Solution: Ensure you use calibrated pipettes. Thoroughly but gently mix the media before taking each sample. When processing, treat all samples identically.
Adsorption to Plastics This compound is a lipophilic molecule and may adsorb to the surface of plastic labware (e.g., plates, tubes). Solution: Consider using low-adhesion microplates or glass vials for sample storage and processing. Include a "no-cell" control incubated for the full duration to assess non-cellular loss of the compound.
Analytical Method Variability Issues with the analytical instrument (e.g., LC-MS/MS) or sample preparation (e.g., protein precipitation) can cause inconsistent results. Solution: Ensure your analytical method is validated for reproducibility. Check for complete protein removal during sample prep, as this can interfere with analysis.

Degradation Pathway and Quantitative Data

The degradation of this compound is a hydrolysis reaction that breaks the amide bond, catalyzed primarily by the enzyme Fatty Acid Amide Hydrolase (FAAH).

NST This compound FAAH FAAH (Fatty Acid Amide Hydrolase) NST->FAAH SA Stearic Acid Taurine Taurine FAAH->SA FAAH->Taurine H2O H₂O H2O->FAAH

Caption: Enzymatic degradation of this compound.

Table 1: Example Data for this compound Stability Assessment

The following table is a template illustrating how to present quantitative data from a stability experiment. Researchers should generate this data using their specific experimental conditions by following Protocol 1.

Medium TypeIncubation Time (Hours)Initial Conc. (µM)Measured Conc. (µM)% Remaining
DMEM (serum-free)01010.1100%
8109.897%
24109.594%
48109.190%
DMEM + 10% FBS0109.9100%
8108.182%
24105.253%
48102.525%
DMEM + 10% FBS + Cells01010.0100%
8106.565%
24102.121%
48100.88%

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol describes a method to determine the stability of this compound in cell-free media and in the presence of cells using LC-MS/MS analysis.

cluster_prep Preparation cluster_inc Incubation & Sampling cluster_proc Sample Processing & Analysis cluster_data Data Analysis P1 Prepare Stock Solution (e.g., 10 mM in DMSO) P2 Spike into Pre-warmed Media (e.g., to 10 µM final concentration) P1->P2 P3 Aliquot into sterile tubes/plates (e.g., Serum-free, +Serum, +Serum+Cells) P2->P3 I1 Take T=0 Sample Immediately P3->I1 I2 Incubate at 37°C, 5% CO₂ I1->I2 I3 Collect Samples at Time Points (e.g., 2, 8, 24, 48h) I2->I3 S1 Add 3 vol. ice-cold Acetonitrile (B52724) (to precipitate proteins) I3->S1 S2 Vortex & Centrifuge at high speed S1->S2 S3 Collect Supernatant S2->S3 S4 Analyze by LC-MS/MS S3->S4 D1 Quantify Peak Area of This compound S4->D1 D2 Calculate % Remaining vs. T=0 D1->D2

Caption: Workflow for compound stability testing in media.

Methodology:

  • Materials and Reagents:

    • This compound

    • Cell culture media (e.g., DMEM), with and without serum/supplements

    • Cultured cells of interest

    • Sterile multi-well plates or microcentrifuge tubes

    • DMSO (or other suitable solvent)

    • Acetonitrile (ACN), ice-cold

    • Calibrated pipettes

    • Incubator (37°C, 5% CO₂)

    • Centrifuge

    • LC-MS/MS system

  • Procedure:

    • Prepare Stock Solution: Create a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare Media Conditions: Prepare the different media conditions to be tested (e.g., serum-free media, media + 10% FBS). For the cellular condition, seed cells in a multi-well plate and allow them to adhere overnight.

    • Spike the Media: Pre-warm the media to 37°C. Dilute the stock solution into the media to the desired final working concentration (e.g., 10 µM). For the cellular condition, replace the old media with the freshly spiked media. Ensure the final DMSO concentration is low (<0.1%) and consistent across all conditions.

    • Time Zero (T=0) Sample: Immediately after spiking, collect an aliquot from each condition. This is your T=0 time point. Process immediately as described in step 6.

    • Incubation: Place the plates/tubes in a 37°C incubator.

    • Time-Course Sampling & Processing: At each designated time point (e.g., 2, 8, 24, 48 hours), collect an aliquot from each condition. To precipitate proteins and halt enzymatic reactions, add 3 volumes of ice-cold acetonitrile to the sample (e.g., 300 µL ACN to 100 µL media sample).

    • Protein Removal: Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Sample Collection: Carefully transfer the supernatant to a new tube or a 96-well plate suitable for an autosampler.

    • LC-MS/MS Analysis: Analyze the concentration of the parent this compound in each sample using a validated LC-MS/MS method.

    • Data Calculation: For each time point, calculate the percentage of this compound remaining relative to the concentration measured at T=0 for that specific condition.

References

Technical Support Center: Optimizing N-Stearoyl Taurine Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of N-Stearoyl Taurine (B1682933) (NST) in murine experimental models. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful administration of NST and ensure the reproducibility of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is N-Stearoyl Taurine and what are its key properties?

A1: this compound (NST), also known as N-octadecanoyltaurine, is a member of the N-acyl taurine (NAT) class of endogenous lipid molecules.[1] It is characterized as a very hydrophobic and practically water-insoluble compound.[1] NST has been identified as a metabolite in mice and is known to be regulated by the enzyme fatty acid amide hydrolase (FAAH).[1]

Q2: What are the known biological activities of this compound in mice?

A2: N-acyl taurines, including NST, are recognized for their role in activating transient receptor potential (TRP) ion channels, such as TRPV1.[1][2] They are involved in various physiological processes, and studies on related N-acyl taurines suggest roles in glucose homeostasis through the activation of GPR119, leading to the secretion of glucagon-like peptide-1 (GLP-1).

Q3: What are the common administration routes for this compound in mice?

A3: Based on general practices for administering lipophilic compounds to mice, the most common routes for this compound would be oral gavage, intraperitoneal (IP) injection, and intravenous (IV) injection. The choice of administration route will depend on the specific experimental goals, such as desired bioavailability and onset of action.

Q4: How should I prepare a formulation of this compound for administration?

A4: Due to its lipophilic nature, this compound requires a suitable vehicle for solubilization or suspension. For detailed protocols, please refer to the "Experimental Protocols" section below. It is crucial to ensure the final formulation is homogenous and stable for accurate dosing.

Q5: What is a recommended starting dosage for this compound in mice?

A5: A specific dose-response study for this compound has not been widely published. However, a study involving the related compound, N-oleoyl taurine, utilized an intravenous dose of 10 mg/kg in mice. This can serve as a starting point for dose-ranging studies. For different administration routes, the dosage may need to be adjusted based on expected bioavailability. See the "Data Presentation" section for a summary of recommended starting doses.

Troubleshooting Guides

Formulation and Administration Issues
Issue Possible Cause Troubleshooting Steps
Precipitation of NST in the formulation - Inadequate solubilization in the chosen vehicle.- Temperature changes affecting solubility.- Ensure the vehicle is appropriate for lipophilic compounds (e.g., corn oil for oral/IP, a co-solvent system for IV).- Gently warm the formulation and vortex or sonicate to aid dissolution.- Prepare fresh formulations before each experiment.
Difficulty in administering via oral gavage - Improper restraint of the mouse.- Incorrect gavage needle size or placement.- Ensure the mouse is properly restrained to prevent movement.- Use a flexible gavage needle of an appropriate size for the mouse.- Moisten the tip of the gavage needle with sterile water or saline to facilitate passage.
Leakage of the injected substance after IP injection - Incorrect injection angle or depth.- Needle withdrawal was too rapid.- Ensure the needle is inserted at a 10-15 degree angle into the lower right abdominal quadrant.- Withdraw the needle smoothly after injection.- Apply gentle pressure to the injection site for a few seconds.
Formation of a subcutaneous bleb during IV tail vein injection - The needle has passed through or is not fully in the vein.- Stop the injection immediately.- Withdraw the needle and apply gentle pressure.- Re-attempt the injection at a more proximal site on the tail vein with a new, sterile needle.
No blood flash in the needle hub during IV injection - The needle is not correctly positioned in the vein.- Do not aspirate, as this can collapse the vein.- If no resistance is felt upon gentle injection and the vein blanches, the needle is likely correctly placed.- If resistance is felt, withdraw the needle and re-attempt.
Animal Welfare and Post-Administration Monitoring
Issue Possible Cause Action
Signs of distress in mice post-administration (e.g., lethargy, ruffled fur) - Adverse reaction to the compound or vehicle.- Stress from the administration procedure.- Monitor the animal closely for the first few hours post-administration.- Ensure easy access to food and water.- If symptoms persist or worsen, consult with a veterinarian.
Inflammation or irritation at the injection site - Irritating properties of the formulation.- Non-sterile injection technique.- Ensure the pH of the formulation is close to neutral.- Use sterile techniques for all injections.- Monitor the injection site for signs of inflammation and consult a veterinarian if it persists.

Data Presentation

Recommended Starting Dosages and Administration Volumes
Route of Administration Recommended Starting Dosage Range (mg/kg) Maximum Administration Volume Needle Gauge (if applicable)
Oral Gavage 10 - 5010 mL/kg20-22 G (flexible)
Intraperitoneal (IP) Injection 5 - 2510 mL/kg25-27 G
Intravenous (IV) Injection 1 - 105 mL/kg27-30 G

Note: These are suggested starting ranges and should be optimized for each specific study. A pilot dose-escalation study is recommended to determine the optimal and non-toxic dose.

Solubility of this compound
Solvent Solubility Notes
Methanol SolubleSuitable for initial stock solution preparation.
Dimethylformamide (DMF) SolubleUse with caution due to potential toxicity.
Dimethyl sulfoxide (B87167) (DMSO) SolubleUse with caution due to potential toxicity.
Aqueous Buffers (e.g., PBS) Practically insolubleNot suitable as a primary solvent.

Experimental Protocols

Preparation of this compound Formulations

1. Oral Gavage Formulation (Suspension):

  • Weigh the required amount of this compound powder.

  • Use a vehicle such as corn oil or a 0.5% methylcellulose (B11928114) solution in sterile water.

  • Gradually add the vehicle to the NST powder while triturating with a mortar and pestle to create a fine, homogenous suspension.

  • Vortex the suspension thoroughly before each administration to ensure uniform distribution.

2. Intraperitoneal (IP) Injection Formulation (Suspension):

  • Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol (B145695) (e.g., 100 mg/mL).

  • For the final formulation, dilute the stock solution in a biocompatible vehicle such as sterile saline (0.9% NaCl) or a solution containing a small percentage of a surfactant like Tween 80 (e.g., 1-5%) to aid in suspension. The final concentration of the organic solvent should be minimized (ideally <5-10%).

  • Vortex the final suspension vigorously before each injection.

3. Intravenous (IV) Injection Formulation (Co-solvent/Emulsion):

This formulation requires careful preparation to avoid precipitation and potential embolism.

  • Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol.

  • A co-solvent system can be used for the final formulation. A common vehicle for lipophilic drugs is a mixture of PEG400, Tween 80, and sterile saline. A suggested starting ratio is 10% DMSO (from stock), 40% PEG400, 5% Tween 80, and 45% sterile saline.

  • Alternatively, an intralipid (B608591) emulsion can be used as a vehicle.

  • The final formulation should be clear and free of visible precipitates. It is recommended to filter the final solution through a sterile 0.22 µm syringe filter before injection.

Administration Procedures

1. Oral Gavage:

  • Securely restrain the mouse by the scruff of the neck.

  • Measure the distance from the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.

  • Gently insert the flexible gavage needle into the esophagus and advance it to the predetermined depth.

  • Administer the formulation slowly and steadily.

  • Withdraw the needle gently.

2. Intraperitoneal (IP) Injection:

  • Restrain the mouse, exposing the abdomen.

  • Tilt the mouse's head downwards at a slight angle.

  • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 10-15 degree angle to avoid puncturing internal organs.

  • Gently aspirate to ensure no fluid or blood is drawn back, then inject the solution.

  • Withdraw the needle and return the mouse to its cage.

3. Intravenous (IV) Tail Vein Injection:

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer.

  • Clean the tail with 70% ethanol.

  • Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.

  • If correctly placed, there should be minimal resistance upon injection.

  • Inject the solution slowly.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Administration cluster_prep Formulation Preparation cluster_admin Administration cluster_post Post-Administration Formulation Select Vehicle (Oral, IP, or IV) Mix Solubilize/Suspend NST Formulation->Mix Weigh Weigh this compound Weigh->Mix QC Quality Control (Homogeneity, Sterility) Mix->QC Dose Calculate Dose (mg/kg) QC->Dose Restrain Restrain Mouse Dose->Restrain Administer Administer via Selected Route Restrain->Administer Monitor Monitor for Adverse Effects Administer->Monitor Collect Collect Data/ Samples Monitor->Collect

Caption: Workflow for this compound experiments.

GPR119_Signaling_Pathway GPR119 Signaling Pathway NST This compound (as a GPR119 Agonist) GPR119 GPR119 NST->GPR119 activates G_alpha_s Gαs GPR119->G_alpha_s activates AC Adenylyl Cyclase (AC) G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion stimulates Insulin_Secretion Insulin Secretion GLP1_Secretion->Insulin_Secretion promotes Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis

Caption: GPR119 signaling cascade activated by N-acyl taurines.

TRPV1_Signaling_Pathway TRPV1 Signaling in Wound Healing NAT N-Acyl Taurines (e.g., this compound) TRPV1 TRPV1 Channel NAT->TRPV1 activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx mediates Cellular_Responses Cellular Responses Ca_Influx->Cellular_Responses triggers Inflammation Inflammation Cellular_Responses->Inflammation Cell_Proliferation Cell Proliferation Cellular_Responses->Cell_Proliferation Wound_Healing Modulation of Wound Healing Inflammation->Wound_Healing Cell_Proliferation->Wound_Healing

Caption: TRPV1 signaling pathway in the context of wound healing.

References

Technical Support Center: Minimizing Interference of N-Stearoyl Taurine in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by N-Stearoyl Taurine in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence-based assay?

A1: this compound is a fatty acid amide, specifically a conjugate of stearic acid and taurine.[1][2] Due to its long acyl chain and polar head group, it can act as a surfactant. This property can lead to the formation of micelles in aqueous solutions, which can interfere with fluorescence assays through various mechanisms, including altering protein conformation, sequestering fluorescent probes, and causing light scattering.

Q2: What are the common types of interference caused by compounds like this compound in fluorescence assays?

A2: The most common types of interference are:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false positive signal.

  • Fluorescence Quenching: The compound can decrease the fluorescence signal of the probe through processes like Förster Resonance Energy Transfer (FRET) or collisional quenching.

  • Inner Filter Effect: The compound may absorb light at the excitation or emission wavelengths, reducing the amount of light that reaches the fluorophore or the detector.

  • Light Scattering: At concentrations above its critical micelle concentration (CMC), this compound can form aggregates that scatter light, leading to artificially high fluorescence readings.

  • Protein Denaturation/Conformational Changes: As a surfactant, this compound can alter the conformation of proteins in the assay, which may affect their activity or the binding of fluorescent probes.

Q3: How can I determine if this compound is interfering with my assay?

A3: A series of control experiments are essential. The most straightforward is a "no-target" or "no-enzyme" control, where you measure the fluorescence signal in the presence of this compound and all other assay components except for the biological target. A signal that changes with the concentration of this compound in this control is a strong indicator of interference.

Q4: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?

A4: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to self-assemble into micelles.[3] Above the CMC, the solution properties can change dramatically, increasing the likelihood of light scattering and other interference mechanisms. Knowing the approximate CMC of this compound in your assay buffer is crucial for designing experiments that minimize these effects, ideally by working at concentrations below the CMC if possible.

Troubleshooting Guides

Problem 1: I am observing a high background signal that increases with the concentration of this compound.

This is a classic sign of autofluorescence .

Troubleshooting Workflow:

A High background signal observed B Perform Spectral Scan of this compound A->B C Compare Spectra B->C D Significant Overlap? C->D E Yes: Autofluorescence Confirmed D->E Yes F No: Investigate other interference D->F No G Mitigation Strategies E->G H 1. Change Fluorophore G->H I 2. Background Subtraction G->I J 3. Time-Resolved Fluorescence G->J

Figure 1. Troubleshooting workflow for high background signal.

Experimental Protocol: Assessing Autofluorescence

  • Prepare Samples: Prepare a dilution series of this compound in your assay buffer, covering the concentration range used in your experiment.

  • Acquire Spectra: Using a plate reader or spectrofluorometer, measure the fluorescence emission spectrum of each concentration by exciting at the wavelength used for your assay's fluorophore. Also, measure the excitation spectrum while monitoring at your assay's emission wavelength.

  • Analyze Data: Compare the excitation and emission spectra of this compound with those of your assay's fluorophore. Significant overlap indicates autofluorescence.

Mitigation Strategies:

  • Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the fluorescence of this compound. Red-shifted dyes are often less prone to interference from library compounds.

  • Background Subtraction: For each experimental well containing this compound, include a corresponding control well with the same concentration of this compound but without the biological target. Subtract the fluorescence of the control well from the experimental well.

  • Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. Autofluorescence from small molecules typically has a short lifetime and can be gated out in a TRF measurement.

Problem 2: My fluorescence signal decreases in the presence of this compound in a dose-dependent manner.

This could be due to fluorescence quenching or the inner filter effect .

Troubleshooting Workflow:

A Decreased fluorescence signal B Measure Absorbance Spectrum of this compound A->B C Absorbance > 0.05 AU at Ex/Em wavelengths? B->C D Yes: Potential Inner Filter Effect C->D Yes E No: Likely Quenching C->E No J Mitigation Strategies for Inner Filter Effect D->J F Perform Quenching Control Assay E->F G Signal Decrease with Free Fluorophore? F->G H Yes: Quenching Confirmed G->H Yes I No: Re-evaluate Inner Filter Effect or other mechanisms G->I No K Mitigation Strategies for Quenching H->K

Figure 2. Troubleshooting workflow for decreased fluorescence signal.

Experimental Protocol: Distinguishing Quenching from Inner Filter Effect

  • Measure Absorbance: Use a spectrophotometer to measure the absorbance spectrum of this compound at the concentrations used in your assay. Pay close attention to the absorbance at the excitation and emission wavelengths of your fluorophore. The UV absorbance peaks for this compound have been reported at 202 nm and 256 nm.[2]

  • Quenching Control Assay: Prepare a solution of your free fluorophore (not conjugated to any biomolecule) at the same concentration used in your assay. Add increasing concentrations of this compound and measure the fluorescence. A decrease in fluorescence intensity suggests quenching.

Mitigation Strategies:

Interference TypeMitigation Strategy
Inner Filter Effect 1. Reduce Pathlength: Use low-volume, black microplates. 2. Mathematical Correction: Correct the observed fluorescence using the measured absorbance values. A common formula is: F_corrected = F_observed * 10^((A_ex + A_em) / 2) where A_ex and A_em are the absorbances at the excitation and emission wavelengths, respectively.
Fluorescence Quenching 1. Decrease Fluorophore Concentration: If the signal-to-background ratio allows, lowering the fluorophore concentration can reduce quenching. 2. Change Fluorophore: Some fluorophores are less susceptible to quenching by certain compounds. 3. Change Assay Format: Consider a non-fluorescence-based orthogonal assay to confirm hits.
Problem 3: My assay results are erratic and have poor reproducibility at higher concentrations of this compound.

This may be due to the formation of micelles and subsequent light scattering .

Troubleshooting Workflow:

A Erratic results at high concentrations B Determine Critical Micelle Concentration (CMC) A->B C Is assay concentration > CMC? B->C D Yes: Micelle formation is likely C->D Yes E No: Investigate other sources of variability C->E No F Mitigation Strategies D->F G 1. Work below CMC F->G H 2. Add a non-ionic detergent F->H I 3. Centrifuge samples F->I

Figure 3. Troubleshooting workflow for erratic assay results.

Experimental Protocol: Determining the Critical Micelle Concentration (CMC)

A common method for determining the CMC of a surfactant is by using a fluorescent probe that is sensitive to the polarity of its environment, such as pyrene (B120774).

  • Prepare Surfactant Dilutions: Prepare a series of dilutions of this compound in your assay buffer, spanning a wide concentration range (e.g., from micromolar to millimolar).

  • Add Pyrene: To each dilution, add a small, constant amount of a concentrated solution of pyrene in a solvent like acetone (B3395972) (the final acetone concentration should be very low, e.g., <0.1%).

  • Measure Fluorescence: Excite the samples at approximately 335 nm and record the emission spectrum.

  • Analyze Data: Plot the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm) against the logarithm of the this compound concentration. The CMC is the concentration at which a sharp decrease in the I1/I3 ratio is observed.[4]

Mitigation Strategies:

Mitigation StrategyDescription
Work Below CMC If your assay allows, use concentrations of this compound that are below its determined CMC to avoid micelle formation.
Add a Non-ionic Detergent Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer can sometimes prevent the aggregation of test compounds.
Centrifuge Samples Before reading the fluorescence, centrifuging the microplate may help to pellet any precipitated compound aggregates.

Summary of Potential Interferences and Mitigation Strategies

Type of InterferenceKey Indicator(s)Recommended Control Experiment(s)Primary Mitigation Strategies
Autofluorescence High background signal that increases with compound concentration.Spectral scan of the compound. "No-target" control.Change to a red-shifted fluorophore. Background subtraction. Use Time-Resolved Fluorescence.
Fluorescence Quenching Dose-dependent decrease in fluorescence signal.Quenching control with free fluorophore.Decrease fluorophore concentration. Change fluorophore. Use an orthogonal assay.
Inner Filter Effect Dose-dependent decrease in fluorescence signal. High compound absorbance at excitation or emission wavelengths.Absorbance spectrum of the compound.Use low-volume, black plates. Mathematical correction based on absorbance.
Light Scattering Erratic and poorly reproducible results, often at high compound concentrations.CMC determination. Light scattering measurement (e.g., at 90 degrees).Work at concentrations below the CMC. Add a non-ionic detergent. Centrifuge plates before reading.
Protein Destabilization Changes in assay signal that are not consistent with other interference types.Activity assays with and without pre-incubation of the protein with the compound.Add stabilizing agents (e.g., BSA). Change assay buffer conditions.

By systematically applying these troubleshooting guides and control experiments, researchers can identify and minimize the interference of this compound in their fluorescence-based assays, leading to more reliable and accurate experimental results.

References

Validation & Comparative

N-Stearoyl Taurine vs. Anandamide in Neuroinflammatory Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Stearoyl Taurine (B1682933) and anandamide (B1667382), focusing on their roles and mechanisms in neuroinflammatory models. While direct comparative studies are limited, this document synthesizes the available experimental data to offer an objective overview of their known and potential anti-inflammatory and neuroprotective properties.

Introduction

Neuroinflammation is a critical component in the pathophysiology of various neurodegenerative diseases. Consequently, endogenous molecules that can modulate this inflammatory response are of significant interest for therapeutic development. Anandamide (AEA), an endocannabinoid, is well-established as a modulator of neuroinflammation. N-Stearoyl Taurine (NST), an endogenous N-acyl taurine, is an emerging lipid mediator whose role in neuroinflammation is less understood but inferred from the activities of its parent compound, taurine, and other related N-acyl amides. This guide compares their mechanisms of action, effects on key inflammatory mediators, and the experimental evidence supporting their roles.

Comparative Overview of Bioactivity

FeatureThis compound (Inferred)Anandamide
Primary Receptors Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, are putative targets.Cannabinoid receptors CB1 and CB2 are the primary targets.
Effect on Microglia Expected to reduce microglial activation and subsequent inflammatory responses, based on the known effects of taurine.[1][2]Known to suppress microglial activation, thereby reducing the production of pro-inflammatory mediators.[3]
Cytokine Modulation Predicted to decrease the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and potentially increase anti-inflammatory cytokines, similar to taurine.[4][5]Demonstrated to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and to enhance the production of the anti-inflammatory cytokine IL-10.[6][7]
Neuroprotective Effects Taurine, its precursor, exhibits significant neuroprotective properties against excitotoxicity and apoptosis.[4][8] Similar effects are anticipated for this compound.Exerts neuroprotective effects by reducing inflammatory damage to neurons.[3]

Signaling Pathways and Mechanisms of Action

Anandamide's anti-inflammatory effects are primarily mediated through its interaction with cannabinoid receptors, particularly CB2 receptors on microglial cells.[4] Activation of these receptors leads to the downstream suppression of pro-inflammatory signaling cascades.

This compound's mechanism is not yet fully elucidated. However, based on the known actions of taurine and other N-acyl amides, it is hypothesized to act through the activation of PPARs, particularly PPARα. PPARα activation has been shown to reduce neuroinflammation.[9][10]

Anandamide Signaling Pathway in Microglia

Anandamide Anandamide CB2_Receptor CB2 Receptor Anandamide->CB2_Receptor binds to Microglia Microglial Cell CB2_Receptor->Microglia activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Microglia->Proinflammatory_Cytokines decreases production Antiinflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) Microglia->Antiinflammatory_Cytokines increases production Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation reduces Antiinflammatory_Cytokines->Neuroinflammation suppresses

Caption: Anandamide's anti-inflammatory signaling in microglia.

Putative Signaling Pathway for this compound

N_Stearoyl_Taurine This compound PPARa_Receptor PPARα Receptor N_Stearoyl_Taurine->PPARa_Receptor activates Microglia Microglial Cell PPARa_Receptor->Microglia modulates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Microglia->Proinflammatory_Cytokines potential decrease in production Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation potential reduction of

Caption: Hypothesized signaling pathway for this compound.

Experimental Data from Neuroinflammatory Models

While direct comparative studies are lacking, this section presents quantitative data from separate studies on anandamide and taurine (as a proxy for this compound) in lipopolysaccharide (LPS)-induced neuroinflammation models.

Anandamide: Effects on LPS-Induced Pro-inflammatory Mediators
ParameterModel SystemTreatmentResultReference
Nitric Oxide (NO) Production Rat Primary Microglial CulturesAnandamide (1 µM) + LPS (100 ng/mL)~30% reduction in NO production compared to LPS alone.[4]
IL-1β Protein Expression Ovine Hypothalamus (in vivo)Anandamide (10 µg/kg) + LPS (400 ng/kg)Suppressed LPS-induced increase in IL-1β protein.[11]
TNF-α Release Human T-lymphocytesAnandamide (2.5 µM) + anti-CD3/anti-CD28Significant inhibition of TNF-α release.[6]
IL-6 mRNA Expression Rat Primary Microglial CulturesAnandamide + LPSAttenuated the upregulation of IL-6 mRNA.[4]
Taurine: Effects on LPS-Induced Pro-inflammatory Mediators
ParameterModel SystemTreatmentResultReference
Microglial Activation (CD11b immunoreactivity) Rat Cerebellum (in vivo)Taurine (100 mg/kg) + LPS (250 µg/kg)Prevented LPS-induced increase in microglial activation.[3]
TNF-α, IL-1β, IL-6 Levels Mouse Mammary Epithelial CellsTaurine (45 mmol/L) + LPS (10 µg/mL)Significantly attenuated the LPS-induced increase in TNF-α, IL-1β, and IL-6.[12]
Pro-inflammatory Cytokines Rat Brain (Traumatic Brain Injury Model)Taurine TreatmentReduced levels of 17 different pro-inflammatory cytokines, including IL-1α, IL-1β, IL-6, and TNF-α.[4]

Experimental Protocols

LPS-Induced Neuroinflammation Model (In Vitro)

This protocol is commonly used to study the anti-inflammatory effects of compounds on microglial cells.

cluster_0 Cell Culture and Treatment cluster_1 Analysis A Isolate primary microglial cells from neonatal rat pups B Culture cells to confluence A->B C Pre-treat cells with test compound (e.g., Anandamide or this compound) B->C D Stimulate with Lipopolysaccharide (LPS) (e.g., 100 ng/mL for 24 hours) C->D E Measure Nitric Oxide (NO) production (Griess Assay) D->E F Quantify cytokine levels (mRNA and protein) (qRT-PCR, ELISA) D->F G Assess microglial activation markers (Immunocytochemistry, Western Blot) D->G

Caption: Workflow for in vitro neuroinflammation studies.

LPS-Induced Neuroinflammation Model (In Vivo)

This protocol is employed to investigate the effects of compounds on neuroinflammation in a whole-animal system.

cluster_0 Animal Treatment cluster_1 Tissue Collection and Analysis A Administer test compound (e.g., Taurine via gavage) for a set period B Induce systemic inflammation with intraperitoneal (i.p.) LPS injection (e.g., 250 µg/kg) A->B C Euthanize animals at specific time points B->C D Collect brain tissue (e.g., cerebellum, hippocampus) C->D E Analyze for markers of neuroinflammation: - Glial activation (Iba1, GFAP) - Cytokine levels (ELISA, IHC) - Neuronal loss (NeuN) D->E

References

Comparative Analysis of N-Stearoyl Taurine and Other N-acyl Taurines on TRP Channel Activation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of N-acyl taurines on Transient Receptor Potential (TRP) channels, supported by experimental data and detailed protocols.

Introduction

N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules found in various mammalian tissues.[1] Structurally, they consist of a fatty acid linked to a taurine (B1682933) molecule via an amide bond. The length and saturation of the fatty acyl chain can vary, giving rise to a diverse family of NATs, including N-Stearoyl Taurine (C18:0), N-Palmitoyl Taurine (C16:0), N-Myristoyl Taurine (C14:0), N-Oleoyl Taurine (C18:1), and N-Arachidonoyl Taurine (C20:4). Emerging evidence suggests that NATs play significant roles in various physiological processes through their interaction with several protein targets, most notably the Transient Receptor Potential (TRP) family of ion channels.[1]

TRP channels are a diverse group of non-selective cation channels that act as cellular sensors for a wide range of physical and chemical stimuli, including temperature, pressure, and endogenous ligands. Their activation leads to cation influx, primarily Ca²⁺ and Na⁺, which triggers a variety of downstream cellular signaling cascades. Several members of the TRP family, particularly TRPV1 and TRPV4, have been identified as targets for NATs.[1] This guide provides a comparative analysis of the activation of TRP channels by this compound and other key N-acyl taurines, presenting available quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Quantitative Comparison of N-acyl Taurine Activity on TRP Channels

The potency of N-acyl taurines in activating TRP channels can be quantified by their half-maximal effective concentration (EC₅₀). Lower EC₅₀ values indicate higher potency. The following table summarizes the available experimental data on the activation of TRPV1 and TRPV4 channels by various N-acyl taurines.

N-acyl TaurineAcyl ChainTarget TRP ChannelEC₅₀ (µM)Reference
N-Arachidonoyl Taurine20:4 (arachidonoyl)TRPV128[2]
N-Arachidonoyl Taurine20:4 (arachidonoyl)TRPV421[2]
This compound18:0 (stearoyl)TRPV1, TRPV4Data not available[3][4]
N-Palmitoyl Taurine16:0 (palmitoyl)TRPV1, TRPV4Data not available[5][6]
N-Myristoyl Taurine14:0 (myristoyl)TRPV1, TRPV4Data not available[5]
N-Oleoyl Taurine18:1 (oleoyl)TRPV1, TRPV4Data not available[7][8]

Signaling Pathways

N-acyl Taurine Metabolism

The cellular levels of N-acyl taurines are tightly regulated by their biosynthesis and degradation. The primary pathway for NAT synthesis involves the conjugation of a fatty acyl-CoA to taurine. Conversely, the degradation of NATs is mainly catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release the fatty acid and taurine.

NAT_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation Fatty Acyl-CoA Fatty Acyl-CoA NAT Synthase NAT Synthase Fatty Acyl-CoA->NAT Synthase Taurine Taurine Taurine->NAT Synthase N-acyl Taurine (NAT) N-acyl Taurine (NAT) FAAH FAAH N-acyl Taurine (NAT)->FAAH Fatty Acid Fatty Acid NAT Synthase->N-acyl Taurine (NAT) FAAH->Taurine FAAH->Fatty Acid

N-acyl Taurine Metabolic Pathway
TRP Channel Activation and Downstream Signaling

The activation of TRP channels by N-acyl taurines initiates a cascade of intracellular events, primarily driven by the influx of calcium ions. This increase in intracellular calcium can modulate a wide array of cellular processes, including neurotransmitter release, gene expression, and enzyme activity.

TRP_Activation_Pathway cluster_membrane Plasma Membrane NAT N-acyl Taurine TRP_Channel TRP Channel (e.g., TRPV1, TRPV4) NAT->TRP_Channel binds to Ca_ion_in Ca²⁺ (intracellular) TRP_Channel->Ca_ion_in opens, Ca²⁺ influx Ca_ion_out Ca²⁺ (extracellular) Downstream_Signaling Downstream Signaling Cascades (e.g., Calmodulin, PKC, Gene Expression) Ca_ion_in->Downstream_Signaling activates

General TRP Channel Activation Signaling

Experimental Protocols

Calcium Imaging Assay for TRP Channel Activation

This protocol describes a common method to measure changes in intracellular calcium concentration in response to N-acyl taurine application, using a fluorescent calcium indicator like Fluo-4 AM.

1. Cell Culture and Plating:

  • Culture a suitable host cell line (e.g., HEK293 cells) stably or transiently expressing the TRP channel of interest (e.g., TRPV1 or TRPV4).

  • Seed the cells onto 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

2. Dye Loading:

  • Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (0.02-0.04%) can be included to aid dye solubilization.

  • Remove the culture medium from the cells and wash once with the buffer.

  • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • After incubation, wash the cells 2-3 times with the buffer to remove extracellular dye.

3. Compound Preparation and Application:

  • Prepare stock solutions of this compound and other N-acyl taurines in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compounds in the assay buffer to the desired final concentrations.

4. Fluorescence Measurement:

  • Place the 96-well plate in a fluorescence plate reader equipped with an automated liquid handling system.

  • Set the excitation and emission wavelengths for Fluo-4 (typically ~490 nm excitation and ~520 nm emission).

  • Record a baseline fluorescence for a short period.

  • Add the N-acyl taurine solutions to the wells and continue recording the fluorescence signal to measure the change in intracellular calcium.

5. Data Analysis:

  • The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀.

  • Plot the peak ΔF/F₀ against the logarithm of the compound concentration to generate a dose-response curve.

  • Fit the curve using a suitable pharmacological model (e.g., the Hill equation) to determine the EC₅₀ value.

Calcium_Imaging_Workflow A 1. Cell Plating (HEK293 with TRP channel) B 2. Fluo-4 AM Loading A->B C 3. Baseline Fluorescence Measurement B->C D 4. N-acyl Taurine Application C->D E 5. Real-time Fluorescence Measurement D->E F 6. Data Analysis (Dose-response curve, EC₅₀) E->F

Calcium Imaging Experimental Workflow
Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane in response to TRP channel activation.

1. Cell Preparation:

  • Use cells expressing the TRP channel of interest, either cultured on glass coverslips or acutely dissociated from tissue.

  • Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

2. Pipette Preparation and Sealing:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

3. Whole-Cell Configuration:

  • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

4. Voltage-Clamp Recording:

  • Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Apply voltage ramps or steps to measure the current-voltage (I-V) relationship.

  • Perfuse the cell with the N-acyl taurine of interest at various concentrations and record the elicited currents.

5. Data Acquisition and Analysis:

  • Record the currents using a patch-clamp amplifier and digitize the data.

  • Measure the peak current amplitude at each concentration.

  • Plot the normalized current amplitude against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC₅₀.

Patch_Clamp_Workflow A 1. Cell Preparation B 2. Gigaohm Seal Formation A->B C 3. Whole-Cell Configuration B->C D 4. Voltage Clamping C->D E 5. N-acyl Taurine Application D->E F 6. Current Recording E->F G 7. Data Analysis (I-V curve, EC₅₀) F->G

Patch-Clamp Experimental Workflow

Conclusion

N-acyl taurines, including this compound, represent a class of endogenous signaling lipids with the ability to activate TRP channels, particularly TRPV1 and TRPV4. While N-Arachidonoyl Taurine has been shown to activate these channels with potencies in the micromolar range, a comprehensive quantitative comparison with other N-acyl taurines is currently limited by the available data. The provided experimental protocols for calcium imaging and patch-clamp electrophysiology offer robust methods for researchers to further investigate the structure-activity relationships of different N-acyl taurines on various TRP channels. A deeper understanding of these interactions will be crucial for elucidating the physiological roles of N-acyl taurines and for the development of novel therapeutic agents targeting the TRP channel family.

References

Validating the Specificity of N-Stearoyl Taurine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Stearoyl Taurine (B1682933) (NST) is an endogenous N-acyl taurine (NAT) that has garnered interest for its role as a signaling lipid. As a member of the broader class of N-acyl amides, which includes the well-known endocannabinoid anandamide (B1667382), understanding the specificity of NST's biological effects is crucial for elucidating its physiological functions and therapeutic potential. This guide provides a comparative analysis of NST's known biological activities with those of other relevant lipid signaling molecules, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

N-acyl taurines, as a class, are recognized as activators of Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPV4.[1] The activity of these lipids is regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for their degradation.[1]

Activity at TRP Channels

The table below compares the potency of various N-acyl amides at TRPV1 and TRPV4 channels. N-arachidonoyl taurine, a closely related NAT, shows activity in the micromolar range for both TRPV1 and TRPV4.[2][3] In contrast, the endocannabinoid anandamide exhibits higher potency at TRPV1.[4][5]

CompoundTarget ChannelPotency (EC50)Reference(s)
N-Stearoyl Taurine TRPV1, TRPV4Not Reported[6]
N-Arachidonoyl TaurineTRPV128 µM[2][3]
N-Arachidonoyl TaurineTRPV421 µM[2][3]
Anandamide (N-Arachidonoyl Ethanolamine)TRPV11 - 4 µM[4][5]
N-Oleoyl TaurineTRPV1, TRPV4Not Reported[5]
Activity at Cannabinoid Receptors

Given their structural similarity to endocannabinoids, a key question is whether N-acyl taurines like NST interact with cannabinoid receptors (CB1 and CB2). While direct binding data for NST is unavailable, the data for anandamide provides a benchmark for comparison. Anandamide binds to both CB1 and CB2 receptors with high affinity.[7] The lack of reported cannabinoid receptor activity for N-acyl taurines suggests they may have a more specific profile, primarily targeting TRP channels.

CompoundTarget ReceptorBinding Affinity (Ki)Reference(s)
This compound CB1, CB2Not Reported
Anandamide (N-Arachidonoyl Ethanolamine)CB189 nM - 230 nM[8][9]
Anandamide (N-Arachidonoyl Ethanolamine)CB2371 nM[8]
Activity at Other Receptors

Recent evidence suggests that some N-acyl taurines may have activity beyond TRP channels. N-oleoyl taurine, for instance, has been shown to be an agonist for the G-protein coupled receptor GPR119, which is involved in glucose homeostasis.[10][11] This finding opens up new avenues for understanding the specific biological roles of different N-acyl taurines.

CompoundTarget ReceptorActivityReference(s)
This compound GPR119Not Reported
N-Oleoyl TaurineGPR119Agonist (EC50 not reported)[10][11]

Signaling Pathways and Metabolic Regulation

The specificity of this compound's effects can be understood in the context of its signaling pathway and metabolic regulation.

cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation Fatty Acyl-CoA Fatty Acyl-CoA N-Acyltransferase N-Acyltransferase Fatty Acyl-CoA->N-Acyltransferase Taurine Taurine Taurine->N-Acyltransferase This compound This compound N-Acyltransferase->this compound TRPV1/TRPV4 TRPV1/TRPV4 This compound->TRPV1/TRPV4 Activates FAAH FAAH This compound->FAAH Hydrolysis Ca2+ Ca2+ TRPV1/TRPV4->Ca2+ Influx Downstream Signaling Downstream Signaling Ca2+->Downstream Signaling Stearic Acid Stearic Acid FAAH->Stearic Acid Taurine_deg Taurine FAAH->Taurine_deg

Biosynthesis, Signaling, and Degradation of this compound.

Experimental Protocols

To validate the specificity of this compound's biological effects, two key experimental approaches are essential: assessing its activity on TRP channels and determining its susceptibility to hydrolysis by FAAH.

Intracellular Calcium Imaging Assay for TRP Channel Activation

This protocol is designed to measure the ability of this compound to activate TRP channels by monitoring changes in intracellular calcium concentration.

Cell Culture 1. Culture cells expressing target TRP channel (e.g., HEK293-TRPV1) Dye Loading 2. Load cells with Fura-2 AM (calcium indicator dye) Cell Culture->Dye Loading Washing 3. Wash cells to remove extracellular dye Dye Loading->Washing Baseline Measurement 4. Measure baseline fluorescence (340/380 nm excitation, 510 nm emission) Washing->Baseline Measurement Compound Addition 5. Add this compound or control compounds Baseline Measurement->Compound Addition Data Acquisition 6. Record fluorescence changes over time Compound Addition->Data Acquisition Data Analysis 7. Calculate fluorescence ratio (F340/F380) and determine EC50 Data Acquisition->Data Analysis

Workflow for Intracellular Calcium Imaging Assay.

Materials:

  • Cells expressing the TRP channel of interest (e.g., HEK293 cells stably transfected with TRPV1 or TRPV4).

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • Fura-2 AM (acetoxymethyl ester) calcium indicator dye.

  • Pluronic F-127.

  • HEPES-buffered saline (HBS).

  • This compound and other test compounds.

  • Fluorescence microplate reader or microscope with ratiometric imaging capabilities.

Procedure:

  • Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS. Remove the culture medium, wash the cells with HBS, and incubate with the loading buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBS to remove extracellular Fura-2 AM.

  • Baseline Measurement: Add HBS to each well and measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and recording the emission at 510 nm.

  • Compound Addition: Add varying concentrations of this compound, a known TRP channel agonist (e.g., capsaicin (B1668287) for TRPV1), and a vehicle control to the wells.

  • Data Acquisition: Immediately begin recording the fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). Plot the change in this ratio against the compound concentration to determine the EC50 value.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This assay determines if this compound is a substrate for FAAH by measuring the inhibition of the hydrolysis of a fluorogenic FAAH substrate.

Reagent Preparation 1. Prepare FAAH enzyme, fluorogenic substrate, and test compounds (this compound) Reaction Setup 2. Add FAAH enzyme and this compound (or inhibitor control) to assay buffer Reagent Preparation->Reaction Setup Initiate Reaction 3. Add fluorogenic substrate to initiate the reaction Reaction Setup->Initiate Reaction Incubation 4. Incubate at 37°C Initiate Reaction->Incubation Fluorescence Measurement 5. Measure fluorescence intensity (e.g., Ex/Em = 360/465 nm) Incubation->Fluorescence Measurement Data Analysis 6. Calculate percent inhibition and determine IC50 Fluorescence Measurement->Data Analysis

Workflow for FAAH Activity Assay.

Materials:

  • Recombinant FAAH enzyme or cell/tissue homogenate containing FAAH.

  • FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide).

  • Assay buffer (e.g., Tris-HCl, pH 9.0).

  • This compound and a known FAAH inhibitor (positive control).

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of FAAH enzyme, the fluorogenic substrate, and various concentrations of this compound and the control inhibitor in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the FAAH enzyme solution to wells containing either the assay buffer (for control activity), the known inhibitor, or different concentrations of this compound.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 465 nm.

  • Data Analysis: Calculate the percentage of FAAH activity inhibition for each concentration of this compound. Plot the percent inhibition against the concentration to determine the IC50 value, which indicates the concentration of NST required to inhibit 50% of FAAH activity.

Conclusion

The available evidence suggests that this compound and other N-acyl taurines exhibit a degree of specificity for TRP channels over cannabinoid receptors, distinguishing them from endocannabinoids like anandamide. However, the lack of specific quantitative potency data for this compound highlights a critical gap in our understanding of this signaling molecule. Further research employing the detailed experimental protocols outlined in this guide is necessary to precisely define the specificity of this compound's biological effects and to fully explore its therapeutic potential. The emerging role of certain N-acyl taurines as GPR119 agonists also warrants investigation for this compound to build a comprehensive profile of its activity.

References

N-Stearoyl Taurine in Endocannabinoid Immunoassays: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Stearoyl Taurine (B1682933) is an endogenous N-acyl taurine that shares structural similarities with N-acyl ethanolamines like anandamide. This structural resemblance, primarily in the long acyl chain, raises the possibility of cross-reactivity in immunoassays designed to detect and quantify endocannabinoids. Such cross-reactivity can lead to inaccurate measurements, potentially impacting research findings and drug development decisions. This guide outlines the structural basis for potential cross-reactivity, provides a detailed protocol for a competitive ELISA, the most common immunoassay format for endocannabinoids, and offers a framework for researchers to validate their assays for N-Stearoyl Taurine interference.

Structural Comparison of this compound, Anandamide, and 2-AG

The potential for antibody cross-reactivity is largely determined by the structural similarity between the target analyte and other molecules present in the sample. The table below details the structural components of this compound, Anandamide, and 2-AG.

CompoundAcyl GroupHead GroupChemical FormulaMolar Mass ( g/mol )
This compound Stearoyl (18:0)TaurineC₂₀H₄₁NO₄S391.61
Anandamide (AEA) Arachidonoyl (20:4)Ethanolamine (B43304)C₂₂H₃₇NO₂347.53
2-Arachidonoylglycerol (2-AG) Arachidonoyl (20:4)GlycerolC₂₃H₃₈O₄378.55

While this compound and Anandamide are both N-acyl amides, their head groups are significantly different. Anandamide possesses a neutral ethanolamine head group, whereas this compound has a negatively charged taurine head group containing a sulfonic acid moiety. 2-AG is structurally distinct as it is a monoacylglycerol. The shared feature among them is the presence of a long fatty acid chain.

Potential for Cross-Reactivity in Endocannabinoid Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen. In the context of endocannabinoid immunoassays, antibodies are typically raised against AEA or 2-AG. Cross-reactivity occurs when a non-target molecule, in this case, this compound, binds to the assay antibody.

Given the structural differences in the head groups, which is often a key region for antibody recognition, significant cross-reactivity of this compound in highly specific AEA and 2-AG immunoassays is theoretically unlikely . However, if the antibodies used in a particular assay primarily recognize the acyl chain, some degree of cross-reactivity could be possible, especially if this compound is present in the sample at concentrations significantly higher than the target endocannabinoid.

It is crucial for researchers to empirically determine the cross-reactivity of this compound in their specific immunoassay system.

Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Endocannabinoid Quantification

The following is a generalized protocol for a competitive ELISA, a common method for quantifying endocannabinoids. This protocol can be adapted to test for the cross-reactivity of this compound.

Principle: In a competitive ELISA, the antigen in the sample competes with a labeled antigen (e.g., biotin-conjugated or enzyme-conjugated) for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

Materials:

  • Microplate pre-coated with anti-AEA or anti-2-AG antibody

  • Anandamide or 2-AG standard

  • This compound

  • Biotinylated AEA or 2-AG

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Standard and Sample Preparation:

    • Prepare a serial dilution of the endocannabinoid standard (e.g., AEA or 2-AG) in the assay buffer to generate a standard curve.

    • Prepare a range of concentrations of this compound in the assay buffer to be tested for cross-reactivity.

    • Prepare your biological samples, which may require extraction and purification.

  • Competitive Binding:

    • Add a fixed amount of biotinylated endocannabinoid to each well of the antibody-coated microplate.

    • Add the standards, samples, or this compound solutions to their respective wells.

    • Incubate the plate, typically for 1-2 hours at room temperature or overnight at 4°C, to allow for competitive binding.

  • Washing:

    • Wash the plate several times with wash buffer to remove any unbound reagents.

  • Enzyme Conjugation:

    • Add Streptavidin-HRP conjugate to each well.

    • Incubate for 30-60 minutes at room temperature. The streptavidin will bind to the biotinylated endocannabinoid that is bound to the antibody.

  • Second Washing:

    • Wash the plate again to remove unbound Streptavidin-HRP.

  • Substrate Development:

    • Add TMB substrate solution to each well. The HRP will catalyze the conversion of TMB, resulting in a blue color.

    • Incubate for 15-30 minutes in the dark.

  • Stopping the Reaction:

    • Add stop solution to each well. This will change the color from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Cross-Reactivity Calculation:

To determine the cross-reactivity of this compound, calculate the concentration of this compound that causes a 50% reduction in the signal (IC50) and compare it to the IC50 of the target endocannabinoid.

Cross-Reactivity (%) = (IC50 of Standard Endocannabinoid / IC50 of this compound) x 100

Visualizing the Concepts

To aid in the understanding of the underlying principles, the following diagrams illustrate the endocannabinoid signaling pathway and the experimental workflow of a competitive ELISA.

endocannabinoid_signaling_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Depolarization Depolarization Ca2+_Influx Ca2+_Influx Depolarization->Ca2+_Influx Enzymatic_Synthesis Enzymatic_Synthesis Ca2+_Influx->Enzymatic_Synthesis AEA_2AG AEA / 2-AG Enzymatic_Synthesis->AEA_2AG CB1_Receptor CB1 Receptor AEA_2AG->CB1_Receptor Retrograde Signaling G_Protein Gi/o CB1_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Ca2+_Channel Ca2+ Channel G_Protein->Ca2+_Channel K+_Channel K+ Channel G_Protein->K+_Channel cAMP ↓ cAMP AC->cAMP Ca2+_Signal ↓ Ca2+ Influx Ca2+_Channel->Ca2+_Signal K+_Signal ↑ K+ Efflux K+_Channel->K+_Signal Neurotransmitter_Release ↓ Neurotransmitter Release Ca2+_Signal->Neurotransmitter_Release K+_Signal->Neurotransmitter_Release competitive_elisa_workflow cluster_steps Competitive ELISA Workflow cluster_legend Legend Step1 1. Antibody Coating (Microplate wells are pre-coated with anti-endocannabinoid antibody) Step2 2. Competitive Binding (Add sample/standard and biotinylated endocannabinoid) Step1->Step2 Step3 3. Washing (Remove unbound reagents) Step2->Step3 Step4 4. Enzyme Conjugation (Add Streptavidin-HRP) Step3->Step4 Step5 5. Washing (Remove unbound conjugate) Step4->Step5 Step6 6. Substrate Addition (Add TMB substrate) Step5->Step6 Step7 7. Stop Reaction (Add stop solution) Step6->Step7 Step8 8. Read Absorbance (Measure at 450 nm) Step7->Step8 Antibody Antibody Endocannabinoid Endocannabinoid (from sample) Biotin_EC Biotinylated Endocannabinoid Strep_HRP Streptavidin-HRP

Validating N-Stearoyl Taurine Metabolism: A Comparative Guide to Using FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of methodologies for validating the metabolism of N-Stearoyl Taurine (B1682933), a bioactive lipid molecule, with a focus on the use of Fatty Acid Amide Hydrolase (FAAH) inhibitors. It is intended for researchers, scientists, and drug development professionals working in the fields of lipid signaling and metabolic disease. This document outlines the experimental data supporting the role of FAAH in N-Stearoyl Taurine metabolism and presents alternative approaches for its validation.

Introduction to this compound and FAAH

N-acyl taurines (NATs), including this compound, are a class of endogenous lipids that are gaining recognition for their roles in various physiological processes. Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of several bioactive fatty acid amides, including N-acyl ethanolamines (NAEs) and NATs.[1][2] Understanding the metabolic pathways of NATs is crucial for elucidating their biological functions and therapeutic potential. The use of FAAH inhibitors provides a powerful pharmacological tool to investigate the role of FAAH in regulating the levels of this compound and other NATs.

Comparison of Methods to Validate this compound Metabolism

The validation of this compound as a substrate for FAAH can be approached through pharmacological inhibition, genetic knockout of the Faah gene, or the use of engineered enzyme variants. Each method offers distinct advantages and disadvantages in terms of selectivity, temporal control, and the scope of its effects on the lipidome.

Data Presentation: Quantitative Effects on N-acyl Taurine and N-acyl Ethanolamine Levels

The following tables summarize the quantitative changes in the levels of various NATs and NAEs in response to FAAH inhibition or genetic modification, providing a comparative overview of the different methodologies.

MethodThis compound (or other saturated NATs) LevelsPolyunsaturated NATs Levels (e.g., C20:4, C22:6)N-acyl Ethanolamine (NAE) LevelsReference(s)
Acute FAAH Inhibition (PF-3845) Modest increase in liverSignificant increase in liver (>10-fold)Significant increase[2][3][4]
Chronic FAAH Inhibition (PF-3845) Substantial increase in brain (approximating FAAH-/-)-Substantial increase
FAAH Knockout (FAAH-/-) Highly elevated in brainDramatically elevated in liver and kidneyDramatically elevated
FAAH-S268D Knock-in Substantial elevationsSubstantial elevationsNo significant alteration

Table 1: Comparison of in vivo methods for elevating N-acyl taurine levels. This table highlights the differential effects of acute and chronic FAAH inhibition, FAAH knockout, and the FAAH-S268D mutant on the levels of saturated and polyunsaturated NATs, as well as NAEs.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound and other NATs in biological tissues.

a. Tissue Homogenization and Lipid Extraction:

  • Excise and weigh frozen tissue samples (e.g., mouse liver).

  • Homogenize the tissue in an appropriate volume of ice-cold methanol (B129727) containing an internal standard (e.g., d4-C20:4 NAT).

  • Perform a liquid-liquid extraction using a suitable solvent system (e.g., methanol/water/MTBE).

  • Centrifuge to separate the phases and collect the organic layer containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:water).

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., Waters BEH C18).

    • Mobile Phase A: Acetonitrile/water (e.g., 60/40) with additives like ammonium (B1175870) formate (B1220265) and formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90/10) with similar additives.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the lipids.

    • Flow Rate: A typical flow rate for UPLC is around 0.2-0.4 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for NATs.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each NAT and the internal standard. For NATs, characteristic product ions are often observed at m/z 80 and m/z 107.

    • Data Analysis: Quantify the amount of each NAT by comparing the peak area of the analyte to that of the internal standard and using a standard curve.

FAAH Activity Assay

This fluorometric assay is used to measure the activity of FAAH in tissue or cell lysates and to assess the potency of inhibitors.

  • Sample Preparation:

    • Homogenize tissue or cells in ice-cold FAAH Assay Buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.

  • Assay Procedure:

    • Prepare a reaction mixture containing the FAAH substrate (e.g., arachidonoyl-7-amino-4-methyl-coumarin amide, AAMCA).

    • Add the sample lysate to the reaction mixture in a 96-well plate.

    • For inhibitor studies, pre-incubate the lysate with the FAAH inhibitor before adding the substrate.

    • Incubate the plate at 37°C.

    • Measure the fluorescence generated by the cleavage of the substrate (e.g., release of 7-amino-4-methylcoumarin, AMC) over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence increase.

    • For inhibitor studies, determine the IC50 value of the compound.

Mandatory Visualizations

FAAH_Metabolism cluster_synthesis This compound Synthesis cluster_degradation This compound Degradation Stearoyl-CoA Stearoyl-CoA N-Stearoyl_Taurine N-Stearoyl_Taurine Stearoyl-CoA->N-Stearoyl_Taurine Acyl-CoA: amino acid N-acyltransferase Taurine Taurine Taurine->N-Stearoyl_Taurine FAAH FAAH N-Stearoyl_Taurine->FAAH Signaling_Pathways Signaling Pathways (e.g., TRPV1, GPR119) N-Stearoyl_Taurine->Signaling_Pathways Activation Stearic_Acid Stearic_Acid FAAH->Stearic_Acid Taurine_degradation Taurine FAAH->Taurine_degradation FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibition

Figure 1. this compound Metabolism and FAAH Inhibition.

Experimental_Workflow cluster_invivo In Vivo Model cluster_sample_prep Sample Preparation cluster_analysis Analysis Animal_Model Mouse Model (WT, FAAH-/-, FAAH-S268D) Treatment FAAH Inhibitor or Vehicle Animal_Model->Treatment Tissue_Harvest Tissue Harvest (e.g., Liver, Brain) Treatment->Tissue_Harvest Homogenization Homogenization Tissue_Harvest->Homogenization Lipid_Extraction Lipid Extraction Homogenization->Lipid_Extraction FAAH_Assay FAAH Activity Assay Homogenization->FAAH_Assay LC_MS LC-MS/MS Quantification of this compound Lipid_Extraction->LC_MS Data_Analysis Data Analysis and Comparison LC_MS->Data_Analysis Quantitative Data FAAH_Assay->Data_Analysis Enzyme Activity

Figure 2. Experimental Workflow for Validating this compound Metabolism.

GPR119_Signaling N_Stearoyl_Taurine This compound GPR119 GPR119 N_Stearoyl_Taurine->GPR119 Binds to G_alpha_s Gαs GPR119->G_alpha_s Activates Adenylate_Cyclase Adenylate Cyclase G_alpha_s->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Promotes Insulin_Secretion Insulin Secretion GLP1_Secretion->Insulin_Secretion Stimulates

Figure 3. this compound Signaling via GPR119.

Alternative Methods for Studying this compound Metabolism

While FAAH inhibitors are invaluable tools, a comprehensive understanding of this compound metabolism requires consideration of alternative and complementary approaches.

  • FAAH Knockout (FAAH-/-) Mice: These animals provide a model of complete and lifelong absence of FAAH activity. This allows for the study of the chronic consequences of elevated NAT levels. However, a key limitation is the concomitant elevation of NAEs, which can confound the interpretation of phenotypes.

  • Engineered FAAH Variants (FAAH-S268D): A more refined genetic approach involves the use of knock-in mice expressing a mutant form of FAAH (S268D) that is incapable of hydrolyzing NATs but retains its activity towards NAEs. This model allows for the specific investigation of the physiological roles of elevated NATs in the absence of confounding effects from altered NAE signaling.

  • In Vitro Models: Cell culture systems, such as the human hepatoma cell line HepG2, can be utilized to study the metabolism of taurine and lipids. These models offer a controlled environment to investigate the direct effects of compounds on cellular pathways and to screen for potential modulators of this compound metabolism.

  • Other Enzymes: While FAAH is a major catabolic enzyme for NATs, other enzymes may also be involved in their synthesis and degradation. For instance, Peptidase M20 Domain Containing 1 (PM20D1) has been identified as another enzyme involved in the metabolism of certain N-acyl amino acids. Investigating the role of such enzymes could provide a more complete picture of this compound metabolic regulation.

Conclusion

The use of FAAH inhibitors is a cornerstone for validating the role of FAAH in this compound metabolism. The acute and reversible nature of pharmacological inhibition offers distinct advantages for studying the dynamic regulation of this bioactive lipid. However, for a more nuanced understanding of the specific functions of this compound, a multi-faceted approach that incorporates genetic models like the FAAH-S268D mouse and in vitro systems is recommended. This comparative guide provides the necessary framework and experimental details to aid researchers in designing robust studies to unravel the complexities of this compound metabolism and its role in health and disease.

References

Validating the Molecular Targets of N-Stearoyl Taurine: A Comparative Guide to CRISPR-Cas9 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Stearoyl Taurine (B1682933) (NST) is an endogenous N-acyl taurine (NAT) with emerging roles in metabolic regulation and cellular signaling. Accurate validation of its molecular targets is crucial for understanding its physiological functions and therapeutic potential. This guide provides a comprehensive comparison of CRISPR-Cas9-based target validation with alternative, established methodologies, supported by experimental data and detailed protocols.

Executive Summary

Validating the molecular targets of N-Stearoyl Taurine (NST) is pivotal for advancing our understanding of its biological significance. While the precision of CRISPR-Cas9 offers a powerful tool for gene-specific interrogation, its application in directly validating NST's targets has not been extensively documented. This guide explores established alternative methods, primarily focusing on the genetic and pharmacological manipulation of Fatty Acid Amide Hydrolase (FAAH), the key enzyme in NST metabolism, and functional assays for its putative receptors, GPR119 and TRPV1. By comparing these approaches, we aim to provide researchers with a clear framework for designing robust target validation studies.

Comparison of Target Validation Methodologies

The validation of a bioactive molecule's target can be approached through various techniques, each with its own set of advantages and limitations. Here, we compare the revolutionary CRISPR-Cas9 gene editing technology with more conventional methods like genetic knockout in animal models and pharmacological modulation.

FeatureCRISPR-Cas9 Gene EditingGenetic Knockout (e.g., FAAH-/- mice)Pharmacological Inhibition
Principle Precise, targeted disruption of a specific gene (e.g., FAAH, GPR119, TRPV1) at the genomic level.Systemic and heritable deletion of a target gene in a whole organism.Use of small molecules to block the activity of a target protein.
Specificity High, with potential for off-target effects that can be mitigated with careful guide RNA design.High for the target gene, but developmental compensation can occur.Can have off-target effects, leading to ambiguous results.
Throughput High-throughput screening is feasible with CRISPR libraries.Low, as it involves animal breeding and maintenance.High-throughput screening is a standard application.
Time & Cost Relatively fast and cost-effective for cell line generation.Time-consuming and expensive to generate and maintain knockout animal lines.Varies depending on the availability and cost of the inhibitor.
In vivo/In vitro Applicable in both in vitro cell models and in vivo animal models.Primarily for in vivo studies.Applicable in both in vitro and in vivo settings.

Key Molecular Targets of this compound

Current research points to three primary molecular players in the biological activity of NST:

  • Fatty Acid Amide Hydrolase (FAAH): This enzyme is responsible for the degradation of N-acyl amides, including NST. Validating FAAH as a regulator of NST levels is a crucial first step.

  • G protein-coupled receptor 119 (GPR119): Several N-acyl taurines have been shown to activate this receptor, which is involved in glucose homeostasis.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): This ion channel is another putative target for N-acyl taurines, implicated in various sensory and signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from studies validating the molecular targets of N-acyl taurines.

Table 1: Impact of FAAH Knockout on N-Acyl Taurine Levels in Mouse Liver

N-Acyl Taurine SpeciesWild-Type (pmol/g)FAAH Knockout (pmol/g)Fold IncreaseReference
This compound (C18:0)~50~500~10[1]
N-Oleoyl Taurine (C18:1)~100~1500~15[1]
N-Arachidonoyl Taurine (C20:4)~20~400~20[1][2]
N-Docosahexaenoyl Taurine (C22:6)~10~250~25[2]

Note: Absolute values are approximated from published data. Fold increases are the key takeaway.

Table 2: Potency of N-Acyl Taurines on Putative Receptors

CompoundTargetAssay TypeCell LineParameterValueReference
N-Arachidonoyl TaurineTRPV1Calcium FluxHEK293EC5028 µM
N-Oleoyl TaurineGPR119cAMP AccumulationHEK293-Agonist

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments.

Protocol 1: CRISPR-Cas9 Mediated FAAH Knockout in HEK293T Cells

Objective: To generate a stable FAAH knockout cell line to study the cellular accumulation of this compound.

Materials:

  • HEK293T cells

  • Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting the human FAAH gene

  • Lipofectamine 3000

  • Puromycin

  • FAAH antibody for Western blotting

  • LC-MS/MS for NST quantification

Procedure:

  • gRNA Design and Cloning: Design and clone a gRNA targeting a conserved exon of the FAAH gene into a lentiviral expression vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA vector, a Cas9 expression vector, and packaging plasmids using Lipofectamine 3000.

  • Transduction: Harvest the lentiviral particles and transduce HEK293T cells.

  • Selection: Select for transduced cells using puromycin.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution.

  • Verification:

    • Genotyping: Extract genomic DNA and perform Sanger sequencing to confirm the presence of indels in the FAAH gene.

    • Western Blotting: Confirm the absence of FAAH protein expression.

    • Functional Assay: Treat wild-type and FAAH-knockout cells with this compound and measure its intracellular accumulation over time using LC-MS/MS.

Protocol 2: GPR119 Activation Assay (cAMP Measurement)

Objective: To determine if this compound activates GPR119.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK-hGPR119)

  • This compound

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, LANCE)

Procedure:

  • Cell Culture: Culture HEK-hGPR119 cells to 80-90% confluency.

  • Cell Seeding: Seed cells into a 384-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of forskolin.

  • Treatment: Add the compounds to the cells and incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound.

Protocol 3: TRPV1 Activation Assay (Intracellular Calcium Measurement)

Objective: To determine if this compound activates TRPV1.

Materials:

  • HEK293 cells stably expressing human TRPV1 (HEK-hTRPV1)

  • This compound

  • Capsaicin (positive control)

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Fluorescence plate reader with automated injection

Procedure:

  • Cell Culture and Seeding: Culture and seed HEK-hTRPV1 cells in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence for a short period.

  • Compound Addition: Use the plate reader's injector to add this compound at various concentrations.

  • Signal Detection: Immediately begin measuring the fluorescence intensity over time to detect changes in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the EC50 value.

Visualizing the Pathways and Workflows

Diagram 1: this compound Signaling Pathway

NST_Signaling cluster_membrane Cell Membrane GPR119 GPR119 AC Adenylate Cyclase GPR119->AC Activates TRPV1 TRPV1 Ca_ion Ca²⁺ TRPV1->Ca_ion Influx NST This compound NST->GPR119 Activates NST->TRPV1 Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response Ca_ion->Cellular_Response

Caption: Proposed signaling pathways of this compound.

Diagram 2: CRISPR-Cas9 Target Validation Workflow

CRISPR_Workflow gRNA_design 1. gRNA Design (Target: FAAH) Lentivirus 2. Lentivirus Production gRNA_design->Lentivirus Transduction 3. Cell Transduction (HEK293T) Lentivirus->Transduction Selection 4. Selection & Clonal Isolation Transduction->Selection Validation 5. Validation Selection->Validation Sequencing Genomic Sequencing Validation->Sequencing Genotype Western_Blot Western Blot Validation->Western_Blot Protein Functional_Assay Functional Assay (NST Accumulation) Validation->Functional_Assay Phenotype

Caption: Workflow for CRISPR-Cas9 mediated knockout of FAAH.

Diagram 3: Comparison of Target Validation Logic

Validation_Logic cluster_crispr CRISPR-Cas9 Approach cluster_alternative Alternative Approach CRISPR_KO FAAH Knockout in vitro NST_accum_crispr Increased NST Accumulation CRISPR_KO->NST_accum_crispr Conclusion Conclusion: FAAH metabolizes NST NST_accum_crispr->Conclusion Mouse_KO FAAH Knockout in vivo (Mouse) NST_accum_mouse Increased NST Levels in Tissues Mouse_KO->NST_accum_mouse NST_accum_mouse->Conclusion

Caption: Logical framework for validating FAAH as a target.

References

N-Stearoyl Taurine vs. Palmitoylethanolamide: A Comparative Analysis of Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of endogenous lipid mediators with therapeutic potential, N-Stearoyl Taurine (B1682933) and Palmitoylethanolamide (PEA) have emerged as molecules of interest for their roles in modulating inflammatory processes. While both are fatty acid amides, the depth of scientific inquiry into their anti-inflammatory properties varies significantly. This guide provides a comparative overview of their mechanisms of action, effects on inflammatory mediators, and the experimental evidence supporting their roles, highlighting the well-documented profile of PEA and the nascent understanding of N-Stearoyl Taurine's specific anti-inflammatory functions.

Molecular and Mechanistic Overview

Palmitoylethanolamide is an endogenous fatty acid amide that belongs to the N-acylethanolamine family.[1] Its anti-inflammatory and analgesic properties have been extensively studied, revealing a multi-pronged mechanism of action.[1][2] PEA primarily interacts with the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][3] Activation of PPAR-α leads to the downregulation of pro-inflammatory gene expression.[3] Additionally, PEA indirectly influences the endocannabinoid system by potentiating the effects of anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) on cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid 1 (TRPV1) channels, a phenomenon often referred to as the "entourage effect".[2] It also directly interacts with other receptors, such as the orphan G protein-coupled receptor 55 (GPR55).[2] A key aspect of PEA's action is its ability to down-regulate mast cell degranulation, a critical event in the inflammatory cascade.[4]

This compound is a member of the N-acyl taurine (NAT) class of lipids.[5] The specific anti-inflammatory mechanisms of this compound are less well-characterized than those of PEA. Research on N-acyl taurines has primarily focused on their ability to activate members of the transient receptor potential (TRP) family of calcium channels, such as TRPV1 and TRPV4.[5] While TRP channel modulation can influence inflammatory signaling, a direct and comprehensive anti-inflammatory pathway for this compound remains to be fully elucidated. Much of the inferred anti-inflammatory potential of this compound is extrapolated from the known anti-inflammatory and antioxidant properties of its constituent molecule, taurine.[6][7] Taurine and its metabolite, taurine chloramine (B81541), have been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.[8][9][10]

Comparative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative and qualitative data on the anti-inflammatory effects of Palmitoylethanolamide and this compound. It is important to note the disparity in the volume of research, with significantly more data available for PEA.

Table 1: Effects on Inflammatory Mediators and Enzymes

Inflammatory Mediator/EnzymePalmitoylethanolamide (PEA)This compound
Pro-inflammatory Cytokines
Tumor Necrosis Factor-alpha (TNF-α)Inhibition of release and expression.[2]No direct data available for this compound. Taurine chloramine inhibits TNF release.[8]
Interleukin-1β (IL-1β)Restoration of physiological levels after injury.[2]No direct data available.
Interleukin-6 (IL-6)No significant effect on levels in some studies.[11]No direct data available. Taurine chloramine inhibits IL-6 production.[9]
Inflammatory Enzymes
Cyclooxygenase-2 (COX-2)Inhibition of expression and activity. IC50 of 0.57 µM in a cell-free assay.[12]No direct data available.
Inducible Nitric Oxide Synthase (iNOS)Inhibition of expression.[2]No direct data available.
Other Inflammatory Markers
C-Reactive Protein (CRP)No significant effect on levels in some human studies.[11]No direct data available. Taurine supplementation can reduce CRP levels.[11]
Mast Cell DegranulationInhibition.[4]No data available.
NF-κB ActivationInhibition of nuclear translocation.[3]No direct data available. Taurine chloramine diminishes NF-κB activity.[9]

Table 2: Summary of Preclinical and Clinical Findings in Inflammatory Models

Experimental ModelPalmitoylethanolamide (PEA)This compound
Animal Models
Carrageenan-induced Paw EdemaReduction of edema and hyperalgesia.[2]No data available.
Sciatic Nerve InjuryPrevention of cellular infiltration and pain threshold alterations.[2]No data available.
Spinal Cord InjuryNeuroprotective and anti-inflammatory effects; restored TNF-α and IL-1β levels.[2]No data available.
Colitis ModelsReduction of intestinal inflammation and immune cell infiltration.[1]No data available.
Human Studies
Chronic PainSome clinical trials suggest utility in treating chronic pain.No data available.
Heart FailureTaurine supplementation (not this compound) showed anti-inflammatory effects.[13]No data available.

Signaling Pathways

The signaling pathways through which PEA exerts its anti-inflammatory effects are multifaceted. The diagram below illustrates the key pathways.

Palmitoylethanolamide_Signaling_Pathway PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa activates Mast_Cell Mast Cell PEA->Mast_Cell inhibits Entourage Entourage Effect PEA->Entourage NFkB NF-κB PPARa->NFkB inhibits ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2, iNOS) NFkB->ProInflammatory_Genes promotes Anti_inflammatory_Effects Anti-inflammatory Effects Degranulation Degranulation (Histamine, etc.) Mast_Cell->Degranulation Anandamide Anandamide Entourage->Anandamide potentiates CB_TRPV1 CB1/CB2/TRPV1 Anandamide->CB_TRPV1 activates

Palmitoylethanolamide's anti-inflammatory signaling pathways.

For this compound, a specific anti-inflammatory signaling pathway is not well-established. The primary known interaction is with TRP channels. The potential anti-inflammatory effects are likely linked to the broader activities of taurine.

N_Stearoyl_Taurine_Signaling_Pathway NST This compound TRP TRP Channels (e.g., TRPV1) NST->TRP activates Taurine Taurine (metabolite) NST->Taurine may be metabolized to Ca_Influx Ca2+ Influx TRP->Ca_Influx Downstream Downstream Signaling (largely uncharacterized for inflammation) Ca_Influx->Downstream Taurine_Effects Anti-inflammatory & Antioxidant Effects (via Taurine pathways) Taurine->Taurine_Effects

Proposed signaling interactions of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assessing the anti-inflammatory effects of these compounds.

In Vitro Assay: Inhibition of Pro-inflammatory Cytokine Production in Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Stimulation: Cells are seeded in 24-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Treatment: Concurrently with LPS stimulation, cells are treated with various concentrations of Palmitoylethanolamide or this compound (dissolved in a suitable vehicle, e.g., DMSO). A vehicle control group (LPS + vehicle) and a negative control group (no LPS, no treatment) are included.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours).

  • Cytokine Measurement: After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The results are expressed as the concentration of the cytokine (e.g., pg/mL). The inhibitory effect of the compounds is calculated as a percentage reduction in cytokine production compared to the vehicle control group.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
  • Animals: Male Wistar rats or Swiss mice are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Treatment: Animals are randomly divided into groups: a control group, a carrageenan group, and treatment groups receiving different doses of Palmitoylethanolamide or this compound. The compounds are typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema in the treated groups is calculated relative to the carrageenan control group.

The experimental workflow for a typical in vivo anti-inflammatory study is depicted below.

Experimental_Workflow_In_Vivo start Start animal_prep Animal Acclimatization & Grouping start->animal_prep treatment Compound Administration (PEA or this compound) or Vehicle animal_prep->treatment inflammation Induction of Inflammation (e.g., Carrageenan Injection) treatment->inflammation measurement Measurement of Inflammatory Parameters (e.g., Paw Edema) inflammation->measurement data_analysis Data Analysis & Comparison measurement->data_analysis end End data_analysis->end

Workflow for in vivo anti-inflammatory assessment.

Conclusion

The comparative analysis reveals that Palmitoylethanolamide is a well-researched anti-inflammatory agent with a clearly defined, multi-target mechanism of action. Its effects on key inflammatory mediators and pathways are supported by a substantial body of in vitro and in vivo data. In contrast, the anti-inflammatory profile of this compound is not as well-established. While it belongs to a class of bioactive lipids and its constituent, taurine, possesses known anti-inflammatory properties, direct evidence for this compound's efficacy and its specific molecular mechanisms in inflammation is currently limited. Further research is warranted to fully elucidate the anti-inflammatory potential of this compound and to enable a more direct and comprehensive comparison with Palmitoylethanolamide. For drug development professionals, PEA currently represents a more validated target with a clearer path to potential therapeutic applications in inflammatory conditions.

References

Validating the N-Stearoyl Taurine Biosynthetic Pathway: A Comparative Guide to Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Stearoyl Taurine (B1682933), a member of the N-acyl taurine (NAT) family of bioactive lipids, is implicated in various physiological processes. Elucidating its biosynthetic pathway is crucial for understanding its function and for the development of therapeutic strategies targeting this class of molecules. This guide provides a comparative overview of metabolic inhibitors used to validate the proposed biosynthetic pathway of N-Stearoyl Taurine, supported by experimental data and detailed protocols.

The Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is a two-step process. First, stearic acid is activated to its coenzyme A (CoA) thioester, stearoyl-CoA, by a long-chain acyl-CoA synthetase (ACSL). Subsequently, the stearoyl moiety is transferred from stearoyl-CoA to taurine, a reaction catalyzed by an N-acyltransferase. Evidence suggests that the bile acid-CoA:amino acid N-acyltransferase (BAAT) is a key enzyme in this final step. The degradation of this compound is primarily carried out by the fatty acid amide hydrolase (FAAH).

This compound Biosynthesis Proposed this compound Biosynthetic Pathway Stearic Acid Stearic Acid ACSL ACSL Stearic Acid->ACSL Stearoyl-CoA Stearoyl-CoA BAAT BAAT Stearoyl-CoA->BAAT Taurine Taurine Taurine->BAAT This compound This compound FAAH FAAH This compound->FAAH Degradation Products Degradation Products ACSL->Stearoyl-CoA BAAT->this compound FAAH->Degradation Products

Caption: Proposed biosynthetic and degradation pathway of this compound.

Comparison of Metabolic Inhibitors for Pathway Validation

The validation of the this compound biosynthetic pathway can be achieved by utilizing metabolic inhibitors that target the key enzymes involved. The following table summarizes the effects of such inhibitors on N-acyl taurine levels. While direct quantitative data for this compound (C18:0 NAT) is limited, data for structurally similar C18 NATs are presented as a proxy.

Target EnzymeInhibitor/MethodTarget of InhibitionObserved Effect on N-acyl Taurine LevelsReference
ACSL Triacsin CLong-chain acyl-CoA synthetaseExpected to decrease this compound by limiting the precursor Stearoyl-CoA.[1][2]
BAAT Gene Knockout (Mouse Model)Bile acid-CoA:amino acid N-acyltransferaseSignificant decrease in plasma levels of C18:2 and C18:3 NATs. A non-significant decrease was observed for C18:1 NAT.[3]
FAAH URB597, PF-3845 (small molecules)Fatty acid amide hydrolaseDramatic elevation of N-acyl taurines in liver and kidney following acute inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments aimed at validating the this compound biosynthetic pathway.

Cell Culture Treatment with Metabolic Inhibitors

This protocol outlines the general procedure for treating cultured cells with inhibitors of ACSL and FAAH.

Materials:

  • Cell line of interest (e.g., hepatocytes, neuronal cells)

  • Complete cell culture medium

  • Metabolic inhibitors:

    • Triacsin C (ACSL inhibitor), stock solution in DMSO

    • FAAH inhibitor (e.g., URB597 or PF-3845), stock solution in DMSO

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • Inhibitor Preparation: Prepare working solutions of Triacsin C and the FAAH inhibitor in complete cell culture medium at the desired final concentrations. A vehicle control with the same concentration of DMSO should also be prepared.

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the medium containing the metabolic inhibitor or vehicle control to the respective wells.

    • Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting:

    • After the incubation period, place the culture plates on ice.

    • Aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping in an appropriate buffer for subsequent lipid extraction.

Quantification of this compound by UPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound in biological samples.

Materials:

  • Biological sample (cell pellet, tissue homogenate, or plasma)

  • Internal standard (e.g., d4-C20:4 NAT)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)

  • C18 reverse-phase UPLC column

Procedure:

  • Sample Preparation (Lipid Extraction):

    • To the biological sample, add ice-cold methanol containing the internal standard.

    • Homogenize or vortex thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins.

    • Collect the supernatant containing the lipid extract.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the lipid extract onto the C18 column.

      • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

      • Monitor the specific multiple reaction monitoring (MRM) transition for this compound (precursor ion -> product ion).

  • Data Analysis:

    • Quantify the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard.

    • Normalize the results to the amount of protein or tissue weight.

Experimental Workflow

The following diagram illustrates the overall workflow for validating the this compound biosynthetic pathway using metabolic inhibitors.

Experimental Workflow Workflow for Pathway Validation cluster_0 In Vitro / In Vivo Model cluster_1 Inhibitor Treatment cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation Cell Culture Cell Culture ACSL Inhibitor (Triacsin C) ACSL Inhibitor (Triacsin C) Cell Culture->ACSL Inhibitor (Triacsin C) FAAH Inhibitor (URB597) FAAH Inhibitor (URB597) Cell Culture->FAAH Inhibitor (URB597) Animal Model Animal Model BAAT Knockout BAAT Knockout Animal Model->BAAT Knockout Lipid Extraction Lipid Extraction ACSL Inhibitor (Triacsin C)->Lipid Extraction BAAT Knockout->Lipid Extraction FAAH Inhibitor (URB597)->Lipid Extraction UPLC-MS/MS UPLC-MS/MS Lipid Extraction->UPLC-MS/MS Quantification of this compound Quantification of this compound UPLC-MS/MS->Quantification of this compound Pathway Validation Pathway Validation Quantification of this compound->Pathway Validation

Caption: Experimental workflow for validating the this compound pathway.

References

Comparative Efficacy of N-Acyl Taurines in Preclinical Pain Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of various N-acyl taurines (NATs) and related N-acyl amides in rodent models of pain. While direct head-to-head comparative studies are limited, this document synthesizes available data from independent preclinical investigations to offer insights into their potential as novel analgesic agents. The information presented herein is intended to aid researchers and drug development professionals in evaluating the therapeutic promise of this class of lipid signaling molecules.

Introduction to N-Acyl Amides and Their Role in Pain

N-acyl amides are a class of endogenous fatty acid derivatives that play significant roles in various physiological processes, including pain modulation.[1] This family of compounds includes N-acyl ethanolamines (NAEs), N-acyl amino acids, and N-acyl taurines (NATs).[1] Their analgesic properties are often attributed to their interaction with several key targets within the central and peripheral nervous systems, including cannabinoid receptors, transient receptor potential (TRP) channels, and glycine (B1666218) transporters.[1][2][3] This guide focuses on the comparative preclinical analgesic efficacy of different N-acyl taurines and related compounds, providing a structured overview of the existing experimental data.

Comparative Efficacy in Preclinical Pain Models

The following tables summarize the quantitative data from preclinical studies on the analgesic effects of various N-acyl amides. It is important to note that these data are compiled from different studies and do not represent direct comparative experiments.

Table 1: Efficacy in Neuropathic Pain Models
CompoundAnimal ModelPain AssessmentEffective Dose (Route)Key FindingsMechanism of ActionReference
N-Arachidonoyl Taurine (B1682933) (C20:4 NAT) Not specifiedNot specifiedNot specifiedAnalgesic action observed.Inhibition of T-type calcium channels (Cav3.2) in sensory neurons.[4]
Compound 32 (N-acyl amino acid) Rat Chronic Constriction Injury (CCI)Mechanical Allodynia (von Frey)10 mg/kg (i.p.)Significantly reversed mechanical allodynia.Selective inhibition of Glycine Transporter 2 (GlyT2).[2]
N-Palmitoylethanolamide (PEA) Rat CCIMechanical Allodynia & Thermal Hyperalgesia0.0316 - 10 mg/kg (oral)Potent anti-allodynic and anti-hyperalgesic effects. Approximately 5-8 fold more potent than tramadol (B15222).Anti-inflammatory and analgesic effects, structural similarities to endocannabinoids.[5]
Table 2: Efficacy in Inflammatory Pain Models
CompoundAnimal ModelPain AssessmentEffective Dose (Route)Key FindingsMechanism of ActionReference
Taurine Mouse Carrageenan-induced inflammationThermal & Mechanical Nociception300 mg/kg (i.p.)In combination with celecoxib, produced a significant decrease in nociceptive response.Glycine A receptor agonist.[6]
N-Oleoyl Taurine (C18:1 NAT) Not specifiedNot specifiedNot specifiedActivates TRPV1 channels.Activation of TRPV1 channels.[3]
N-Arachidonoyl Taurine (C20:4 NAT) Not specifiedNot specifiedNot specifiedActivates TRPV1 channels.Activation of TRPV1 channels.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of standard protocols used to assess the efficacy of N-acyl taurines and related compounds in pain models.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The Chronic Constriction Injury (CCI) model is a widely used method to induce neuropathic pain in rodents.

  • Animal Preparation: Male Wistar rats are anesthetized.

  • Surgical Procedure: The common sciatic nerve is exposed at the level of the mid-thigh. Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve.

  • Post-Operative Care: Animals are monitored for recovery and the development of neuropathic pain symptoms.

  • Pain Behavior Assessment: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of varying stiffness is measured. A decrease in the withdrawal threshold indicates the presence of allodynia.

Inflammatory Pain Model: Carrageenan-Induced Paw Edema

This model is used to assess the effects of compounds on acute inflammation and inflammatory pain.

  • Animal Preparation: Mice or rats are habituated to the testing environment.

  • Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw.

  • Pain Behavior Assessment:

    • Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured. A shorter withdrawal latency indicates thermal hyperalgesia.

    • Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation with von Frey filaments is determined.

  • Drug Administration: The test compound is typically administered before or after the carrageenan injection to assess its preventative or therapeutic effects.

Signaling Pathways and Mechanisms of Action

The analgesic effects of N-acyl taurines and related compounds are mediated through various signaling pathways.

Glycine Transporter 2 (GlyT2) Inhibition

Certain N-acyl amino acids produce analgesia by selectively inhibiting GlyT2.[2] This inhibition leads to an increase in the concentration of glycine in the synaptic cleft of inhibitory synapses in the spinal cord dorsal horn, thereby enhancing glycinergic neurotransmission and reducing pain signaling.[2]

GlyT2_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine Vesicle Glycine_release Glycine Release Glycine_vesicle->Glycine_release Action Potential Glycine Glycine Glycine_release->Glycine GlyT2 GlyT2 Glycine->GlyT2 Reuptake GlyR Glycine Receptor Glycine->GlyR Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) GlyR->Hyperpolarization N-Acyl_Amino_Acid N-Acyl Amino Acid N-Acyl_Amino_Acid->GlyT2 Inhibition

Caption: Inhibition of GlyT2 by N-acyl amino acids enhances inhibitory neurotransmission.

Transient Receptor Potential Vanilloid 1 (TRPV1) Activation

N-oleoyl taurine and N-arachidonoyl taurine have been shown to activate TRPV1 channels.[3][4] TRPV1 is a non-selective cation channel that plays a crucial role in nociception. Its activation can lead to an initial sensation of pain, followed by desensitization of the channel and a subsequent analgesic effect.

TRPV1_Activation_Pathway NAT N-Acyl Taurine (e.g., N-Oleoyl Taurine) TRPV1 TRPV1 Channel NAT->TRPV1 Activation Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Depolarization Neuronal Depolarization Ca_Influx->Depolarization Desensitization Channel Desensitization Depolarization->Desensitization Prolonged Activation Analgesia Analgesia Desensitization->Analgesia

Caption: Activation and subsequent desensitization of TRPV1 by N-acyl taurines.

Preclinical Experimental Workflow

The evaluation of a novel analgesic compound typically follows a structured preclinical workflow, starting from in vitro characterization to in vivo pain model testing.

Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy cluster_safety Safety & Pharmacokinetics Target_Binding Target Binding Assays (e.g., GlyT2, TRPV1) Functional_Assays Functional Assays (e.g., Transporter Uptake, Ca2+ Imaging) Target_Binding->Functional_Assays Pain_Model Induction of Pain Model (e.g., CCI, Carrageenan) Functional_Assays->Pain_Model Drug_Admin Compound Administration (Dose-Response) Pain_Model->Drug_Admin Behavioral_Testing Behavioral Assessment (e.g., von Frey, Hot Plate) Drug_Admin->Behavioral_Testing PK_Studies Pharmacokinetic Studies (ADME) Behavioral_Testing->PK_Studies Tox_Studies Preliminary Toxicology PK_Studies->Tox_Studies

References

Safety Operating Guide

Proper Disposal of N-Stearoyl Taurine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of N-Stearoyl Taurine, ensuring compliance with standard laboratory safety protocols and environmental regulations. The following procedures are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Key Safety and Disposal Information

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous material for transportation. However, proper disposal according to local and national regulations is mandatory.

ParameterValueSource
Chemical Name This compound[1]
CAS Number 63155-80-6[2]
Appearance White Powder/Solid[3]
Solubility Soluble in water[3]
Transport Regulation Not classified as dangerous goods (DOT, IMDG, IATA)
Primary Disposal Guideline Dispose of in accordance with national and local regulations

Experimental Spill & Waste Handling Protocols

Personal Protective Equipment (PPE) during Handling and Disposal:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[3]

  • Respiratory Protection: For large spills or where dust generation is significant, use a NIOSH-approved respirator.[3][4]

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.[4]

Small Spills (Solid):

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Prevent the powder from spreading.

  • Collect the Material: Carefully sweep or scoop the solid material into a suitable, labeled container for disposal.[4] Avoid generating dust.[4]

  • Clean the Area: Wipe the spill area with a damp cloth. Dispose of the cloth in the same waste container.

  • Decontaminate: Wash hands thoroughly after handling.

Disposal of Unused this compound:

The primary principle for the disposal of this compound is to adhere to local and national waste disposal regulations.

  • Original Container: Whenever possible, keep the chemical in its original container.

  • Labeling: Ensure the container is clearly and accurately labeled as "this compound" for waste collection.

  • Segregation: Do not mix this compound with other waste materials.

  • Waste Collection: Transfer the labeled container to your institution's designated chemical waste storage area for collection by a licensed waste disposal contractor.

Disposal of Contaminated Materials:

  • Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start This compound for Disposal is_spill Is it a spill? start->is_spill is_unused Is it unused product or contaminated material? is_spill->is_unused No collect_spill Collect spill using appropriate PPE. Avoid dust generation. is_spill->collect_spill Yes original_container Keep in original or suitable labeled container. is_unused->original_container Yes place_in_container Place in a labeled, sealed container. collect_spill->place_in_container clean_area Clean and decontaminate the spill area. place_in_container->clean_area waste_storage Transfer to designated chemical waste storage area. clean_area->waste_storage no_mixing Do not mix with other waste. original_container->no_mixing no_mixing->waste_storage end Disposal by licensed contractor. waste_storage->end

This compound Disposal Workflow

References

Personal protective equipment for handling N-Stearoyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling N-Stearoyl Taurine based on available data and general laboratory safety principles. However, a specific Safety Data Sheet (SDS) for solid this compound was not publicly available at the time of this writing. It is imperative that all users obtain and review the official SDS from their supplier before purchasing, storing, or handling this chemical. The information herein should be used to supplement, not replace, the manufacturer's official safety guidance. Santa Cruz Biotechnology classifies this compound as a "Dangerous Good for transport," indicating a need for careful handling.[1]

Personal Protective Equipment (PPE)

Effective protection against exposure to this compound, a powdered substance, requires the use of appropriate personal protective equipment. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Chemical safety goggles and a face shieldNitrile gloves (double-gloving recommended)Full-coverage lab coatNIOSH-approved N95 or higher particulate respirator
Solution Preparation Chemical safety gogglesNitrile glovesFull-coverage lab coatUse in a certified chemical fume hood
General Handling and Transfer Chemical safety gogglesNitrile glovesFull-coverage lab coatNot required if handled in a fume hood
Spill Cleanup (Dry Powder) Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesDisposable coverallsNIOSH-approved P100 particulate respirator
Waste Disposal Chemical safety gogglesNitrile glovesFull-coverage lab coatNot required if waste is properly contained

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment when working with this compound.

Preparation and Pre-Handling Checklist:
  • Obtain and review the SDS from your supplier.

  • Ensure a chemical fume hood is certified and operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

  • Delineate a specific area for handling this compound and ensure it is clean and uncluttered.

  • Assemble all necessary PPE as outlined in the table above.

  • Prepare all necessary equipment and reagents for your experiment.

Donning PPE:
  • Put on your lab coat, ensuring it is fully buttoned.

  • Don your respiratory protection, if required for the task, and perform a user seal check.

  • Put on your safety goggles and face shield, if necessary.

  • Wash and dry your hands thoroughly.

  • Don the inner pair of nitrile gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.

Handling this compound:
  • All manipulations of the dry powder, including weighing and aliquoting, must be performed within a certified chemical fume hood to control airborne particles.[2]

  • Use tools (e.g., spatulas, weigh boats) dedicated to this chemical to avoid cross-contamination.

  • Handle the container with care to avoid generating dust.

  • When preparing solutions, slowly add the powder to the solvent to minimize dust formation.

  • Keep the container tightly sealed when not in use.

Post-Handling and Decontamination:
  • Clean all equipment and the work surface thoroughly with an appropriate solvent and then soap and water.

  • Wipe down the interior of the fume hood.

  • Properly dispose of all waste as described in the disposal plan below.

Doffing PPE:
  • Remove the outer pair of gloves and dispose of them as hazardous waste.

  • Remove your lab coat, turning it inside out as you remove it to contain any contamination.

  • Remove your face shield and goggles.

  • Remove the inner pair of gloves and dispose of them as hazardous waste.

  • Wash your hands thoroughly with soap and water.

Disposal Plan

All waste containing this compound, including contaminated PPE and unused material, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, such as used gloves, weigh boats, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed and labeled hazardous waste container. Do not pour any solutions down the drain.

  • Unused Product: Dispose of any unused this compound as hazardous chemical waste in its original container or a suitable, labeled waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Visual Safety Protocols

The following diagrams illustrate the key workflows and logical relationships for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain & Review SDS Obtain & Review SDS Verify Safety Equipment Verify Safety Equipment Obtain & Review SDS->Verify Safety Equipment Assemble PPE Assemble PPE Verify Safety Equipment->Assemble PPE Don PPE Don PPE Assemble PPE->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Handle with Care Handle with Care Work in Fume Hood->Handle with Care Seal Container Seal Container Handle with Care->Seal Container Decontaminate Area Decontaminate Area Seal Container->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands G cluster_controls Hierarchy of Controls Hazard Identification Hazard Identification Risk Assessment Risk Assessment Hazard Identification->Risk Assessment Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Engineering Controls Engineering Controls (Fume Hood) Substitution->Engineering Controls Administrative Controls Administrative Controls (SOPs, Training) Engineering Controls->Administrative Controls PPE Personal Protective Equipment (Gloves, Goggles, etc.) Administrative Controls->PPE

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Stearoyl Taurine
Reactant of Route 2
Reactant of Route 2
N-Stearoyl Taurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.